CP-31398 dihydrochloride
Description
Properties
IUPAC Name |
N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFDJIOGCGSBS-IVKCLRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431374 | |
| Record name | CP 31398 Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217195-61-3 | |
| Record name | CP 31398 Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Styrylquinazoline CP-31398: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-31398, a styrylquinazoline (B1260680) compound, has been a subject of significant interest in cancer research due to its reported ability to restore the tumor-suppressive functions of mutant p53, the most frequently mutated gene in human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of CP-31398. It details its effects on cell cycle progression and apoptosis, supported by quantitative data and detailed experimental protocols. Furthermore, this document visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its biological activity. While initial studies highlighted its potential as a p53-reactivating drug, subsequent research has revealed a more complex pharmacological profile, including DNA intercalating properties, which are also discussed herein.
Discovery and Background
CP-31398 was first identified through a screening effort to discover small molecules capable of restoring the wild-type, DNA-binding conformation to mutant p53 proteins.[1] The rationale behind this approach was to rescue the tumor suppressor activity of p53, which is lost in a vast number of human cancers, rendering them resistant to conventional therapies. Structurally, CP-31398 is a styrylquinazoline.[1] Its discovery spurred considerable research into its potential as a targeted anticancer agent.
Synthesis of CP-31398
The synthesis of CP-31398 can be achieved through a multi-step process. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of CP-31398
Step 1: Condensation A condensation reaction is performed between a quinazolinone precursor and 4-methoxybenzaldehyde (B44291) in the presence of sodium acetate (B1210297) to yield a styryl quinazoline (B50416) intermediate.
Step 2: Chlorination and Substitution The styryl quinazoline intermediate undergoes a chlorination reaction followed by a substitution reaction to yield the final CP-31398 compound.
Mechanism of Action
The mechanism of action of CP-31398 is complex and has been the subject of some debate. The primary proposed mechanisms are the restoration of mutant p53 function and the stabilization of wild-type p53. However, evidence also suggests a p53-independent mode of action involving DNA intercalation.
Restoration of Mutant p53 Function and Stabilization of Wild-Type p53
CP-31398 has been shown to restore the wild-type conformation of mutant p53, enabling it to bind to its consensus DNA response elements and transactivate downstream target genes.[2][3] This restoration of function is crucial for inducing cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. Furthermore, in cells with wild-type p53, CP-31398 can stabilize the p53 protein, leading to its accumulation and enhanced tumor suppressor activity.[1][4]
Induction of Apoptosis and Cell Cycle Arrest
A primary outcome of CP-31398 treatment in cancer cells is the induction of apoptosis and cell cycle arrest.[1][4] In several cancer cell lines, exposure to CP-31398 leads to apoptosis, while in others, it causes cell cycle arrest, which can be a precursor to apoptosis.[1] This effect is largely dependent on the p53 status of the cells; cells lacking p53 are often resistant to CP-31398-induced growth inhibition.[1]
The apoptotic pathway activated by CP-31398 is the intrinsic, or mitochondrial, pathway. This involves the upregulation of the pro-apoptotic protein Bax, which leads to changes in the mitochondrial membrane potential and the release of cytochrome c.[5] Cytochrome c then activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[5]
Upregulation of p53 Target Genes
Consistent with its role in activating p53, CP-31398 upregulates the expression of several p53 target genes. Notably, the expression of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, is increased.[1][3] Other upregulated genes include those involved in apoptosis, such as KILLER/DR5.[1]
DNA Intercalation
Contrasting evidence suggests that CP-31398 may not directly bind to p53 but instead acts as a DNA intercalator.[6] This interaction with DNA could potentially alter chromatin structure and influence the binding of transcription factors, including p53, to their target sequences. This proposed mechanism could also explain some of the p53-independent effects observed with CP-31398 treatment.
Quantitative Data
The biological activity of CP-31398 has been quantified in various studies. The following tables summarize some of the key findings.
| Cell Line | p53 Status | EC50 (µM) | Reference |
| U-87 MG | Wild-type | 10 | [4] |
| U-251 MG | Mutant | 15 | [4] |
| LN-229 | Mutant | 18 | [4] |
| T98G | Mutant | 22 | [4] |
| A172 | Mutant | 25 | [4] |
| U-373 MG | Mutant | 28 | [4] |
| LN-308 | p53-null | >50 | [4] |
Table 1: EC50 values of CP-31398 in various glioma cell lines after 72 hours of treatment.
| Cell Line | p53 Status | Treatment | Fold Increase in p21 Expression | Reference |
| A431 | Mutant | 10 µM CP-31398 for 6h | ~3 | [1] |
| SW480 | Mutant | 15 µg/ml CP-31398 for 20h | Significant Increase | [7] |
Table 2: Effect of CP-31398 on p21 expression in cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of CP-31398.
Western Blot Analysis for p53 and p21
Objective: To determine the effect of CP-31398 on the protein levels of p53 and its downstream target p21.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., A431, U2OS) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CP-31398 (e.g., 0, 5, 10, 15 µg/ml) for a specified time (e.g., 20 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1) and p21 (e.g., C-19) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection
Objective: To quantify the extent of apoptosis induced by CP-31398.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with CP-31398 (e.g., 15 µg/ml) for a specified time (e.g., 16 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere.
-
Staining and Microscopy: Counterstain the cell nuclei with a DNA-specific stain (e.g., DAPI). Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if CP-31398 treatment enhances the binding of p53 to the promoter of a target gene (e.g., p21).
Protocol:
-
Cross-linking: Treat cells with CP-31398. Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody against p53 or a negative control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the p53 binding site in the p21 promoter to quantify the amount of immunoprecipitated DNA.
Visualizations
Signaling Pathway
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. epigenome-noe.net [epigenome-noe.net]
- 3. protocols.io [protocols.io]
- 4. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 6. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the p53-Activating Molecule CP-31398
For Researchers, Scientists, and Drug Development Professionals
CP-31398 is a synthetic styrylquinazoline (B1260680) compound that has garnered significant interest in cancer research for its ability to activate the p53 tumor suppressor pathway. Initially developed with the aim of restoring wild-type function to mutant p53, its mechanism and therapeutic potential have been the subject of extensive investigation and some debate. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental findings that define its biological activity.
Core Chemical and Physical Properties
CP-31398, known by its IUPAC name N'-[2-[2-(4-methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine, is most commonly utilized in its dihydrochloride (B599025) salt form. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N'-[2-[2-(4-methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine | [1] |
| Synonyms | CP 31398 | [2] |
| Chemical Class | Styrylquinazoline | [3] |
| Molecular Formula | C₂₂H₂₆N₄O (Free base) C₂₂H₂₈Cl₂N₄O (Dihydrochloride salt) | [1][2] |
| Molecular Weight | 362.47 g/mol (Free base) 435.39 g/mol (Dihydrochloride salt) | [1][2] |
| Solubility | Soluble in water and DMSO | [2] |
Note: A specific melting point for CP-31398 is not consistently reported in publicly available literature.
Mechanism of Action: A Dual Hypothesis
The precise mechanism by which CP-31398 exerts its effects has been a topic of scientific discussion. Two primary hypotheses have emerged from various studies, leading to a nuanced understanding of its interaction with the cell.
The p53 Stabilization Hypothesis
The initial hypothesis proposed that CP-31398 directly interacts with the p53 protein. This interaction was believed to stabilize the DNA-binding domain of both wild-type and various mutant forms of p53, restoring the wild-type conformation to the latter.[3][4] This conformational rescue would enable mutant p53 to properly bind to DNA and transactivate its downstream target genes, thereby re-establishing its tumor suppressor functions.[5] The putative mechanism involves blocking the ubiquitination and subsequent degradation of p53, leading to an increase in its intracellular protein levels and activity, without directly interfering with the p53-MDM2 interaction.[6]
The DNA Intercalation and Genotoxic Stress Hypothesis
Conversely, a substantial body of evidence suggests that CP-31398 may not bind to p53 directly. Instead, these studies propose that CP-31398 acts as a DNA intercalating agent.[7][8] This intercalation into the DNA helix is thought to induce genotoxic stress. Such stress triggers a classic cellular damage response, which naturally leads to the stabilization and activation of wild-type p53 as a central mediator of the DNA damage checkpoint.[2][7] In this model, the observed increase in p53 levels and activity is an indirect consequence of CP-31398's effect on DNA, rather than a direct interaction with the p53 protein itself.
The following diagram illustrates this mechanistic uncertainty:
Downstream Signaling and Cellular Outcomes
Regardless of the initial molecular interaction, the consensus is that CP-31398 treatment leads to the functional activation of the p53 signaling pathway. This activation triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.
Activated p53 acts as a transcription factor, upregulating a suite of target genes. Key among these are:
-
p21 (WAF1/Cip1): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S transition.[6][9]
-
MDM2: As part of a negative feedback loop, p53 upregulates MDM2, which in turn targets p53 for degradation. However, CP-31398 appears to inhibit this degradation.[6]
-
PUMA, Bax, KILLER/DR5: These are pro-apoptotic proteins. Their increased expression shifts the cellular balance towards programmed cell death.[3][10]
The induction of apoptosis by CP-31398 prominently involves the mitochondrial (intrinsic) pathway. This is characterized by the translocation of p53 to the mitochondria, which leads to a change in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner of apoptosis.[5][6]
The diagram below outlines this established signaling cascade.
Quantitative Biological Activity
CP-31398 has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, irrespective of their p53 mutation status. The effective concentrations vary depending on the cell type and experimental duration.
| Cell Line Type | p53 Status | Effective Concentration / IC₅₀ / EC₅₀ | Cellular Effect(s) | Source(s) |
| Glioma Cells (various) | Wild-Type or Mutant | EC₅₀: 10 - 36 µM | Caspase-independent cell death | [11] |
| Rhabdomyosarcoma (A204) | Wild-Type | 10 - 40 µg/mL | G1 arrest, Apoptosis, ROS generation | [6] |
| Rhabdomyosarcoma (RD) | Mutant | Effective at similar concentrations to A204 | p53 stabilization, Apoptosis | [6] |
| Epidermoid Carcinoma (A431) | Mutant | 10 - 40 µg/mL | Cell cycle arrest, Apoptosis | [5] |
| Various Cancer Lines | Wild-Type, Mutant, Null | 15 µg/mL | Apoptosis (p53-dependent), Cell cycle arrest | [3] |
| Colorectal Cancer (HT-29) | Mutant | Effective at 2 µg/mL | Inhibition of cell growth, Apoptosis |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CP-31398.
Western Blotting for p53 Pathway Activation
This protocol is used to detect changes in protein levels of p53 and its downstream targets.
-
Cell Treatment: Culture cancer cells (e.g., A431, A204) to 70-80% confluency. Treat cells with desired concentrations of CP-31398 (e.g., 10-40 µg/mL) or vehicle control (e.g., DMSO) for specified time points (e.g., 3, 6, 12, 24 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 100 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, Bax, cleaved Caspase-3, or a loading control (e.g., Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mitochondrial Membrane Potential (MMP) Assay using JC-1 Dye
This flow cytometry-based assay measures the disruption of the mitochondrial membrane potential, a key indicator of early apoptosis.
-
Cell Treatment: Treat cells with CP-31398 (e.g., 20 and 40 µg/mL) for a short duration (e.g., 15 minutes).[6] Include a vehicle control and a positive control for depolarization (e.g., 5 µM CCCP).
-
Harvesting: Trypsinize and harvest the treated cells.
-
Staining: Resuspend the cells in media or PBS containing 200 nM JC-1 dye.[12]
-
Incubation: Incubate the cells in a 37°C, 5% CO₂ incubator for 15-30 minutes.[12]
-
Washing (Optional but Recommended): Centrifuge the cells, remove the supernatant, and wash once with warm buffer to remove excess dye.
-
Analysis: Resuspend the cell pellet in buffer and analyze immediately by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates, detected in FL2 channel). Apoptotic cells with low MMP will show green fluorescence (JC-1 monomers, detected in FL1 channel). The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the cellular effects of CP-31398.
Summary and Future Directions
CP-31398 is a potent activator of the p53 pathway that induces cell cycle arrest and apoptosis in cancer cells with both wild-type and mutant p53. While the initial excitement for its role as a direct mutant p53 "rescuer" has been tempered by findings suggesting a DNA-intercalation mechanism, its efficacy in preclinical models remains significant. The ability of CP-31398 to stabilize and activate p53, regardless of the upstream trigger, highlights a valuable therapeutic strategy. However, reports of toxicity and the controversy over its direct target suggest that further refinement of styrylquinazoline-based molecules may be necessary to improve specificity and therapeutic index, separating the desired p53-activating effects from potential p53-independent toxicities.[11] Future research will likely focus on developing analogs with a more defined and specific mechanism of action for clinical translation.
References
- 1. CP-31398 Datasheet DC Chemicals [dcchemicals.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Ambiguous Interaction of CP-31398 with p53: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-31398, a styrylquinazoline (B1260680) derivative, was initially heralded as a promising small molecule for cancer therapy due to its reported ability to rescue mutant p53 function. Early studies suggested a direct interaction with the p53 core domain, leading to the stabilization of a wild-type conformation and restoration of its DNA-binding capabilities. However, subsequent and more extensive research has challenged this model, proposing instead that the cellular effects of CP-31398 are a consequence of its activity as a DNA intercalator, which in turn elicits a p53-dependent DNA damage response. This guide provides an in-depth analysis of the conflicting evidence, presenting the data and experimental methodologies from key studies to offer a comprehensive understanding of the scientific controversy surrounding the CP-31398 and p53 binding site and affinity.
The Controversy: Direct p53 Binding versus DNA Intercalation
The mechanism of action of CP-31398 remains a subject of scientific debate. Two primary hypotheses have been proposed:
-
Direct p53 Binding and Conformational Restoration: This initial hypothesis suggests that CP-31398 directly binds to the DNA-binding domain of mutant p53, stabilizing a wild-type-like conformation.[1][2][3] This restoration of structure is believed to rescue the protein's ability to bind to its target DNA sequences and transactivate downstream genes involved in cell cycle arrest and apoptosis. A key piece of evidence supporting this model is the reported restoration of a wild-type-associated epitope on the p53 DNA-binding domain, which is recognized by the monoclonal antibody 1620.[1][2]
-
DNA Intercalation and Induction of DNA Damage Response: A growing body of evidence contradicts the direct binding model, suggesting that CP-31398 functions as a DNA intercalating agent.[4][5][6] According to this hypothesis, the observed stabilization and activation of p53 are not due to a direct interaction with the protein itself, but are rather a downstream consequence of the cellular response to DNA damage induced by CP-31398. This model is supported by biochemical analyses and the observation that the effects of CP-31398 are often associated with genotoxic stress.[4][5]
Quantitative Data on CP-31398's Effects
Due to the conflicting models, quantitative data on the direct binding affinity of CP-31398 to p53 is not available. The prevailing evidence suggests that such a direct interaction may not occur. However, early studies reported on the effect of CP-31398 on the DNA-binding affinity of mutant p53. The following table summarizes these findings.
| Parameter | Mutant p53 Type(s) | Observed Effect of CP-31398 | Reference |
| DNA Binding Affinity (Kd) | R273H, R249S | Significantly increased affinity for cognate DNA | [7] |
| Maximum DNA Binding (Bmax) | R273H, R249S | Significantly increased | [7] |
| DNA Binding Affinity (Kd) | Wild-Type p53 | No effect | [7] |
| Maximum DNA Binding (Bmax) | Wild-Type p53 | Slightly increased | [7] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay to Assess p53 DNA Binding in Cells
This protocol is based on methodologies described in studies investigating the restoration of mutant p53 DNA-binding activity.[7]
Objective: To determine if CP-31398 treatment enhances the binding of mutant p53 to the promoter regions of its target genes in vivo.
Methodology:
-
Cell Treatment: Culture human cancer cells expressing mutant p53 (e.g., R273H) and treat with CP-31398 or a vehicle control for a specified duration.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53.
-
Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-p53-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, PUMA) to quantify the amount of co-precipitated DNA.
In Vitro DNA Binding Assay
This protocol is based on methods used to quantify the effect of CP-31398 on the affinity of purified p53 for DNA.[7]
Objective: To quantitatively measure the effect of CP-31398 on the DNA binding affinity (Kd) and maximum binding capacity (Bmax) of purified mutant p53 core domain.
Methodology:
-
Protein Purification: Express and purify the core domain of mutant p53 (e.g., R273H, R249S).
-
DNA Probe Labeling: Synthesize and label a double-stranded oligonucleotide containing a consensus p53 binding site with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate a fixed amount of the labeled DNA probe with increasing concentrations of the purified mutant p53 core domain in the presence and absence of CP-31398.
-
Separation of Bound and Free DNA: Separate the p53-DNA complexes from the free DNA probe using a method such as electrophoretic mobility shift assay (EMSA) or filter binding assay.
-
Quantification: Quantify the amount of bound and free DNA probe.
-
Data Analysis: Plot the amount of bound DNA as a function of the p53 concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd and Bmax values.
Visualizations
Caption: Proposed signaling pathway for CP-31398 via direct binding to mutant p53.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ambiguous Case of CP-31398: A p53 Restorer or a DNA Intercalator? An In-Depth Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the small molecule CP-31398, a compound once heralded as a promising agent for reactivating mutant p53, the guardian of the genome. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, delving into its proposed mechanisms of action, the ensuing scientific debate, and the experimental evidence that has shaped our understanding of this intriguing molecule.
Executive Summary
CP-31398 is a styrylquinazoline (B1260680) that emerged from early drug discovery screens as a compound capable of restoring wild-type function to the frequently mutated p53 tumor suppressor protein. Initial studies demonstrated its ability to induce a conformational change in mutant p53, leading to the transactivation of p53 target genes, cell cycle arrest, and apoptosis in cancer cells. However, subsequent research has cast doubt on this direct interaction, with compelling evidence suggesting that CP-31398 may exert its effects through DNA intercalation. This guide will dissect the evidence for both proposed mechanisms, present available quantitative data, and provide an overview of the key experimental protocols used in its evaluation. To date, there is no publicly available evidence of CP-31398 having entered clinical trials.
The Core Controversy: Two Competing Mechanisms of Action
The scientific literature presents two conflicting hypotheses regarding the primary mechanism by which CP-31398 exerts its anti-cancer effects.
Hypothesis 1: Restoration of Mutant p53 Conformation and Function
The initial and most widely cited mechanism of action is that CP-31398 directly binds to mutant p53, stabilizing a wild-type-like conformation. This restored conformation is thought to enable the mutant protein to once again bind to its cognate DNA response elements and transcriptionally activate downstream target genes involved in tumor suppression.
Key evidence supporting this hypothesis includes:
-
Increased Wild-Type Conformation: Studies have shown that treatment with CP-31398 leads to an increase in the fraction of p53 recognized by conformation-specific antibodies that detect the wild-type epitope.[1]
-
Restoration of DNA Binding: Quantitative DNA binding assays have demonstrated that CP-31398 can significantly increase the amount of mutant p53 that binds to its cognate DNA (Bmax) and enhance its affinity (Kd) for DNA.[2] However, it does not appear to affect the DNA binding affinity of wild-type p53.[2]
-
Activation of p53 Target Genes: Numerous studies have reported the upregulation of canonical p53 target genes such as p21, MDM2, Bax, and PUMA in cancer cells treated with CP-31398.[1][3]
-
Induction of p53-Dependent Apoptosis: CP-31398 has been shown to induce apoptosis in a p53-dependent manner, a process that involves the mitochondrial translocation of p53.[3][4]
Hypothesis 2: DNA Intercalation and Indirect p53 Activation
A growing body of evidence challenges the direct p53-binding model, proposing instead that CP-31398 functions as a DNA intercalating agent. This interaction with DNA is thought to induce a DNA damage response, leading to the stabilization and activation of p53, similar to the mechanism of known DNA damaging agents.
Key evidence supporting this hypothesis includes:
-
Lack of Direct Binding: Some studies using a range of biophysical techniques failed to detect a direct interaction between CP-31398 and the p53 core domain.
-
DNA Intercalation: Biophysical studies have provided evidence that CP-31398 can intercalate into DNA.[5]
-
p53-Independent Toxicity: CP-31398 has been observed to be toxic to cells lacking p53, suggesting a mechanism of action that is not solely dependent on p53.[1]
-
Induction of a Classical p53 Response: The pattern of p53 stabilization and target gene activation is similar to that induced by known DNA damaging agents like daunorubicin.[5]
The following diagram illustrates the two proposed pathways:
Quantitative Data
| Cell Line | p53 Status | Concentration/Dose | Observed Effect | Reference |
| A204 (Rhabdomyosarcoma) | Wild-Type | 0, 10, 20, 40 µg/mL | Dose-dependent increase in apoptosis and G1 cell cycle arrest.[6] | |
| RD (Rhabdomyosarcoma) | Mutant | Various concentrations | Stabilization of p53 and enhanced expression of p21, mdm2, and Apaf1.[4] | |
| A431 (Epidermoid Carcinoma) | Mutant (R273H) | Lower concentrations | G0/G1 cell-cycle arrest.[3] | |
| A431 (Epidermoid Carcinoma) | Mutant (R273H) | Higher concentrations | Increased sub-G1 population (apoptosis).[3] | |
| MMRU (Melanoma) | Wild-Type | 15 µg/mL | Apoptosis.[7] | |
| MeWo (Melanoma) | Mutant (single point) | 15 µg/mL | Apoptosis.[7] | |
| Sk-mel-110 (Melanoma) | Mutant (multiple) | 15 µg/mL | No apoptosis.[7] | |
| H460 and PA-1 | Wild-Type | 15 µg/mL | Inhibition of p53 ubiquitination.[5] |
DNA Binding Affinity Data:
One study reported that CP-31398 significantly increases the amount of mutant p53 that binds to its cognate DNA (Bmax) and improves its affinity (Kd). However, specific Kd values were not provided in the abstract.[2] For wild-type p53, the compound did not affect the Kd value for DNA binding.[2]
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are often not fully elaborated in the primary literature. Below are generalized methodologies based on the available information.
Western Blotting for p53 and Target Gene Expression
This technique is used to detect and quantify the levels of specific proteins, such as p53, p21, and Bax, in cell lysates.
General Protocol:
-
Cell Lysis: Cells are treated with CP-31398 or a vehicle control for a specified time. The cells are then harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-p21). The dilution and incubation time will vary depending on the antibody.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.
Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding
ChIP is used to determine whether a specific protein, in this case p53, is bound to a specific DNA sequence in living cells.
General Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The chromatin is incubated with an antibody specific to p53. The antibody-p53-DNA complexes are then pulled down using protein A/G beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific p53 target gene promoters or by sequencing (ChIP-seq) for a genome-wide analysis of p53 binding sites.
Downstream Cellular Effects of CP-31398
Regardless of the primary mechanism, treatment with CP-31398 leads to a cascade of downstream cellular events consistent with p53 activation.
Clinical Development Status
Despite the promising preclinical data, there is no publicly available information to suggest that CP-31398 has entered into formal clinical trials. Searches of clinical trial registries and databases have not yielded any results for this compound. The reasons for the apparent halt in its development are not publicly known but could be related to the controversy surrounding its mechanism of action, potential off-target effects, or unfavorable pharmacokinetic or toxicological profiles.
Conclusion and Future Directions
CP-31398 remains a molecule of significant interest in the field of p53-targeted cancer therapy. The conflicting evidence regarding its mechanism of action highlights the complexities of drug discovery and the importance of rigorous validation. While the initial excitement surrounding its potential to directly restore mutant p53 function has been tempered by the DNA intercalation hypothesis, the compound's ability to activate the p53 pathway and induce cancer cell death is undeniable.
Future research in this area should focus on:
-
Definitive Mechanism of Action Studies: Utilizing advanced biophysical and structural biology techniques to definitively determine whether CP-31398 directly binds to p53 and, if so, to characterize the interaction in detail.
-
Structure-Activity Relationship Studies: If direct binding is confirmed, further medicinal chemistry efforts could optimize the compound's potency and specificity. If DNA intercalation is the primary mechanism, efforts could be directed towards designing analogs with improved DNA binding specificity for cancer cells.
-
Investigation of Off-Target Effects: A thorough understanding of the p53-independent effects of CP-31398 is crucial for assessing its therapeutic potential and potential liabilities.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Small Molecule CP-31398: A Technical Guide to its Modulation of p53 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. The small molecule CP-31398 has emerged as a significant therapeutic candidate due to its ability to restore wild-type function to mutant p53 and stabilize wild-type p53 protein. This technical guide provides an in-depth overview of the effects of CP-31398 on p53 downstream signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.
Mechanism of Action
CP-31398, a styrylquinazoline (B1260680) derivative, exhibits a dual mechanism of action on the p53 protein. In cancer cells harboring mutant p53, CP-31398 can restore a wild-type conformation to the p53 protein, thereby rescuing its DNA-binding and transcriptional activities.[1][2] For cells with wild-type p53, the compound enhances its stability by inhibiting its ubiquitination and subsequent proteasomal degradation.[3][4] Notably, this stabilization occurs without interfering with the binding of MDM2, a key E3 ubiquitin ligase and negative regulator of p53.[5] The accumulation of transcriptionally active p53 triggers downstream signaling cascades that ultimately lead to cell cycle arrest and apoptosis.[6][7][8]
Quantitative Data
The following tables summarize the quantitative effects of CP-31398 on cancer cell lines and the modulation of p53 downstream targets.
Table 1: IC50 Values of CP-31398 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| Mesothelioma Cells | Mesothelioma | Wild-type | 6.80 ± 2.12 | [9] |
| Mesothelioma Cells | Mesothelioma | Mutant | 5.55 ± 0.20 | [9] |
| Glioma Cell Lines (range) | Glioma | Wild-type or Mutant | 10 - 36 | [10] |
Table 2: Quantitative Effects of CP-31398 on p53 and Downstream Target Proteins
| Cell Line | Treatment | Target Protein | Change in Expression | Time Point | Reference |
| A204 (Rhabdomyosarcoma) | 20 µg/mL CP-31398 | p53 | Slight enhancement | 24 hours | [6][11] |
| A204 (Rhabdomyosarcoma) | 20 µg/mL CP-31398 | p21 | Upregulated | 3, 6, 12 hours | [1][6] |
| A204 (Rhabdomyosarcoma) | 20 µg/mL CP-31398 | MDM2 | Upregulated | 3, 6, 12 hours | [1][6] |
| A431 (Epidermoid Carcinoma) | CP-31398 | p21 | Upregulated | 3, 6 hours | [12][13] |
| A431 (Epidermoid Carcinoma) | CP-31398 | MDM2 | Upregulated | 3, 6 hours | [12][13] |
| HCT116 (Colon Carcinoma) | CP-31398 | p53 | Dramatically elevated | Not Specified | [14] |
| HCT116 (Colon Carcinoma) | CP-31398 | p21(Waf1) | Dramatically elevated | Not Specified | [14] |
| HCT116 (Colon Carcinoma) | CP-31398 | Bax | Increased | Not Specified | [14] |
| H460 and HCT116 | 15 µg/mL CP-31398 | Ubiquitinated p53 | Reduced | 4 hours (with ALLN) | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of CP-31398.
Western Blot Analysis for p53 and Downstream Targets
This protocol is for determining the protein levels of p53, p21, and Bax.
-
Cell Lysis:
-
Treat cells with the desired concentrations of CP-31398 for specified time periods.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120 V.
-
Transfer proteins to a PVDF membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[16]
-
-
Detection:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[16]
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis and necrosis.
-
Cell Preparation:
-
Seed 1 x 10^6 cells in a T25 flask and treat with CP-31398.
-
Collect both floating and adherent cells by trypsinization.
-
Wash the cells twice with cold PBS.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
-
p53 Ubiquitination Assay
This protocol is for assessing the ubiquitination status of p53.
-
Cell Treatment:
-
Expose cells to CP-31398 (e.g., 15 µg/ml) for 1 hour.
-
Add a proteasome inhibitor (e.g., 50 µM ALLN) and incubate for an additional 4 hours.[15]
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody.[15]
-
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated p53.[15]
-
Mitochondrial Membrane Potential (MMP) Assay
This protocol is for measuring changes in mitochondrial membrane potential.
-
Cell Preparation:
-
Seed cells in a 96-well plate.
-
Treat cells with CP-31398. Include a positive control for depolarization (e.g., FCCP).
-
-
Staining:
-
Add a cationic fluorescent dye such as TMRE or JC-1 to the cells and incubate at 37°C.[17]
-
-
Analysis:
-
For TMRE, measure the fluorescence at Ex/Em = 549/575 nm using a plate reader or fluorescence microscope. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[17]
-
Caspase Activity Assay
This protocol is for measuring the activity of executioner caspases like caspase-3.
-
Cell Lysis:
-
Induce apoptosis with CP-31398.
-
Lyse the cells in the provided lysis buffer.[18]
-
-
Assay Reaction:
-
Add the cell lysate to a reaction buffer containing a colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3).[18]
-
-
Measurement:
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. The increase in signal is proportional to the caspase activity.[18]
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by CP-31398.
Figure 1: Mechanism of action of CP-31398 on p53 signaling.
Figure 2: CP-31398 induced mitochondrial apoptosis pathway.
Figure 3: General experimental workflow for studying CP-31398 effects.
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. resources.novusbio.com [resources.novusbio.com]
The Role of CP-31398 in Restoring p53 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy. CP-31398, a styrylquinazoline (B1260680) derivative, has emerged as a significant small molecule in this field, demonstrating the ability to restore wild-type function to mutant p53 and stabilize the wild-type protein. This technical guide provides an in-depth analysis of the core mechanisms of CP-31398, detailing its impact on p53 conformation, stability, and downstream signaling pathways. It consolidates quantitative data from key studies, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the molecular pathways involved.
Introduction
The p53 protein acts as a central hub in the cellular response to genotoxic stress. Upon activation, it functions as a transcription factor, inducing the expression of genes that orchestrate a variety of anti-proliferative and pro-apoptotic cellular processes. Mutations in the TP53 gene can lead to the expression of a dysfunctional protein that is unable to bind to its target DNA sequences, thereby abrogating its tumor-suppressive capabilities.
CP-31398 was identified through a screening process aimed at discovering compounds capable of restoring the wild-type conformation of mutant p53.[1] Subsequent research has revealed its dual ability to not only rescue the function of certain p53 mutants but also to stabilize and enhance the activity of wild-type p53.[2] This guide delves into the molecular underpinnings of CP-31398's action, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action of CP-31398
The primary mechanism attributed to CP-31398 is its ability to influence the conformation and stability of the p53 protein. This leads to the reactivation of its transcriptional functions and the induction of downstream anti-tumorigenic effects.
Restoration of Wild-Type Conformation to Mutant p53
CP-31398 has been shown to restore a wild-type-associated epitope on the DNA-binding domain of mutant p53 proteins.[1] This conformational change is crucial for the protein to regain its ability to bind to the specific DNA response elements in the promoters of its target genes. Studies have demonstrated that CP-31398 can restore DNA-binding activity to p53 mutants such as R273H and R249S in a dose-dependent manner.[3][4]
Stabilization of Wild-Type and Mutant p53
A key aspect of CP-31398's function is its ability to increase the cellular levels of both wild-type and mutant p53.[2][5] This stabilization is achieved, at least in part, by inhibiting the ubiquitination of p53.[1][6] By blocking the ubiquitin-proteasome degradation pathway for p53, CP-31398 leads to the accumulation of the protein in the nucleus, where it can exert its transcriptional activity. Notably, this inhibition of ubiquitination appears to occur without disrupting the physical interaction between p53 and its primary E3 ubiquitin ligase, MDM2.[1][6]
The DNA Intercalation Controversy
While the model of direct p53 binding and conformational change is widely cited, some studies have suggested that CP-31398 may also function as a DNA intercalator.[7] This alternative mechanism proposes that the cellular effects of CP-31398 could be, in part, a consequence of inducing a DNA damage response, which would then lead to p53 stabilization through canonical pathways. However, it has been observed that CP-31398-induced p53 stabilization does not lead to the phosphorylation of p53 at serine 15 or 20, a hallmark of the DNA damage response, suggesting a distinct mechanism of action.[2][6] Further research is needed to fully elucidate the contribution of each proposed mechanism.
Cellular Consequences of CP-31398 Treatment
The restoration of p53 function by CP-31398 triggers a cascade of downstream events that ultimately lead to the inhibition of cancer cell growth.
Transcriptional Activation of p53 Target Genes
Upon stabilization and conformational rescue, p53 translocates to the nucleus and activates the transcription of its target genes. Key among these are:
-
p21WAF1/CIP1 : A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][8][9]
-
MDM2 : As part of a negative feedback loop, p53 induces the expression of its own regulator, MDM2.[1][8]
-
Pro-apoptotic Bcl-2 family members (e.g., Bax, PUMA) : These proteins play a crucial role in initiating the mitochondrial pathway of apoptosis.[1][8][10][11]
-
Apaf-1 : A key component of the apoptosome, which is involved in the activation of caspase-9.[1][8]
Cell Cycle Arrest
Treatment of cancer cells with CP-31398 leads to a dose-dependent cell cycle arrest.[1][8][12] In several cell lines, this manifests as an accumulation of cells in the G1 phase of the cell cycle.[8] For instance, in A204 rhabdomyosarcoma cells, lower concentrations of CP-31398 resulted in an up to 38% increase in the G1 population compared to control.[8]
Induction of Apoptosis
CP-31398 is a potent inducer of apoptosis in cancer cells harboring either wild-type or mutant p53.[10][12] The primary mechanism of apoptosis induction is through the intrinsic, or mitochondrial, pathway.[8][10] This involves the translocation of p53 to the mitochondria, leading to a change in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[8][10][11]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of CP-31398.
Table 1: Effect of CP-31398 on Cell Cycle Distribution in A204 Rhabdomyosarcoma Cells
| Treatment (24 hours) | % of Cells in G1 Phase (relative to control) |
| CP-31398 (low concentration) | Up to 38% increase |
Data extracted from a study on rhabdomyosarcoma cells, which observed a dose-dependent accumulation of cells in the G1 phase at lower concentrations.[8]
Table 2: Effect of CP-31398 on p53 Downstream Target Gene Expression
| Cell Line | p53 Status | Target Gene | Effect of CP-31398 |
| A431 (human epidermoid carcinoma) | Mutant (R273H) | p21, mdm2, Bax | Upregulation |
| A204 (rhabdomyosarcoma) | Wild-type | p21, mdm2, puma | Upregulation |
| RD (rhabdomyosarcoma) | Mutant | p21, mdm2, puma | Upregulation |
| HCT116+/+ (colon carcinoma) | Wild-type | p21, Bax | Upregulation |
| MeWo (melanoma) | Mutant (single point mutation) | Bax, PUMA | Upregulation |
This table compiles findings from multiple studies demonstrating the transcriptional activation of p53 target genes in various cancer cell lines following CP-31398 treatment.[1][4][8][10][11]
Table 3: Cellular Outcomes of CP-31398 Treatment in Various Cancer Cell Lines
| Cell Line | p53 Status | Outcome |
| Nine human cancer cell lines | Wild-type, Mutant, or Null | 6/9 underwent apoptosis, 2/9 underwent cell cycle arrest |
| A204 (rhabdomyosarcoma) | Wild-type | G1 cell cycle arrest and apoptosis |
| RD (rhabdomyosarcoma) | Mutant | Apoptosis |
| HCT116+/+ (colon carcinoma) | Wild-type | Apoptosis |
| MMRU (melanoma) | Wild-type | Apoptosis |
| MeWo (melanoma) | Mutant (single point mutation) | Apoptosis |
| Sk-mel-110 (melanoma) | Mutant (multiple mutations) | No apoptosis |
This table summarizes the differential responses of various cancer cell lines to CP-31398, highlighting that the cellular outcome can be influenced by the p53 mutational status.[8][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of CP-31398.
Western Blot Analysis for Protein Expression
Objective: To determine the levels of p53 and its downstream target proteins (e.g., p21, MDM2, Bax, cleaved caspases) following CP-31398 treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of CP-31398 or vehicle control for specified time periods.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, BAX, PUMA) after CP-31398 treatment.
Protocol:
-
Cell Culture and Treatment: Treat cells with CP-31398 as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of CP-31398 on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment: Treat cells with CP-31398 as previously described.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if CP-31398 treatment enhances the binding of p53 to the promoter regions of its target genes.
Protocol:
-
Cross-linking: Treat cells with CP-31398, followed by cross-linking with formaldehyde (B43269) to fix protein-DNA complexes.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53 or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the p53 response elements in the promoter regions of target genes (e.g., p21).
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of CP-31398.
Conclusion
CP-31398 represents a pioneering effort in the pharmacological reactivation of p53. Its ability to restore wild-type function to mutant p53 and stabilize the wild-type protein underscores the therapeutic potential of targeting this critical tumor suppressor. By inducing the transcription of key target genes, CP-31398 effectively triggers cell cycle arrest and apoptosis in a variety of cancer cell models. While the precise molecular interaction of CP-31398 with p53 and DNA remains a subject of some debate, its profound biological effects are well-documented. This technical guide provides a comprehensive overview of the current understanding of CP-31398's role in restoring p53 function, offering a valuable resource for the ongoing research and development of novel cancer therapeutics targeting the p53 pathway. Further investigation into the nuances of its mechanism and the determinants of cellular response will be crucial in optimizing its potential clinical applications.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 5. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Chaperone CP-31398: A Technical Guide to its Mechanism and Application in p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation or inactivation is a hallmark of over half of all human cancers.[1] The restoration of wild-type p53 function in cancer cells represents a promising therapeutic strategy. CP-31398, a styrylquinazoline (B1260680) derivative, has emerged as a key small molecule in this endeavor, acting as a pharmacological chaperone to stabilize both wild-type and certain mutant p53 proteins, thereby reactivating the p53 signaling pathway. This technical guide provides an in-depth overview of the core mechanisms of CP-31398, detailed experimental protocols for its study, and quantitative data on its efficacy.
Introduction: The Promise of p53 Reactivation
The p53 protein, often dubbed the "guardian of the genome," functions as a transcription factor that, in response to cellular stress, orchestrates a variety of anti-tumorigenic responses.[2] The majority of p53 mutations are missense mutations occurring in the DNA-binding domain, leading to a conformationally unstable and inactive protein.[3] Pharmacological chaperones are small molecules that can bind to and stabilize these mutant proteins, restoring their native conformation and, consequently, their tumor-suppressive functions. CP-31398 was identified in a screen for compounds that could restore a wild-type conformation to mutant p53.[2] It has since been shown to not only rescue the function of some p53 mutants but also to stabilize and enhance the activity of wild-type p53.[2][4]
Mechanism of Action of CP-31398
CP-31398's primary mechanism of action is the stabilization of the p53 protein. For mutant p53, it is proposed to refold the protein to a wild-type-like conformation, enabling it to once again bind to its target DNA sequences.[1] In cells with wild-type p53, CP-31398 enhances its stability, leading to increased protein levels and activity.[4] This stabilization is achieved, at least in part, by inhibiting the ubiquitination of p53, a key step in its degradation pathway.[5] Notably, this effect appears to be independent of the main p53 negative regulator, MDM2, as CP-31398 does not disrupt the p53-MDM2 interaction.[2]
Signaling Pathway of CP-31398-mediated p53 Activation
Caption: CP-31398-mediated p53 signaling pathway.
Quantitative Data on CP-31398 Efficacy
The efficacy of CP-31398 has been demonstrated across various cancer cell lines, with effects on p53 conformation, downstream gene expression, and cellular fate. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of CP-31398 on p53 Conformation and DNA Binding
| Parameter | Cell Line/System | Mutant p53 | Treatment | Result | Reference |
| Wild-type Conformation (PAb1620 IP) | HIPK2i cells | - | ZnCl2 and Adriamycin | Increased folded conformation | [6] |
| DNA Binding (Bmax) | Purified p53 core domain | R273H, R249S | Dose-dependent CP-31398 | Significant increase | [7] |
| DNA Binding (Kd) | Purified p53 core domain | R273H, R249S | Dose-dependent CP-31398 | Significant increase in affinity | [7] |
Table 2: Upregulation of p53 Target Genes by CP-31398
| Target Gene | Cell Line | p53 Status | Treatment | Fold Induction | Reference |
| p21 | A204 | Wild-type | 20 µg/mL CP-31398 (3-12h) | Upregulated | [4][8] |
| MDM2 | A204 | Wild-type | 20 µg/mL CP-31398 (3-12h) | Upregulated | [4][8] |
| Bax | A431 | Mutant (R273H) | CP-31398 | Upregulated | [1] |
| PUMA | MeWo | Mutant | 15 µg/mL CP-31398 | Increased transcription | [9] |
Table 3: Cellular Effects of CP-31398
| Effect | Cell Line | p53 Status | Treatment | Observation | Reference |
| Apoptosis | MMRU, MeWo | Wild-type, Mutant | 15 µg/mL CP-31398 | Induced | [9] |
| G1 Cell Cycle Arrest | A204 | Wild-type | 20 µg/mL CP-31398 | Induced | [4] |
| Inhibition of Cell Growth | PLC/PRF/5, Huh7 | Mutant | Dose-dependent CP-31398 | Inhibited | [3] |
| Tumor Volume Reduction | RD cell xenografts | Mutant | Daily CP-31398 | Reduced (P < 0.05) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of CP-31398's effects. The following are generalized protocols for key experiments, based on methodologies reported in the literature.
Cell Culture and CP-31398 Treatment
-
Cell Lines: A variety of human cancer cell lines with different p53 statuses can be used, such as A204 (wild-type p53), RD (mutant p53), and HT-29 (mutant p53).[8][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
CP-31398 Treatment: CP-31398 is dissolved in a suitable solvent like DMSO to create a stock solution.[3] Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of CP-31398 or vehicle control (DMSO).[3] Treatment duration can vary from a few hours to several days depending on the endpoint being measured.[8]
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[11]
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11] The membrane is then incubated with primary antibodies against p53, p21, Bax, or other proteins of interest overnight at 4°C.[11] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[11] Band intensities can be quantified using densitometry software.[11]
Experimental Workflow for Western Blotting
Caption: A typical experimental workflow for Western blotting.
p53 DNA Binding Activity Assay (Chromatin Immunoprecipitation - ChIP)
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[12]
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[13]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to p53 overnight at 4°C.[12] Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.[13]
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.[13]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[12]
-
Analysis: The purified DNA is analyzed by qPCR using primers for the promoter regions of known p53 target genes (e.g., p21, MDM2) to quantify p53 binding.[14]
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Transfection: Cells are co-transfected with a p53-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[15][16]
-
Treatment: After transfection, cells are treated with CP-31398 or a vehicle control.[15]
-
Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.[15]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.[15] The fold change in p53 transcriptional activity is calculated relative to the vehicle-treated control.
Concluding Remarks
CP-31398 stands as a significant proof-of-concept for the pharmacological chaperone approach to cancer therapy. Its ability to stabilize and reactivate both wild-type and mutant p53 has paved the way for the development of next-generation p53-targeting drugs. While some studies have questioned the direct binding of CP-31398 to p53, suggesting it may act as a DNA intercalator, its p53-dependent cellular effects are well-documented.[17] Further research into the precise molecular interactions of CP-31398 and the development of more potent and specific analogs holds great promise for the future of personalized cancer medicine.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 14. ChIP Sequencing to Identify p53 Targets | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the p53-Independent Activities of CP-31398 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-31398 dihydrochloride (B599025), a styrylquinazoline (B1260680) derivative, was initially identified for its potential to restore wild-type conformation and function to mutant p53 protein. However, a growing body of evidence reveals that CP-31398 exerts significant anti-neoplastic effects through mechanisms independent of p53 status. This technical guide provides an in-depth exploration of these p53-independent activities, focusing on the induction of apoptosis via reactive oxygen species (ROS) generation, mitochondrial pathway engagement, and potential DNA intercalation. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate a deeper understanding and guide future research in the development of novel cancer therapeutics.
Introduction
The tumor suppressor protein p53 is a cornerstone of cancer research, with its mutation or inactivation being a hallmark of over 50% of human cancers.[1] Consequently, therapeutic strategies aimed at restoring p53 function have been a major focus of drug development. CP-31398 emerged from this effort as a molecule capable of stabilizing the wild-type conformation of p53 and reactivating its tumor-suppressive functions.[2][3] While its effects on wild-type and mutant p53 are well-documented, a significant and compelling area of investigation has been its efficacy in cancer cells lacking functional p53.[4][5] This guide delves into the p53-independent mechanisms of CP-31398, providing a technical resource for researchers exploring its broader therapeutic potential.
p53-Independent Induction of Apoptosis
A key finding in the study of CP-31398 is its ability to induce apoptosis in p53-null or p53-deficient cancer cell lines.[5][6] This suggests that its cytotoxic effects are not solely reliant on the presence of p53. The primary p53-independent mechanism appears to be the induction of overwhelming oxidative stress.
Role of Reactive Oxygen Species (ROS)
CP-31398 treatment has been shown to stimulate the generation of reactive oxygen species (ROS) in various cancer cell lines, irrespective of their p53 status.[6][7] This increase in intracellular ROS appears to be a critical mediator of apoptosis.
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Lines: Human multiple myeloma (MM) cell lines (e.g., RPMI8226, KMS11) or other p53-deficient lines.[6]
-
Reagents: CP-31398 dihydrochloride, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) dye, N-acetyl-cysteine (NAC).[6][7]
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with the desired concentration of CP-31398 for various time points (e.g., 12, 24 hours).[7] A vehicle control (e.g., DMSO) should be included. For ROS scavenging experiments, pre-treat a set of cells with NAC (e.g., 5 mmol/L) before adding CP-31398.[6][7]
-
After treatment, incubate the cells with DCFH-DA dye. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity of DCF using a flow cytometer or a fluorescence microscope.[7]
-
The percentage of DCF-positive cells or the mean fluorescence intensity is quantified to determine the level of intracellular ROS.[7]
-
Quantitative Data: CP-31398-Induced ROS Generation
| Cell Line | Treatment | Time (hours) | % DCF-Positive Cells (ROS) | Citation |
| A204 (wild-type p53) | Vehicle | 0 | 1.5% | [7] |
| A204 (wild-type p53) | CP-31398 (20 µg/mL) | 12 | 36.4% | [7] |
| A204 (wild-type p53) | CP-31398 (20 µg/mL) | 24 | 52.3% | [7] |
| A204 (wild-type p53) | CP-31398 (20 µg/mL) + NAC | 24 | ~6% | [7] |
Note: While A204 cells have wild-type p53, this data demonstrates the potent ROS-inducing effect of CP-31398 and its reversal by an antioxidant, a mechanism also observed in p53-independent contexts.[6][7]
Mitochondrial Pathway of Apoptosis
The generation of ROS by CP-31398 is closely linked to the intrinsic or mitochondrial pathway of apoptosis.[6][8] This pathway is a central regulator of programmed cell death and can be activated independently of p53.
The key events in this pathway initiated by CP-31398 include:
-
Depolarization of Mitochondrial Membrane Potential: Increased ROS can lead to the opening of the mitochondrial permeability transition pore (MPTP), resulting in the loss of the mitochondrial membrane potential.[7]
-
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.[8][9]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[8]
Experimental Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Lines: A selection of p53-wild-type and p53-deficient cell lines (e.g., HCT116+/+ and HCT116-/-).[8]
-
Reagents: this compound, JC-1 or TMRE (tetramethylrhodamine, ethyl ester) dye.
-
Procedure:
-
Treat cells with CP-31398 as described previously.
-
Incubate the cells with a potentiometric dye such as JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Analyze the cells by flow cytometry to quantify the shift from red to green fluorescence, indicating mitochondrial membrane depolarization.
-
Signaling Pathway: p53-Independent Mitochondrial Apoptosis
Caption: CP-31398 induces ROS, leading to mitochondrial-mediated apoptosis.
DNA Intercalation: A Potential Primary Mechanism
While the induction of ROS is a significant downstream effect, there is evidence to suggest that a more fundamental, p53-independent mechanism of CP-31398 may be its ability to intercalate into DNA.[10] This action would classify it as a DNA-damaging agent, which can trigger apoptosis through various signaling cascades, even in the absence of p53.
This proposed mechanism helps to explain the broad cytotoxicity of CP-31398 across cell lines with different p53 statuses. The resulting DNA damage could lead to the activation of DNA damage response (DDR) pathways that, when the damage is irreparable, culminate in apoptosis.
Experimental Workflow: Investigating DNA Intercalation
Caption: Workflow for validating the DNA intercalation hypothesis of CP-31398.
Other p53-Independent Effects
Beyond the primary apoptotic pathways, some studies have hinted at other p53-independent effects of CP-31398. These include a late-stage induction of cell death characterized by calcium release.[5] Further investigation is required to fully elucidate these alternative mechanisms and their contribution to the overall anti-cancer activity of the compound.
Discussion and Future Directions
The ability of CP-31398 to induce cell death independently of p53 significantly broadens its potential therapeutic applications. Cancers with mutated or deleted p53 are often more aggressive and resistant to conventional therapies, making the p53-independent mechanisms of CP-31398 particularly attractive.
However, the conflicting reports on its direct interaction with p53 warrant further investigation.[10] It is possible that CP-31398 possesses multiple mechanisms of action, with the predominant pathway being cell-type and context-dependent.
Future research should focus on:
-
Clarifying the primary mechanism: Definitive studies are needed to determine whether DNA intercalation is the primary event that triggers downstream ROS production and apoptosis.
-
In vivo studies: While some in vivo work has been done, more extensive studies in p53-deficient animal models are necessary to validate the p53-independent efficacy and to assess potential toxicities.[7][11]
-
Combination therapies: The potent ROS-inducing properties of CP-31398 could be leveraged in combination with other anti-cancer agents that are sensitive to oxidative stress.
Conclusion
This compound is a multi-faceted compound with significant anti-cancer properties that extend beyond its originally proposed role as a p53-reactivating agent. Its ability to induce apoptosis in a p53-independent manner, primarily through the generation of reactive oxygen species and engagement of the mitochondrial pathway, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development, particularly for tumors that have lost functional p53. This guide provides a foundational understanding of these mechanisms to support and inspire continued exploration in this field.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule CP-31398 induces reactive oxygen species-dependent apoptosis in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Mechanism of CP-31398: A Technical Guide to Its Controversial Interaction with DNA and p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule CP-31398 has been a subject of considerable interest and debate within the cancer research community. Initially lauded as a promising agent that could restore the tumor-suppressive functions of mutant p53, its precise mechanism of action remains a topic of controversy. This technical guide delves into the two primary, and conflicting, hypotheses surrounding CP-31398's activity: direct binding and stabilization of the p53 protein versus intercalation into DNA, leading to a downstream DNA damage response that indirectly activates p53. We present the available quantitative data, detailed experimental protocols to investigate these phenomena, and logical workflows to aid researchers in navigating this complex molecular landscape.
The Central Controversy: Direct p53 Stabilization vs. DNA Intercalation
CP-31398, a styrylquinazoline, was first identified in a screen for compounds that could restore a wild-type conformation to mutant p53.[1][2][3] Subsequent studies demonstrated its ability to induce apoptosis and cell cycle arrest in a p53-dependent manner in various cancer cell lines.[1][4][5][6][7] This led to the widely cited hypothesis that CP-31398 directly binds to mutant p53, stabilizing its structure and enabling it to transactivate its target genes.[1][4][6]
However, a compelling body of evidence has emerged challenging this model. Several research groups have failed to detect a direct interaction between CP-31398 and purified p53 protein using various biophysical techniques.[8][9] Instead, these studies suggest that CP-31398 functions as a DNA intercalator. This intercalation is proposed to cause genotoxic stress, which in turn activates the canonical p53-mediated DNA damage response pathway.[10][11] The observed stabilization of p53 is therefore considered an indirect consequence of this upstream event. Furthermore, CP-31398 has been shown to exert cytotoxic effects in p53-null cells, indicating the existence of p53-independent mechanisms of action.[2][3][12]
This guide will provide the necessary information for researchers to critically evaluate both hypotheses.
Quantitative Data
The quantitative data available for the interactions of CP-31398 with DNA and p53 are summarized below. A notable gap in the literature is the absence of a definitive dissociation constant (Kd) for the direct binding of CP-31398 to p53, with some studies explicitly stating a lack of detectable interaction.
Table 1: CP-31398 Interaction with DNA
| Parameter | Value | Method | Reference |
| DNA Intercalation | Demonstrated | DNA Unwinding Assay | [8] |
| Effect on DNA-p53 Complex | Alters and destabilizes | NMR TROSY | [8] |
Table 2: CP-31398 Interaction with p53 and its Cellular Activity
| Parameter | Value | Method | Reference |
| Direct Binding to p53 | |||
| Dissociation Constant (Kd) | Not detected | Various biophysical techniques | [8] |
| Effects on Mutant p53-DNA Binding | |||
| Affinity (Kd) of mutant p53 (R249S) for DNA | Decreased (improved affinity) | Quantitative DNA binding assay | [13] |
| Cellular Effects | |||
| EC50 for Cell Death (Glioma cell lines) | 10-36 µM | Cell viability assays | [12] |
Experimental Protocols
To dissect the dual mechanisms of CP-31398, a combination of in vitro and cell-based assays is required.
DNA Intercalation Assays
This assay is a classic method to determine if a compound intercalates into DNA. Intercalation unwinds the DNA helix, which can be detected by a change in the supercoiling of plasmid DNA in the presence of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. If an intercalating agent is present, it will unwind the DNA. After the removal of the intercalator and the enzyme, the plasmid will become positively supercoiled.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, 200 ng), 10x topoisomerase I reaction buffer, and the desired concentration of CP-31398. Adjust the final volume with sterile water.[14][15]
-
Enzyme Addition: Add a sufficient amount of topoisomerase I to the reaction mixture. The amount of enzyme should be determined empirically to achieve complete relaxation of the plasmid in the absence of the compound.[14][15]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[14][15]
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by running the samples on a 1% agarose (B213101) gel. Ethidium bromide can be included in the gel and running buffer to resolve the topoisomers.[16]
-
Interpretation: An increase in the amount of supercoiled DNA in the presence of CP-31398, compared to the relaxed DNA in the control, indicates intercalation.[16]
p53-Related Assays
This cell-based assay measures the transcriptional activity of p53. An increase in reporter gene expression upon treatment with CP-31398 suggests activation of the p53 pathway.
Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a p53-responsive promoter. Activation of p53 leads to the expression of luciferase, which can be quantified by luminescence.
Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., H1299, a p53-null cell line, for reconstitution experiments, or a cell line with wild-type or mutant p53) in a 96-well plate.[17][18] Co-transfect the cells with a p53-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[17][19] If using p53-null cells, co-transfect with a p53 expression vector.
-
Compound Treatment: After 24-48 hours, treat the cells with various concentrations of CP-31398. Include appropriate positive (e.g., doxorubicin) and negative (vehicle) controls.[17]
-
Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[17][19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in CP-31398-treated cells indicates p53 transcriptional activation.
ChIP is used to determine if p53 is binding to the promoter regions of its target genes within the cell.
Principle: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR to quantify the enrichment of specific p53 target gene promoters.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with CP-31398 or a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10-15 minutes at room temperature. Quench the cross-linking reaction with glycine.[20]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin with an anti-p53 antibody overnight at 4°C.[20]
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specific binding. Elute the p53-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Purify the DNA using a standard DNA purification kit.[20]
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known p53 target genes (e.g., p21, MDM2, PUMA) to determine the enrichment of these sequences in the immunoprecipitated DNA.[21][22]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a suggested experimental workflow to investigate the dual mechanisms of CP-31398.
Caption: Proposed signaling pathways of CP-31398.
Caption: Experimental workflow to dissect CP-31398's mechanism.
Conclusion
The available evidence paints a complex picture of CP-31398's mechanism of action. While its ability to activate the p53 pathway in cancer cells is well-documented, the initial activating event remains contentious. The data supporting DNA intercalation as a primary mechanism is strong, and the lack of robust evidence for direct, high-affinity binding to p53 in vitro cannot be ignored. It is plausible that both mechanisms contribute to its overall cellular effects, with DNA damage being the predominant initiator of the p53 response.
For researchers and drug development professionals, it is crucial to consider both the p53-dependent and -independent effects of CP-31398 and its analogs. The experimental protocols and workflows provided in this guide offer a framework for rigorously interrogating the mechanism of action of compounds that modulate the p53 pathway, ultimately leading to the development of more specific and effective cancer therapeutics.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 5. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 7. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. benchchem.com [benchchem.com]
- 18. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p53 reporter luciferase assays [bio-protocol.org]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Unraveling the Interaction of CP-31398 with p53: A Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity, orchestrating cellular responses to stress by inducing cell cycle arrest, senescence, or apoptosis.[1][2] Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers, making the restoration of its function a compelling therapeutic strategy.[3] CP-31398, a styrylquinazoline (B1260680) derivative, emerged from high-throughput screening as a compound capable of restoring wild-type conformation and function to mutant p53.[4][5][6] This technical guide provides an in-depth analysis of the structural and mechanistic aspects of the CP-31398 and p53 interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Analysis of CP-31398 Activity
The biological effects of CP-31398 are dose-dependent, with various studies reporting effective concentrations for inducing p53-mediated responses and subsequent cell death in cancer cell lines.
| Cell Line | p53 Status | Effect | Effective Concentration | Reference |
| A431 | Mutant | Induction of apoptosis | Not specified | [7] |
| H460 | Wild-type | Inhibition of p53 ubiquitination | 4 - 15 µg/mL | [4] |
| HCT116 | Wild-type | Inhibition of p53 ubiquitination | 15 µg/mL | [4] |
| Various Glioma | Wild-type or Mutant | Caspase-independent cell death | EC50: 10-36 µM | [8] |
| MMRU | Wild-type | Apoptosis | 15 µg/mL | [9] |
| MeWo | Mutant | Apoptosis | 15 µg/mL | [9] |
| Sk-mel-110 | Mutant | No apoptosis | 15 µg/mL | [9] |
Mechanistic Insights into the CP-31398-p53 Interaction
The precise mechanism of action of CP-31398 has been a subject of investigation and some debate. The predominant proposed mechanism involves the stabilization of the p53 protein, leading to the activation of its downstream signaling pathways.
Stabilization of p53 and Inhibition of Ubiquitination
CP-31398 has been shown to increase the steady-state levels of both wild-type and some mutant p53 proteins.[4][6] This stabilization is attributed to the inhibition of p53 ubiquitination, a key process that targets p53 for proteasomal degradation.[4][5] Notably, CP-31398 appears to block ubiquitination without disrupting the physical interaction between p53 and its primary negative regulator, MDM2.[4][10] This suggests a mechanism distinct from that of other p53-activating agents that work by directly inhibiting the p53-MDM2 interaction.
Activation of p53 Downstream Pathways
The stabilization of p53 by CP-31398 leads to the transcriptional activation of its target genes. This includes genes involved in cell cycle arrest, such as p21, and those promoting apoptosis, such as PUMA, Bax, and KILLER/DR5.[6][7][11] The induction of these downstream effectors culminates in either cell cycle arrest, typically at the G1 phase, or programmed cell death.[6][11]
One of the key apoptotic mechanisms initiated by CP-31398-activated p53 involves the mitochondrial pathway. This is characterized by the translocation of p53 to the mitochondria, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[7][11]
The DNA Intercalation Controversy
While the model of p53 stabilization is widely reported, some studies have presented evidence suggesting that CP-31398 may not directly bind to p53.[12][13][14] These reports propose that CP-31398 can intercalate into DNA, which could indirectly lead to a p53-dependent stress response, similar to the effects of DNA damaging agents.[12][15][16] However, it has also been noted that CP-31398-induced p53 stabilization does not lead to the phosphorylation of p53 at serines 15 and 20, a common marker of the DNA damage response.[4][5] This suggests that if CP-31398 does act through DNA intercalation, the resulting stress signal is processed differently than classical genotoxic stress. Further research is needed to definitively resolve the primary binding partner and mechanism of action of CP-31398.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the CP-31398-p53 interaction.
Western Blot Analysis for p53 and Downstream Targets
This protocol is used to assess the protein levels of p53 and its transcriptional targets.
-
Cell Lysis:
-
Treat cells with the desired concentrations of CP-31398 for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, Bax, or other proteins of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Ubiquitination Assay
This assay is designed to measure the effect of CP-31398 on the ubiquitination of p53.
-
Cell Treatment:
-
Immunoprecipitation:
-
Lyse the cells as described for Western blotting.
-
Pre-clear the cell lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C to form immune complexes.
-
Add protein A/G agarose beads and incubate for 2 hours to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform SDS-PAGE and transfer as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ladder of ubiquitinated p53.
-
The membrane can also be stripped and re-probed with an anti-p53 antibody to confirm the immunoprecipitation of p53.
-
Structural Analysis Techniques
While a definitive co-crystal structure of CP-31398 bound to p53 is not publicly available, several biophysical techniques have been employed to investigate their potential interaction.
-
X-ray Crystallography: This technique could provide atomic-level detail of the interaction between CP-31398 and the p53 core domain. The lack of a published co-crystal structure may be due to difficulties in obtaining suitable crystals or could support the hypothesis that the interaction is not a direct, stable binding. The crystal structure of the p53 core domain complexed with DNA provides a framework for understanding how mutations affect its function and where a small molecule might bind.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution.[18][19] Chemical shift perturbation mapping, for instance, can identify the binding interface on a protein upon ligand binding. Some studies using a range of biophysical techniques, including NMR, did not detect a direct interaction between the p53 core domain and CP-31398.[13][14]
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique for quantifying the kinetics of biomolecular interactions in real-time.[20][21][22] It can be used to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rates of a small molecule to a protein. The application of SPR to the CP-31398-p53 interaction could provide definitive quantitative data on their binding kinetics, helping to resolve the ongoing debate about their direct interaction.
Conclusion and Future Directions
CP-31398 remains a significant tool compound for studying the reactivation of p53. The evidence strongly supports its ability to stabilize p53, inhibit its ubiquitination, and activate downstream pathways leading to cell cycle arrest and apoptosis in various cancer models. However, the precise molecular mechanism, particularly the question of direct binding versus indirect action through DNA intercalation, requires further clarification.
Future research should focus on:
-
Definitive binding studies: Utilizing techniques like isothermal titration calorimetry (ITC) and SPR to unambiguously determine if a direct, specific interaction occurs between CP-31398 and p53, and to quantify its affinity.
-
Structural elucidation: Renewed efforts to obtain a co-crystal structure of CP-31398 with the p53 core domain would be invaluable.
-
Investigating the DNA intercalation hypothesis: Further studies are needed to understand how CP-31398-induced DNA intercalation might lead to p53 activation without inducing the canonical DNA damage response.
A comprehensive understanding of the structural and mechanistic basis of CP-31398's activity will be instrumental in the design and development of next-generation p53-reactivating drugs with improved specificity and efficacy for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. The structure of p53 tumour suppressor protein reveals the basis for its functional plasticity | The EMBO Journal [link.springer.com]
- 3. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal structure of a p53 tumor suppressor-DNA complex: understanding tumorigenic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Monitoring the effects of antagonists on protein-protein interactions with NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Sensitive and simultaneous surface plasmon resonance detection of free and p53-bound MDM2 proteins from human sarcomas - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. Interaction of mutant p53 with p73: a Surface Plasmon Resonance and Atomic Force Spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Faceted Molecule: A Technical Guide to CP-31398's Effects on Wild-Type and Mutant p53
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted effects of the small molecule CP-31398 on the tumor suppressor protein p53. Initially identified as a compound capable of restoring wild-type conformation and function to mutant p53, subsequent research has revealed a more complex mechanism of action that also involves the stabilization and activation of wild-type p53. This document provides a comprehensive overview of the current understanding of CP-31398, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows.
Core Mechanisms of Action: A Tale of Two p53 States
CP-31398, a styrylquinazoline (B1260680) derivative, has been the subject of numerous studies investigating its potential as an anti-cancer agent. Its primary allure lies in its reported ability to reactivate the tumor-suppressing functions of mutated p53, which is present in over half of all human cancers.[1][2] However, the precise molecular interactions of CP-31398 remain a topic of scientific discussion, with some studies suggesting it directly binds to the p53 core domain, while others propose an indirect mechanism involving DNA intercalation.[3][4]
Effects on Mutant p53
In cancer cells harboring mutant p53, CP-31398 has been shown to restore the wild-type conformation of the protein.[5] This conformational change is crucial for p53's function as a transcription factor. By reverting the protein to a more native state, CP-31398 enables mutant p53 to bind to its cognate DNA response elements.[2] This restored DNA-binding activity leads to the transcriptional activation of downstream target genes responsible for inducing cell cycle arrest and apoptosis, such as p21, mdm2, puma, and bax.[1][6] The induction of apoptosis by CP-31398 in cells with mutant p53 can also involve the translocation of the restored p53 to the mitochondria, triggering the intrinsic apoptotic pathway.[1][6]
dot
Caption: CP-31398's proposed mechanism on mutant p53.
Effects on Wild-Type p53
Interestingly, CP-31398 also exerts significant effects on wild-type p53. Studies have demonstrated that the compound can stabilize the wild-type p53 protein, leading to its accumulation within the cell.[5][7] This stabilization is thought to occur through the inhibition of p53 ubiquitination, a process that tags the protein for degradation by the proteasome.[7][8] Unlike DNA-damaging agents, CP-31398-mediated stabilization of wild-type p53 does not appear to involve phosphorylation at key serine residues like Ser15 or Ser20.[7] The increased levels of active, wild-type p53 enhance its tumor-suppressive functions, leading to the upregulation of target genes and subsequent cell cycle arrest or apoptosis in cancer cells.[5][9][10]
dot
Caption: CP-31398's proposed mechanism on wild-type p53.
Quantitative Data Summary
The following tables summarize the quantitative effects of CP-31398 on various cell lines as reported in the literature. These data highlight the dose-dependent nature of CP-31398's activity and its impact on key cellular processes.
Table 1: Effects of CP-31398 on Cell Viability and Apoptosis
| Cell Line | p53 Status | CP-31398 Concentration | Effect | Reference |
| A204 (Rhabdomyosarcoma) | Wild-Type | 20 µg/mL | Induction of apoptosis, increase in sub-G0 population | [6][9] |
| RD (Rhabdomyosarcoma) | Mutant | Not specified | Induction of p53-dependent apoptosis | [6][9] |
| HT-29 (Colorectal Cancer) | Mutant (R273H) | 10 µg/mL | Inhibition of cell growth, induction of apoptosis | [11][12] |
| SW620 (Colorectal Cancer) | Mutant | 10 µg/mL | Inhibition of cell growth | [12] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Mutant (R249S) | 5-10 µg/mL | Dose-dependent inhibition of cell growth, induction of apoptosis | [13] |
| Huh7 (Hepatocellular Carcinoma) | Mutant (Y220C) | Not specified | Induction of apoptosis and cell-cycle arrest | |
| A431 (Skin Carcinoma) | Mutant (R273H) | Not specified | Induction of cell-cycle arrest and apoptosis | [1] |
| DLD1 (Colon Cancer) | Wild-Type | Not specified | Cell cycle arrest | [5] |
| H460 (Lung Cancer) | Wild-Type | Not specified | Cell cycle arrest | [5] |
Table 2: Effects of CP-31398 on p53 and Downstream Target Protein Expression
| Cell Line | p53 Status | CP-31398 Treatment | Observed Change in Protein Expression | Reference |
| A204 (Rhabdomyosarcoma) | Wild-Type | 20 µg/mL for 3, 6, 12h | Increased p53, p21, and Mdm2 | [6][9] |
| RD (Rhabdomyosarcoma) | Mutant | Various concentrations | Stabilization of p53, increased p21, Mdm2, and Apaf1 | [9] |
| HT-29 (Colorectal Cancer) | Mutant (R273H) | 10 µg/mL for 24h | Increased Bax, decreased Bcl-2, increased Cyclin D1 | [11][12] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Mutant (R249S) | 10 µg/mL | Increased Mdm2, Bax; decreased Bcl-2 | [14] |
| A431 (Skin Carcinoma) | Mutant (R273H) | Not specified | Increased p21, Mdm2, and Bax | [1][15] |
| SW480 (Colon Cancer) | Mutant | 15 µg/ml for 16h | Induction of p21 | [16] |
| Wild-Type p53 cells | Wild-Type | Not specified | Increased KILLER/DR5 | [5][7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently cited in CP-31398 research.
Cell Viability Assays (MTT/MTS)
Objective: To quantify the effect of CP-31398 on cell proliferation and cytotoxicity.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of CP-31398 or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Subsequently, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours. No solubilization step is required as the product is soluble in the culture medium.[17]
-
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
Objective: To detect and quantify the levels of p53 and its downstream target proteins following CP-31398 treatment.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.
dot
Caption: A typical workflow for Western blot analysis.
Protocol:
-
Cell Lysis: Treat cells with CP-31398 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[18]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[19]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunoprecipitation (IP)
Objective: To investigate protein-protein interactions, such as the interaction between p53 and MDM2, in the presence of CP-31398.
Principle: This technique uses a specific antibody to isolate a target protein and its binding partners from a complex mixture, such as a cell lysate.
Protocol:
-
Cell Lysis: Prepare cell lysates as described for Western blotting, often using a less stringent lysis buffer to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) or sepharose beads to reduce non-specific binding.[20]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-p53) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer and analyze the immunoprecipitated proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-MDM2).[20]
Conclusion
CP-31398 remains a significant molecule of interest in the field of cancer research due to its ability to modulate the activity of both wild-type and mutant p53. While the precise molecular mechanism is still under investigation, the downstream consequences of CP-31398 treatment—cell cycle arrest and apoptosis in cancer cells—are well-documented. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of p53-targeting compounds. Future studies will likely focus on refining our understanding of CP-31398's interactions, improving its specificity, and evaluating its efficacy in clinical settings.[5][21]
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 16. researchgate.net [researchgate.net]
- 17. physiology.elte.hu [physiology.elte.hu]
- 18. static.igem.org [static.igem.org]
- 19. youtube.com [youtube.com]
- 20. medicine.tulane.edu [medicine.tulane.edu]
- 21. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials [mdpi.com]
The Pharmacokinetics and Bioavailability of CP-31398: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative identified for its potential as an anti-cancer agent through its ability to stabilize the tumor suppressor protein p53.[1][2] By maintaining the active conformation of both wild-type and mutant p53, CP-31398 can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research.[2][3][4] This technical guide provides an in-depth overview of the pharmacokinetics, bioavailability, and relevant experimental protocols for CP-31398, with a focus on preclinical data obtained in rat models.
Core Pharmacokinetic and Bioavailability Data
The pharmacokinetic profile of CP-31398 has been characterized in male CD and F344 rats.[1] The compound exhibits notable bioavailability and a relatively long elimination half-life, suggesting the potential for once-daily dosing regimens.[1] A key feature of CP-31398 is its extensive tissue distribution, with concentrations in tissues being significantly higher than in plasma.[1]
Quantitative Pharmacokinetic Parameters in Rats
| Parameter | Value | Species/Model | Administration | Reference |
| Bioavailability | 12–32% | Male CD and F344 rats | Oral (gavage) | [1] |
| Elimination Half-life (t½) | 14–20 hours | Male CD and F344 rats | Intravenous (bolus) | [1] |
| Clearance (CL) | 4.2–4.8 L/h/kg | Male CD and F344 rats | Intravenous (bolus) | [1] |
| Volume of Distribution (Vd) | 70–82 L/kg | Male CD and F344 rats | Intravenous (bolus) | [1] |
Tissue Distribution
Following oral administration in rats, CP-31398 demonstrates a high volume of distribution, indicating significant penetration into tissues.[1] Tissue levels have been observed to be several orders of magnitude higher than corresponding plasma concentrations.[1] Notably high concentrations of CP-31398 are found in the colon and liver.[1] The compound also accumulates in colon tumor tissues, although at lower levels than in the liver, skin, and normal colon tissue.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the preclinical evaluation of CP-31398.
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile and tissue distribution of CP-31398 following intravenous and oral administration.
Animal Model: Male CD and F344 rats.[1]
Drug Administration:
-
Intravenous: A single bolus dose.[1]
-
Oral Gavage: Daily dosing.[1]
-
Dietary Supplement: Ad libitum administration in the diet.[1]
Sample Collection:
-
Plasma, liver, skin, colon, and colon tumor samples were collected following oral dosing.[1]
-
For subchronic toxicity studies, blood samples were collected from cohorts of rats at 1, 4, 8, 12, and 24 hours post-dosing on day 1 and during week 4.[2]
Analytical Method:
-
Concentrations of CP-31398 in plasma and tissue samples were quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).[1]
-
The resulting data were subjected to a non-compartmental pharmacokinetic analysis.[1]
In Vivo Antitumor Efficacy (Xenograft Model)
Objective: To evaluate the in vivo antitumor activity of CP-31398.
Animal Model: Nude mice with subcutaneous inoculation of rhabdomyosarcoma cells (A204 or RD).[3][4]
Treatment Regimen:
Efficacy Endpoints:
-
Tumor volume was measured periodically.[3]
-
Tumor histology was assessed for mitotic figures and apoptosis.[3]
-
Immunohistochemistry for proliferation markers (e.g., PCNA, cyclin E) and TUNEL staining for apoptosis were performed on tumor tissues.[3]
-
Western blot analysis of tumor lysates was used to assess the levels of p53 and its downstream targets.[3]
Cellular Mechanism of Action Assays
Objective: To elucidate the cellular and molecular mechanisms by which CP-31398 induces cell cycle arrest and apoptosis.
Cell Lines: Rhabdomyosarcoma cell lines A204 (wild-type p53) and RD (mutant p53).[3]
Key Assays:
-
Cell Cycle Analysis: Flow cytometry of propidium (B1200493) iodide-stained cells.[3]
-
Apoptosis Assays:
-
Mitochondrial Involvement:
-
Protein Expression Analysis: Western blotting to measure the levels of p53, p21, mdm2, and other apoptosis-related proteins.[3]
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: CP-31398 signaling pathway.
Caption: In vivo xenograft experimental workflow.
Conclusion
CP-31398 demonstrates a pharmacokinetic profile in rats that is conducive to further preclinical and potentially clinical development, characterized by good oral bioavailability and a long elimination half-life.[1] Its mechanism of action, centered on the stabilization of p53, leads to potent anti-tumor effects through the induction of cell cycle arrest and apoptosis via the mitochondrial pathway.[3][4] The experimental protocols and data presented here provide a comprehensive foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its metabolism and potential for drug-drug interactions will be critical as it progresses through the development pipeline.
References
- 1. Pharmacokinetics and tissue and tumor exposure of CP-31398, a p53-stabilizing agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of CP-31398 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a small molecule styrylquinazoline (B1260680) compound that has garnered significant interest in oncology research for its ability to restore the tumor-suppressive functions of both wild-type and mutant p53. The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that is mutated in over half of all human cancers. These mutations not only abrogate its protective functions but can also confer oncogenic properties. CP-31398 has been shown to stabilize the p53 protein, leading to the transcriptional activation of its downstream targets, ultimately inducing cell-cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vivo efficacy of CP-31398 in various xenograft models, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
CP-31398 functions by stabilizing the p53 protein, a mechanism that is particularly crucial in cancer cells harboring mutant p53. In its wild-type conformation, p53 acts as a transcription factor, regulating genes involved in cell cycle arrest, DNA repair, and apoptosis. Many p53 mutations lead to a conformational instability that prevents the protein from binding to DNA and activating its target genes. CP-31398 is believed to intercalate into the DNA-p53 complex, thereby stabilizing its structure and restoring its DNA-binding ability. This restoration of p53 function triggers a cascade of downstream events, including the upregulation of p21 (a cell cycle inhibitor) and pro-apoptotic proteins like Bax and PUMA, leading to the selective elimination of cancer cells.[1][2][3]
Data Presentation: In Vivo Efficacy of CP-31398 in Xenograft Models
The following tables summarize the quantitative data from key preclinical studies investigating the in vivo antitumor activity of CP-31398 in various xenograft models.
Table 1: Efficacy of CP-31398 in Rhabdomyosarcoma Xenograft Models
| Xenograft Model | Cancer Type | p53 Status | CP-31398 Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| A204 cells in nude mice | Rhabdomyosarcoma | Wild-type | 2 mg/mouse/day, intraperitoneally | 4 weeks | Tumor volume reduced to 127 ± 41 mm³ from 277 ± 47 mm³ in controls. | [1] |
| A204 cells in nude mice | Rhabdomyosarcoma | Wild-type | 2 mg/mouse, twice daily, intraperitoneally | 4 weeks | Tumor volume reduced to 68 ± 24 mm³ from 277 ± 47 mm³ in controls. | [1] |
| RD cells in nude mice | Rhabdomyosarcoma | Mutant | 2 mg/mouse/day, intraperitoneally | 11 weeks | Significant reduction in tumor growth (P < 0.05) compared to vehicle-treated controls. | [1] |
| RD cells in nude mice | Rhabdomyosarcoma | Mutant | 2 mg/mouse, twice daily, intraperitoneally | 11 weeks | More significant reduction in tumor growth compared to single daily dose. | [1] |
Table 2: Efficacy of CP-31398 in Other Xenograft and In Vivo Models
| Xenograft/In Vivo Model | Cancer Type | p53 Status | CP-31398 Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| PLC/PRF/5 cells in nude mice | Liver Cancer | Mutant | Not specified | Not specified | Blocked the growth of xenograft tumors. | [2][4] |
| HT-29 cells in nude mice | Colorectal Cancer | Mutant (codon 273) | Not specified | Not specified | Blocked the growth of xenograft tumors. | [5] |
| APCmin/+ mice | Intestinal Adenoma | Wild-type | 100 ppm or 200 ppm in diet | 50-75 days | Suppressed intestinal tumor development by 36% and 75% respectively. | [6][7] |
| UPII-SV40T transgenic mice | Urothelial Cancer | SV40 T-antigen inactivates p53 | 150 ppm or 300 ppm in diet | 34 weeks | Significant decrease in bladder tumor weights (up to 80.2% in males and 55.3% in females). | [8] |
Experimental Protocols
This section outlines a generalized methodology for assessing the in vivo efficacy of CP-31398 in a subcutaneous xenograft model, synthesized from the available literature.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines with known p53 status (e.g., A204 with wild-type p53, or RD and PLC/PRF/5 with mutant p53) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2]
-
Animal Models: Immunodeficient mice, such as athymic nude mice (nu/nu), are typically used to prevent rejection of the human tumor xenografts. The animals are housed in a sterile environment and allowed to acclimate for at least one week before the experiment.
Tumor Implantation
-
Subcutaneous Injection: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of sterile phosphate-buffered saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
CP-31398 Administration
-
Drug Formulation: CP-31398 is typically dissolved in a vehicle such as phosphate-buffered saline (PBS) or a solution containing DMSO and/or Cremophor EL.
-
Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. CP-31398 is administered, usually via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 2 mg/mouse/day). The control group receives the vehicle alone.[1]
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth, as determined by comparing the tumor volumes in the treated groups to the control group over time.
-
Animal Weight and Health: The body weight of the mice is monitored regularly as an indicator of toxicity.
-
Tumor Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of proliferation (e.g., Ki-67, PCNA) and apoptosis (e.g., cleaved caspase-3, TUNEL assay) to assess the cellular effects of CP-31398.
-
Western Blot Analysis: Protein lysates from the tumors can be analyzed by Western blot to measure the levels of p53 and its downstream targets (e.g., p21, Mdm2, Bax).
Mandatory Visualizations
Signaling Pathway of CP-31398
Caption: Mechanism of action of CP-31398.
Experimental Workflow for In Vivo Xenograft Study
Caption: Experimental workflow for a CP-31398 xenograft study.
Conclusion
The available preclinical data strongly support the in vivo efficacy of CP-31398 in inhibiting the growth of various types of tumors in xenograft models, including those with both wild-type and mutant p53. The ability of CP-31398 to reactivate the p53 pathway represents a promising therapeutic strategy for a broad range of cancers. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop p53-targeting cancer therapies. Further studies are warranted to optimize dosing and administration schedules and to explore the potential of CP-31398 in combination with other anticancer agents.
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Suppression of familial adenomatous polyposis by CP-31398, a TP53 modulator, in APCmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53-stabilizing Agent CP-31398 Prevents Growth and Invasion of Urothelial Cancer of the Bladder in Transgenic UPII-SV40T Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-31398 Dihydrochloride In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a small molecule compound that has been identified as a stabilizer of the p53 tumor suppressor protein. It has been shown to restore wild-type conformation and function to mutant p53, as well as to enhance the activity of wild-type p53.[1][2][3] This activity leads to the transcriptional activation of p53 downstream target genes, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[1][4][5] These application notes provide a summary of in vitro working concentrations and detailed protocols for key experiments to study the effects of CP-31398 dihydrochloride (B599025).
Mechanism of Action
CP-31398 functions by stabilizing the p53 protein, a critical tumor suppressor that is frequently mutated in human cancers. In cells with mutant p53, CP-31398 can restore its DNA-binding ability and transcriptional activity.[6][7][8] In cells with wild-type p53, it enhances its stability and activity.[5][9] The activation of p53 by CP-31398 initiates a signaling cascade that involves the upregulation of target genes such as p21, mdm2, PUMA, Bax, and APAF-1.[1][6][7] This ultimately leads to cell cycle arrest, primarily at the G1/G0 phase, and induction of apoptosis through the intrinsic mitochondrial pathway.[4][5] The apoptotic process is characterized by the translocation of p53 to the mitochondria, a decrease in mitochondrial membrane potential, release of cytochrome c, and the activation of caspase-9 and caspase-3.[1][5][6]
Data Presentation
The following table summarizes the effective in vitro working concentrations of CP-31398 dihydrochloride as reported in the literature. Concentrations have been converted to µM for ease of comparison.
| Cell Line | p53 Status | Concentration (µg/mL) | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| A204 (Rhabdomyosarcoma) | Wild-type | 10, 20, 40 | ~23, 46, 92 | 24 | G1 cell cycle arrest and apoptosis | [1][4] |
| RD (Rhabdomyosarcoma) | Mutant | Not specified | Not specified | Not specified | p53-dependent cell cycle arrest and apoptosis | [1][4] |
| A431 (Epidermoid Carcinoma) | Mutant | Not specified | Not specified | Not specified | G0/G1 cell cycle arrest and apoptosis | [7] |
| HCT116+/+ (Colon Carcinoma) | Wild-type | Not specified | Not specified | Not specified | p53-dependent apoptosis | [5] |
| SW480 (Colon Adenocarcinoma) | Mutant | 15 | ~34.4 | 20 | Apoptosis and cell cycle arrest | [10] |
| Saos-2 (Osteosarcoma) | p53-null (transfected with mutant p53) | Not specified | 36.75 | 16 | Induction of p21 | [10] |
| LN-18 (Glioblastoma) | Wild-type | Not specified | 36 | 16 | Decreased procaspase 3, cleavage of caspase 7 | [10] |
| U87MG (Glioblastoma) | Wild-type | Not specified | 36 | 16 | Decreased procaspase 3, cleavage of caspase 7 | [10] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Mutant | 10 | ~23 | Not specified | Inhibition of proliferation, cell cycle arrest, and apoptosis | [11] |
| Huh7 (Hepatocellular Carcinoma) | Mutant | 5, 10 | ~11.5, 23 | 24 | Apoptosis and cell cycle arrest | [11] |
Molecular Weight of this compound: 435.43 g/mol
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method for determining the effect of CP-31398 on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the CP-31398 dilutions to the appropriate wells. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis induced by CP-31398 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[12][13]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.
-
After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to CP-31398 treatment using Propidium Iodide (PI) staining.
Materials:
-
This compound
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for p53 and Downstream Targets
This protocol is for the detection of changes in protein expression of p53 and its downstream targets (e.g., p21, MDM2) and apoptosis markers (e.g., cleaved Caspase-3, PARP) following treatment with CP-31398.
Materials:
-
This compound
-
Cell culture dishes
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time points and concentrations.
-
Lyse the cells in RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Mandatory Visualizations
Caption: Signaling pathway of CP-31398 leading to cell cycle arrest and apoptosis.
Caption: General experimental workflow for in vitro characterization of CP-31398.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP 31398 dihydrochloride | CAS 1217195-61-3 | CP31398 2HCl | Tocris Bioscience [tocris.com]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 7. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-31398 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative that has been investigated for its potential as an anti-cancer agent. It was initially identified for its ability to restore the wild-type conformation and DNA-binding function to mutant p53, a tumor suppressor protein that is inactivated in over half of all human cancers. Subsequent studies have shown that CP-31398 can also stabilize and activate wild-type p53. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the p53 signaling pathway. However, some reports suggest that CP-31398 may also function as a DNA intercalating agent, which can induce a genotoxic stress response and subsequently activate p53. These application notes provide detailed information on the solubility of CP-31398 and protocols for its use in cell culture experiments.
Solubility of CP-31398
CP-31398 is a hydrophobic compound with high solubility in organic solvents and limited solubility in aqueous solutions. For cell culture applications, it is standard practice to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in cell culture media.
Data Summary: Solubility
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 229.68 mM | Ultrasonic treatment may be required to fully dissolve the compound. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Cell Culture Media | Low | - | Direct dissolution is not recommended. Prepare working solutions by diluting a DMSO stock. The final DMSO concentration should be kept low (typically <0.1% v/v) to avoid solvent toxicity to cells. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of CP-31398 dihydrochloride (B599025) (M.W. 435.39 g/mol ). Adjust calculations based on the specific form of the compound used.
Materials:
-
CP-31398 dihydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Carefully weigh out 1 mg of this compound powder. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Solubilization: Add 229.7 µL of sterile DMSO to the 1 mg of CP-31398 powder. This will yield a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to protect from light.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
General Protocol for Treating Cells with CP-31398
This protocol provides a general workflow for treating adherent cells with CP-31398.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
10 mM CP-31398 stock solution in DMSO
-
Vehicle control (sterile DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM CP-31398 stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in cell culture medium to the same final concentration as in the highest concentration of the CP-31398 treatment group.
-
Cell Treatment: Carefully remove the old medium from the cells. Add the medium containing the desired concentrations of CP-31398 (and the vehicle control) to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for the desired period (e.g., 16, 24, or 48 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis such as Western blotting, flow cytometry (for cell cycle or apoptosis analysis), or RT-PCR.
Working Concentrations in Cell Culture
The optimal concentration of CP-31398 can vary significantly depending on the cell line and the experimental objective (e.g., cell cycle arrest vs. apoptosis). It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model.
Data Summary: Examples of Working Concentrations
| Cell Line | p53 Status | Concentration Range | Observed Effect | Reference |
| H1299 (Lung Carcinoma) | Null | 0 - 10 µg/mL | Reporter gene activation (when co-transfected with mutant p53) | [2] |
| Saos-2 (Osteosarcoma) | Null | 16 µg/mL (~36.75 µM) | Induction of p21 (when co-transfected with mutant p53) | [1] |
| A431 (Epidermoid Carcinoma) | Mutant | 20 µg/mL | Cell cycle arrest and apoptosis | |
| A204 (Rhabdomyosarcoma) | Wild-Type | 20 µg/mL | Increased p53 expression, apoptosis | [3] |
| RD (Rhabdomyosarcoma) | Mutant | Not specified | p53-dependent cell-cycle arrest and apoptosis | |
| SW480 (Colon Cancer) | Mutant | 15 µg/mL | Apoptosis and cell cycle arrest | [1] |
| LN-18 & U87MG (Glioma) | Wild-Type | ~16 µg/mL (36 µM) | Caspase 7 cleavage | [1] |
Mechanism of Action & Signaling Pathway
CP-31398 is proposed to act primarily through the stabilization and activation of the p53 tumor suppressor protein. This leads to the transcriptional activation of downstream target genes that regulate cell cycle progression and apoptosis. An alternative mechanism suggests that CP-31398 may intercalate with DNA, causing genotoxic stress that indirectly activates p53.
Caption: Proposed signaling pathways of CP-31398.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of CP-31398 on cultured cells.
Caption: General experimental workflow for CP-31398 studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Breast Cancer Cells with CP-31398
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative that has been identified as a small molecule that can stabilize the tumor suppressor protein p53. In many cancers, including a significant portion of breast cancers, the p53 protein is mutated (mutp53), leading to a loss of its tumor-suppressive functions and promoting cancer progression. CP-31398 has been shown to restore the wild-type conformation and function to some p53 mutants and stabilize wild-type p53, thereby inducing cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for treating breast cancer cell lines with CP-31398 and assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
CP-31398 functions by intercalating into DNA, which can stabilize the DNA-p53 core domain complex. This stabilization can rescue the transcriptional activation function of mutant p53, leading to the upregulation of p53 target genes. In cells with wild-type p53, CP-31398 can also enhance its stability and activity. The primary outcomes of CP-31398 treatment in cancer cells are cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis through the intrinsic mitochondrial pathway.
Data Presentation
The following table summarizes the effects of CP-31398 on various breast cancer cell lines. Data has been compiled from multiple studies to provide a comparative overview.
| Cell Line | p53 Status | Assay | Treatment | Result |
| MCF-7 | Wild-type | Cell Viability (MTT) | Metformin + CP-31398 (5 µM) for 5 days | Sensitizes cells to metformin-induced growth inhibition[1] |
| Apoptosis (Cell Death ELISA) | Metformin (3 mM) for 36h, then + CP-31398 (5 µM) for 24h | Promoted metformin-induced apoptosis[1] | ||
| Gene Expression (qRT-PCR) | Metformin (3 mM) + CP-31398 (5 µM) for 48h | Increased mRNA levels of p21 and Bax[1] | ||
| MDA-MB-231 | Mutant | Cell Viability (MTT) | Metformin + CP-31398 (5 µM) for 5 days | Sensitizes cells to metformin-induced growth inhibition[1] |
| Apoptosis (Cell Death ELISA) | Metformin (3 mM) for 36h, then + CP-31398 (5 µM) for 24h | Promoted metformin-induced apoptosis[1] | ||
| Gene Expression (qRT-PCR) | Metformin (3 mM) + CP-31398 (5 µM) for 48h | Increased mRNA levels of p21 and Bax[1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of CP-31398 in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of CP-31398 on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CP-31398 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of CP-31398 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the CP-31398 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following CP-31398 treatment.
Materials:
-
Breast cancer cells treated with CP-31398
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of CP-31398 for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of CP-31398 on cell cycle distribution.
Materials:
-
Breast cancer cells treated with CP-31398
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with CP-31398 as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in the p53 pathway and apoptosis.
Materials:
-
Breast cancer cells treated with CP-31398
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with CP-31398, then wash with ice-cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control to normalize protein expression.
Mandatory Visualizations
Signaling Pathway of CP-31398 in Breast Cancer Cells
Caption: CP-31398 signaling pathway in breast cancer cells.
Experimental Workflow for Assessing CP-31398 Efficacy
Caption: Experimental workflow for CP-31398 treatment.
References
Application Notes and Protocols for CP-31398 Treatment of Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative originally identified for its ability to restore the wild-type conformation and DNA-binding activity of mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1] Subsequent studies have revealed that CP-31398 can also stabilize wild-type p53, leading to the induction of cell cycle arrest or apoptosis in various cancer cell lines.[1][2] In the context of lung cancer, the cellular response to CP-31398 appears to be highly dependent on the p53 status of the cell line. These application notes provide a comprehensive overview of the effects of CP-31398 on lung cancer cell lines and detailed protocols for evaluating its efficacy.
Mechanism of Action
CP-31398 primarily functions by stabilizing the p53 protein, thereby enhancing its transcriptional activity.[1][2] This leads to the upregulation of p53 target genes, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][2] The induction of p21 plays a crucial role in mediating the downstream effects of CP-31398, which include cell cycle arrest and apoptosis. The apoptotic response to CP-31398 is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax, leading to cytochrome c release and subsequent caspase activation.[2]
Data Presentation
The following tables provide a framework for summarizing quantitative data from experiments with CP-31398 on various lung cancer cell lines. Researchers should populate these tables with their own experimental results.
Table 1: IC50 Values of CP-31398 in Lung Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) after 72h |
| A549 | Wild-Type | User-defined |
| H460 | Wild-Type | User-defined |
| NCI-H1299 | Null | User-defined |
Note: IC50 values should be determined using a cell viability assay such as the MTT assay.
Table 2: Effect of CP-31398 on Cell Cycle Distribution in H460 Cells (24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | User-defined | User-defined | User-defined | User-defined |
| CP-31398 (X µM) | User-defined | User-defined | User-defined | User-defined |
Note: Cell cycle distribution is determined by flow cytometry after propidium (B1200493) iodide staining. In H460 cells, CP-31398 has been observed to induce cell cycle arrest.[1]
Table 3: Induction of Apoptosis in A549 Cells by CP-31398 (48h Treatment)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | User-defined | User-defined | User-defined |
| CP-31398 (Y µM) | User-defined | User-defined | User-defined |
Note: Apoptosis rates are quantified by flow cytometry using Annexin V and propidium iodide staining.
Table 4: Relative Protein Expression in H460 Cells Treated with CP-31398 (24h)
| Treatment | p53 (Fold Change) | p21 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| CP-31398 (X µM) | User-defined | User-defined |
Note: Protein expression levels are determined by Western blot analysis, with band intensities quantified and normalized to a loading control.
Mandatory Visualizations
Caption: CP-31398 signaling pathway in p53 wild-type lung cancer cells.
Caption: General experimental workflow for evaluating CP-31398 efficacy.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of CP-31398 on lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, NCI-H1299)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
CP-31398 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of CP-31398 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted CP-31398 solutions. Include a vehicle control (DMSO) at the same final concentration as the highest CP-31398 concentration.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of CP-31398 on the cell cycle distribution of lung cancer cells.
Materials:
-
Treated and control cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis by CP-31398.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of p53 and p21
This protocol is for detecting changes in the expression of key proteins in the CP-31398 signaling pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of CP-31398 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration of CP-31398, a small molecule p53 stabilizer, in mouse models of cancer. The document outlines procedures for both intraperitoneal injection and dietary administration, including vehicle preparation, dosing calculations, and experimental workflows. Furthermore, it summarizes the mechanism of action of CP-31398 and presents quantitative data from preclinical studies in a clear, tabular format. Diagrams illustrating the p53 signaling pathway and a typical experimental workflow are included to enhance understanding and reproducibility.
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative that has been shown to restore the wild-type conformation and function of both mutant and wild-type p53 tumor suppressor protein.[1][2][3] The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[4][5] Mutations in the p53 gene are found in over 50% of human cancers, making it a key target for cancer therapy.[2][3] By stabilizing p53, CP-31398 can reactivate its tumor-suppressive functions, leading to the inhibition of tumor growth.[1][6] These protocols are designed to guide researchers in the effective in vivo administration of CP-31398 in murine models.
Mechanism of Action: p53 Stabilization
CP-31398 functions by binding to the p53 protein, which stabilizes its structure and enhances its ability to bind to DNA.[4] This leads to the transcriptional activation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, Puma, and MDM2).[1][7] The induction of p21 leads to a G1 cell cycle arrest, providing time for DNA repair, while the upregulation of pro-apoptotic proteins like Bax and Puma triggers the intrinsic apoptotic pathway.[1][7]
Quantitative Data Summary
The following tables summarize in vivo dosing parameters and outcomes for CP-31398 in various mouse models.
Table 1: Intraperitoneal (i.p.) Administration of CP-31398 in Xenograft Mouse Models
| Tumor Model | Mouse Strain | CP-31398 Dose | Dosing Schedule | Duration | Outcome | Reference |
| Rhabdomyosarcoma (A204 cells) | Nude | 2 mg/mouse | Daily or twice daily (every 12 hours) | 4 weeks | Significant reduction in tumor growth | [1] |
| Rhabdomyosarcoma (RD cells) | Nude | 2 mg/mouse | Daily or twice daily (every 12 hours) | 11 weeks | Significant reduction in tumor growth | [1] |
| H1299 transfectants | Nude | 100 mg/kg | Single dose | N/A | 5-fold increase in stabilized p53 at 3 hours |
Table 2: Dietary Administration of CP-31398 in Mouse Models
| Cancer Model | Mouse Strain | CP-31398 Concentration in Diet | Dosing Schedule | Duration | Outcome | Reference |
| Bladder Cancer (UPII-SV40T) | Transgenic | 150 ppm or 300 ppm | Continuous | 34 weeks | Significant decrease in bladder tumor weight and inhibition of invasive TCC | |
| Intestinal Adenoma (APCmin/+) | C57BL/6J | 100 ppm or 200 ppm | Continuous | 75 days | 36% and 75% suppression of intestinal tumors, respectively |
Experimental Protocols
Protocol for Intraperitoneal (i.p.) Administration
This protocol is suitable for studies requiring precise and intermittent dosing of CP-31398.
Materials:
-
CP-31398 powder
-
Sterile saline solution (0.9% NaCl)
-
Pluronic® P-105
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Preparation of Dosing Solution (Example for a 2 mg/mouse dose):
Assuming an average mouse weight of 20g and a standard injection volume of 200 µL.
-
Calculate the required concentration:
-
Dose = 2 mg/mouse
-
Injection volume = 0.2 mL/mouse
-
Concentration = 2 mg / 0.2 mL = 10 mg/mL
-
-
Prepare the vehicle:
-
Prepare a 0.1% Pluronic P-105 solution in sterile saline. For example, to make 10 mL of vehicle, dissolve 10 mg of Pluronic P-105 in 10 mL of sterile saline.
-
-
Prepare the CP-31398 dosing solution:
-
Weigh the required amount of CP-31398 powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg of CP-31398.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the 0.1% Pluronic P-105 in saline vehicle to the desired final volume (1 mL in this example).
-
Vortex thoroughly until the compound is fully dissolved. The solution should be prepared fresh before each set of injections.
-
Administration Procedure:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the CP-31398 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol for Dietary Administration
This method is suitable for long-term studies requiring continuous exposure to CP-31398.
Materials:
-
CP-31398 powder
-
Standard rodent chow (e.g., AIN-76A)
-
Blender or mixer
Preparation of Medicated Diet (Example for 200 ppm):
-
200 ppm is equivalent to 200 mg of CP-31398 per kg of diet.
-
Weigh the required amount of CP-31398. For 1 kg of diet, weigh 200 mg of CP-31398.
-
Premix the CP-31398 with a small portion of the powdered diet (e.g., 10 g) to ensure even distribution.
-
Gradually add the premix to the bulk of the powdered diet in a blender or mixer.
-
Mix thoroughly for at least 15-20 minutes to ensure homogeneity.
-
The medicated diet can then be provided to the mice ad libitum.
-
Prepare fresh medicated diet weekly to ensure compound stability.
Experimental Workflow for a Xenograft Study
The following diagram outlines a typical workflow for an in vivo efficacy study of CP-31398 in a subcutaneous xenograft mouse model.
Protocol Steps:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Treatment Initiation: Begin administration of CP-31398 or vehicle according to the chosen protocol (i.p. or dietary).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, signs of toxicity, or a specific time point).
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting, PCR).
-
Data Analysis: Analyze the collected data to determine the efficacy of CP-31398.
Conclusion
The protocols and data presented provide a comprehensive guide for the in vivo use of CP-31398 in mice. Adherence to these detailed methodologies will facilitate reproducible and reliable preclinical evaluation of this promising p53-stabilizing agent. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. p53 - Wikipedia [en.wikipedia.org]
- 6. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols for Immunofluorescence Staining of p53 Localization after CP-31398 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1][2][3] Its function is tightly regulated, in part, by its subcellular localization. In unstressed cells, p53 levels are kept low through continuous degradation mediated by MDM2, which also facilitates its nuclear export.[1] Upon cellular stress, p53 is stabilized and accumulates in the nucleus, where it acts as a transcription factor.[2][4] However, p53 can also translocate to the mitochondria to directly induce apoptosis.[5][6]
CP-31398 is a styrylquinazoline (B1260680) compound that has been shown to stabilize wild-type p53 and restore the function of mutant p53.[5][7][8] This compound can induce p53-dependent cell cycle arrest and apoptosis in cancer cells.[6][8][9] A key aspect of CP-31398's mechanism of action involves altering the subcellular localization of p53, leading to its accumulation in the nucleus and, in some contexts, its translocation to the mitochondria.[5][7][9]
These application notes provide a detailed protocol for the immunofluorescence staining of p53 to investigate the effects of CP-31398 on its subcellular localization.
Signaling Pathways and Mechanisms
Under normal conditions, p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets it for proteasomal degradation.[1] Cellular stress signals, such as DNA damage, activate kinases like ATM and CHK2, which phosphorylate p53.[2] This phosphorylation can inhibit the p53-MDM2 interaction, leading to p53 stabilization and nuclear accumulation.[10] In the nucleus, p53 acts as a transcription factor, upregulating genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX, PUMA).[1][11]
CP-31398 has been reported to stabilize p53 by inhibiting its ubiquitination and degradation, independent of the phosphorylation events triggered by DNA damage.[7] This leads to an increase in nuclear p53 levels and the transactivation of its target genes.[5][6] Furthermore, CP-31398 can induce the translocation of p53 to the mitochondria, which triggers the intrinsic apoptotic pathway through the release of cytochrome c.[5][6][9]
Caption: p53 signaling pathway and the effect of CP-31398.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines for the study. A549 (wild-type p53) and H1299 (p53-null) are commonly used.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549, RPMI-1640 for H1299) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells onto glass coverslips in 24-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
CP-31398 Treatment: Prepare a stock solution of CP-31398 in DMSO. Dilute the stock solution in culture media to the desired final concentrations (e.g., 5, 10, 20 µM). Treat the cells for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) group.
Immunofluorescence Staining Protocol
-
Fixation: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against p53 (e.g., clone DO-1 or FL-393) in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in the blocking buffer. To visualize mitochondria, a mitochondrial marker like MitoTracker Red CMXRos can be co-incubated if the secondary antibody is spectrally distinct. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) solution for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filters for each fluorophore.
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Nucleocytoplasmic Shuttling of p53 Is Essential for MDM2-Mediated Cytoplasmic Degradation but Not Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Assessing CP-31398 Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a small molecule compound that has garnered significant interest in cancer research for its ability to stabilize the tumor suppressor protein p53.[1][2] In many human cancers, p53 is either mutated or its function is compromised, leading to uncontrolled cell growth. CP-31398 has been shown to restore the wild-type conformation and DNA-binding activity to some mutant forms of p53 and to stabilize wild-type p53, thereby inducing cell cycle arrest and apoptosis in cancer cells.[1][3][4] This document provides detailed application notes and protocols for assessing the cytotoxic effects of CP-31398 on cancer cell lines using common cell viability assays.
The primary mechanism of CP-31398 involves the induction of a p53-dependent apoptotic pathway. This process often involves the translocation of p53 to the mitochondria, leading to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[3][4] Therefore, assays that measure metabolic activity or membrane integrity are well-suited to quantify the cytotoxic effects of this compound.
Data Presentation: Cytotoxicity of CP-31398
The following tables summarize the cytotoxic effects of CP-31398 on various cancer cell lines as reported in the literature. These data provide a comparative overview of the compound's potency across different cancer types and p53 statuses.
| Cell Line | Cancer Type | p53 Status | Assay | Endpoint | Result | Reference |
| A204 | Rhabdomyosarcoma | Wild-Type | Flow Cytometry | Viable Cells | Dose-dependent decrease | [4] |
| RD | Rhabdomyosarcoma | Mutant | Flow Cytometry | Viable Cells | Dose-dependent decrease | [4] |
| MMRU | Melanoma | Wild-Type | Apoptosis Assay | Apoptosis | Apoptosis induced at 15 µg/mL | [5] |
| MeWo | Melanoma | Mutant (Single point) | Apoptosis Assay | Apoptosis | Apoptosis induced at 15 µg/mL | [5] |
| Sk-mel-110 | Melanoma | Mutant (Multiple) | Apoptosis Assay | Apoptosis | No apoptosis at 15 µg/mL | [5] |
| Various Glioma Lines | Glioma | Wild-Type or Mutant | Not Specified | Cell Death | EC50: 10-36 µM | |
| DLD1 | Colon Cancer | Mutant | Cell Cycle Analysis | Cell Cycle Arrest | Cell cycle arrest | [1][2] |
| H460 | Lung Cancer | Wild-Type | Cell Cycle Analysis | Cell Cycle Arrest | Cell cycle arrest | [1][2] |
| SKOV3 | Ovarian Cancer | p53-null | Growth Inhibition Assay | Growth Inhibition | No inhibition | [1][2] |
Note: The specific assay and endpoint for the glioma cell lines were not detailed in the available search results.
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with CP-31398 are the MTT assay and the Trypan Blue exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
CP-31398
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of CP-31398 in complete culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CP-31398. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve CP-31398) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of CP-31398 using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of CP-31398 to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
CP-31398
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and allow them to attach overnight.
-
Treat the cells with various concentrations of CP-31398 for the desired duration (e.g., 24, 48, or 72 hours). Include appropriate controls.
-
-
Cell Harvesting:
-
After treatment, collect the cells. For adherent cells, first, collect the floating dead cells from the medium, then wash with PBS and detach the adherent cells using trypsin. Combine the detached cells with the collected supernatant. For suspension cells, simply collect the cell suspension.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
In a microcentrifuge tube, mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[6]
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[7]
-
-
Cell Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells (viable + non-viable)) x 100 [6]
-
Calculate the total number of viable cells per mL of the original cell suspension, accounting for the dilution factor from the Trypan Blue addition.
-
Mandatory Visualizations
Caption: Experimental workflow for determining CP-31398 cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of CP-31398-induced p53-dependent apoptosis.
Caption: Logical relationship between CP-31398 action and cell viability assay measurements.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Assays in CP-31398 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a small molecule compound known to stabilize the wild-type conformation of both wild-type and mutant p53 proteins, leading to the induction of cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4][5] These application notes provide detailed protocols for assessing apoptosis in cells treated with CP-31398, a critical step in evaluating its efficacy as a potential anti-cancer agent. The methodologies described herein include Annexin V/Propidium Iodide (PI) staining, Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay, and Caspase-3 activity assays, which are standard methods for quantifying different stages of apoptotic cell death.
Mechanism of CP-31398-Induced Apoptosis
CP-31398 primarily functions by modulating the p53 pathway. In cells with wild-type p53, it enhances p53 stability and transcriptional activity.[2][3] In cells with mutant p53, it can restore the wild-type conformation and function.[3][4][5] This activation of p53 leads to the transcriptional upregulation of pro-apoptotic genes.[2][3] The apoptotic cascade initiated by CP-31398 typically involves the intrinsic mitochondrial pathway, characterized by the translocation of p53 to the mitochondria, alteration of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1][2] This process ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.
Data Presentation
The following tables summarize representative quantitative data from apoptosis assays on cancer cells treated with CP-31398 for 24 hours. The data illustrates a dose-dependent increase in apoptosis.
Table 1: Annexin V/PI Staining of CP-31398 Treated Cells
| Treatment Group | Concentration (µg/mL) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| CP-31398 | 10 | 75 ± 5 | 15 ± 3 | 10 ± 2 |
| CP-31398 | 20 | 50 ± 6 | 28 ± 4 | 22 ± 3 |
| CP-31398 | 40 | 25 ± 4 | 45 ± 5 | 30 ± 4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: TUNEL Assay of CP-31398 Treated Cells
| Treatment Group | Concentration (µg/mL) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 2 ± 1 |
| CP-31398 | 10 | 18 ± 3 |
| CP-31398 | 20 | 35 ± 5 |
| CP-31398 | 40 | 60 ± 7 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 3: Relative Caspase-3 Activity in CP-31398 Treated Cells
| Treatment Group | Concentration (µg/mL) | Fold Increase in Caspase-3 Activity |
| Vehicle Control | 0 | 1.0 |
| CP-31398 | 10 | 2.5 ± 0.3 |
| CP-31398 | 20 | 4.8 ± 0.6 |
| CP-31398 | 40 | 8.2 ± 1.1 |
| Data are presented as mean ± standard deviation from three independent experiments, normalized to the vehicle control. |
Experimental Protocols
Cell Culture and CP-31398 Treatment
Materials:
-
Cancer cell line of interest (e.g., A204 rhabdomyosarcoma cells, HCT116 colon carcinoma cells)
-
Complete culture medium (e.g., McCoy's 5A or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
CP-31398 (stock solution in DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator.
-
Prepare working solutions of CP-31398 by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µg/mL).
-
Include a vehicle control well treated with the same concentration of DMSO used in the highest CP-31398 concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CP-31398 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Caption: Workflow for cell culture and treatment with CP-31398.
Annexin V/PI Staining Protocol
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
CP-31398 treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution. Collect the cells, including any floating cells from the original culture medium.
-
For suspension cells, collect the cells by centrifugation.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[6][7]
-
Use unstained cells, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caption: Workflow for Annexin V/PI staining of apoptotic cells.
TUNEL Assay Protocol
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
CP-31398 treated and control cells on slides or in plates
-
TUNEL Assay Kit (containing TdT enzyme, labeled nucleotides, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
4% Paraformaldehyde in PBS
-
PBS
-
Fluorescence microscope
Protocol:
-
Fixation:
-
Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization solution for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Washing:
-
Wash the cells three times with PBS to remove unincorporated nucleotides.
-
-
(Optional) Counterstaining:
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Analysis:
-
Mount the slides with mounting medium and analyze under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence, depending on the label used.
-
Caption: Workflow for the TUNEL assay to detect DNA fragmentation.
Caspase-3 Activity Assay Protocol (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
CP-31398 treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Harvest approximately 2-5 x 10^6 cells per sample.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Add 50 µL of 2X Reaction Buffer to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 400 or 405 nm using a microplate reader.[10]
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Caption: Workflow for the colorimetric caspase-3 activity assay.
Signaling Pathway
Caption: CP-31398 induced apoptosis signaling pathway.
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. biotna.net [biotna.net]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Caspase Assay Kits - Elabscience® [elabscience.com]
Xenograft Mouse Model Study Design with CP-31398: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for designing and executing a xenograft mouse model study to evaluate the in vivo efficacy of CP-31398, a small molecule known to restore the tumor suppressor functions of mutant p53 and stabilize wild-type p53.[1][2] The protocols outlined below are intended as a comprehensive guide and should be adapted to specific research questions and institutional guidelines.
Introduction to CP-31398 and Xenograft Models
CP-31398 is a styrylquinazoline (B1260680) compound that has demonstrated potential as an anti-cancer agent by reactivating the p53 pathway, which is frequently mutated in over 50% of human cancers.[1][3] Its mechanism of action involves inducing p53-dependent cell-cycle arrest and apoptosis.[4][5] Preclinical studies in xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical step in evaluating the therapeutic potential of compounds like CP-31398.[6][7] These models allow for the assessment of a drug's anti-tumor activity, pharmacodynamics, and potential toxicity in a living organism.
Core Experimental Design
A typical xenograft study to evaluate CP-31398 involves the subcutaneous implantation of human cancer cells into immunodeficient mice. Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives CP-31398, while the control group receives a vehicle. Tumor growth is monitored over time, and at the end of the study, tumors and other tissues are collected for downstream analysis to understand the compound's effect on the p53 signaling pathway.
Signaling Pathway of CP-31398 Action
CP-31398 primarily targets the p53 signaling pathway. In cancer cells with mutant p53, CP-31398 can restore its wild-type conformation, leading to the transactivation of its downstream target genes.[1][8] In cells with wild-type p53, it can stabilize the protein.[2] This activation of p53 triggers a cascade of events, including cell cycle arrest and apoptosis, ultimately leading to the inhibition of tumor growth.[4][6]
Caption: CP-31398 restores mutant p53 function and stabilizes wild-type p53, leading to cell cycle arrest and apoptosis.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be based on the research question. Cell lines with known p53 mutations (e.g., A431, RD) are often used to study the restorative effects of CP-31398.
| Parameter | Recommendation |
| Cell Line Examples | A431 (human epidermoid carcinoma, mutant p53), RD (rhabdomyosarcoma, mutant p53) |
| Culture Medium | DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2 in a humidified incubator |
| Passaging | Subculture cells every 2-3 days to maintain exponential growth. Do not allow cells to become over-confluent. |
| Mycoplasma Testing | Routinely test cultures for mycoplasma contamination. |
Animal Model and Husbandry
Immunodeficient mice are required for xenograft studies to prevent rejection of human tumor cells.
| Parameter | Recommendation |
| Mouse Strain | Athymic Nude (nu/nu) or NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old, female |
| Housing | Sterile, individually ventilated cages (IVCs) under specific pathogen-free (SPF) conditions |
| Food and Water | Autoclaved or irradiated chow and acidified water ad libitum |
| Acclimatization | Allow mice to acclimate to the facility for at least one week before any procedures. |
| Ethics | All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). |
Tumor Inoculation
The subcutaneous route is the most common and straightforward method for establishing xenograft tumors.
Protocol:
-
Harvest cultured cancer cells during their exponential growth phase using trypsin.
-
Wash the cells with sterile, serum-free medium or PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse using isoflurane (B1672236) or another approved anesthetic.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of the mouse using a 27-gauge needle.[1]
-
Monitor the mice for tumor formation.
Experimental Workflow
Caption: A typical workflow for a xenograft study evaluating the efficacy of CP-31398.
Treatment Protocol
CP-31398 Preparation and Administration: The preparation of CP-31398 for in vivo administration may require a specific vehicle to ensure solubility and stability. The exact formulation should be determined based on the compound's properties and pilot studies.
| Parameter | Recommendation |
| Dosage | 2 mg/mouse/day or twice daily (every 12 hours)[4][9] |
| Route of Administration | Intraperitoneal (i.p.) injection[4][9] |
| Treatment Duration | 4 weeks[4][9] |
| Vehicle Control | The solvent used to dissolve CP-31398 (e.g., DMSO, saline) |
Tumor Monitoring:
-
Begin measuring tumors with digital calipers once they become palpable.
-
Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Record the body weight of each mouse at the same frequency.
-
Randomize mice into treatment and control groups when the average tumor volume reaches 100-150 mm³.[6]
Endpoint Analysis
Immunohistochemistry (IHC) for p53 and Downstream Targets
IHC allows for the visualization of protein expression within the tumor tissue.
Protocol:
-
Fix tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval (e.g., using citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies overnight at 4°C. (See table below for antibody suggestions).
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
| Target Protein | Suggested Antibody Clone | Dilution |
| p53 | DO-1 or PAb240 | 1:100 - 1:800 |
| p21 | DCS-60 | 1:50 - 1:200 |
| Ki-67 | MIB-1 | 1:100 - 1:200 |
| Cleaved Caspase-3 | Asp175 | 1:100 - 1:400 |
Western Blot Analysis of the p53 Pathway
Western blotting provides a quantitative assessment of protein levels in tumor lysates.
Protocol:
-
Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See table below).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Suggested Antibody Source |
| p53 | Santa Cruz Biotechnology, Cell Signaling Technology |
| p21 | Cell Signaling Technology |
| MDM2 | Santa Cruz Biotechnology |
| Bax | Cell Signaling Technology |
| Bcl-2 | Santa Cruz Biotechnology |
| Cleaved PARP | Cell Signaling Technology |
| β-actin | Sigma-Aldrich |
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Volume and Body Weight Data (Example)
| Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) | % Tumor Growth Inhibition | Day 0 Body Weight (g) (Mean ± SEM) | Day 28 Body Weight (g) (Mean ± SEM) |
| Vehicle Control | 120 ± 15 | 1500 ± 200 | - | 22.5 ± 0.5 | 24.0 ± 0.6 |
| CP-31398 | 125 ± 18 | 450 ± 75 | 70% | 22.3 ± 0.4 | 21.8 ± 0.5 |
Table 2: Endpoint Biomarker Analysis (Example)
| Group | p53 Expression (IHC Score) | p21 Expression (Western Blot, relative to control) | Cleaved Caspase-3 (% positive cells) |
| Vehicle Control | 1+ | 1.0 | 2% |
| CP-31398 | 3+ | 4.5 | 15% |
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences between the groups. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive guide for designing and conducting a xenograft mouse model study to evaluate the efficacy of CP-31398. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of novel anti-cancer therapeutics. Researchers should always adapt these protocols to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines.
References
- 1. A431 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. A431 Xenograft Model | Xenograft Services [xenograft.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Patient-derived orthotopic xenograft (PDOX) mouse model of adult rhabdomyosarcoma invades and recurs after resection in contrast to the subcutaneous ectopic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LLC cells tumor xenograft model [protocols.io]
Application Notes and Protocols for CP-31398 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative that functions as a p53 stabilizing agent.[1][2] It is a valuable tool in cancer research due to its ability to restore the wild-type conformation and function of mutant p53, as well as stabilize and promote the activity of wild-type p53.[2][3][4][5] This leads to the induction of cell cycle arrest and/or apoptosis in cancer cells expressing either mutant or wild-type p53.[3][4][6][7] Proper preparation of a stable stock solution is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of CP-31398 dihydrochloride (B599025) stock solutions.
Physicochemical and Solubility Data
A summary of the key quantitative data for CP-31398 dihydrochloride is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 435.39 g/mol | [2][8][9] |
| Formula | C₂₂H₂₆N₄O·2HCl | [2] |
| Appearance | Yellow solid | [9] |
| Purity | ≥98% | [9] |
| Solubility in DMSO | 87 mg/mL (199.82 mM) | [8] |
| Solubility in Water | 87 mg/mL | [8] |
| Solubility in Ethanol | Insoluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance.
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder based on its molecular weight of 435.39 g/mol ). It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[8]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes.[5][10]
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][10]
Note on Dilution for Cell Assays: When preparing working solutions for cell culture, the DMSO stock solution should be diluted in the culture medium. Ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[10] It is advisable to perform dilutions in a stepwise manner to prevent precipitation of the compound.[10]
Protocol 2: Preparation of a Working Solution for In Vivo Oral Administration
This protocol provides an example of how to prepare a formulation of this compound for oral gavage in animal studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection or purified water
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare the desired concentration of the vehicle, for example, 0.5% CMC-Na in sterile water.
-
Suspension Preparation: Weigh the required amount of this compound and add it to the prepared vehicle.
-
Homogenization: Vigorously mix the suspension using a homogenizer or sonicator until a uniform, homogeneous suspension is achieved.
-
Administration: The freshly prepared suspension should be used for oral administration.
Stability and Storage
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Notes | Source(s) |
| Powder | -20°C | 3 years | Desiccate. | [10] |
| Room Temperature | Short-term only | Long-term storage at room temperature is not recommended. | [1] | |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [5][8][10] | |
| Aqueous Solution | 4°C, -20°C, -70°C | At least 1 month | Stable when protected from light. | [11] |
| 37°C | Degrades | Significant degradation observed after 168 hours. | [11] |
Light Sensitivity: CP-31398 is sensitive to light and can decompose rapidly in diluted solutions when exposed to light.[11] Therefore, it is imperative to protect all solutions from light by using amber vials or by wrapping containers with aluminum foil.
Mechanism of Action and Signaling Pathway
CP-31398 exerts its anti-cancer effects by stabilizing the p53 tumor suppressor protein. In cells with mutant p53, CP-31398 can restore its wild-type conformation, enabling it to bind to DNA and transactivate its target genes.[12][13] In cells with wild-type p53, the compound increases its protein levels and promotes its activity.[3][4][7] The stabilization of p53 leads to the upregulation of downstream target genes such as p21 and MDM2.[3] This, in turn, can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis through the mitochondrial pathway.[3][12] The apoptotic cascade involves the translocation of p53 to the mitochondria, leading to changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3][12]
Caption: CP-31398 stabilizes p53, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. biosave.com [biosave.com]
- 2. CP 31398 dihydrochloride | CAS 1217195-61-3 | CP31398 2HCl | Tocris Bioscience [tocris.com]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term CP-31398 Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-31398 is a styrylquinazoline (B1260680) compound initially identified for its ability to restore the wild-type, DNA-binding conformation of mutant p53 protein and stabilize wild-type p53.[1][2] This small molecule has been shown to block the ubiquitination and degradation of p53, leading to its accumulation and the activation of downstream signaling pathways.[3][4] The primary outcomes of CP-31398 treatment in cancer cells are cell cycle arrest and/or apoptosis, making it a valuable tool for cancer research and therapeutic development.[1][5] Its effects are largely dependent on the p53 status of the cell line, with p53-null cells generally showing no response.[1][2][5] These notes provide detailed protocols for the long-term application of CP-31398 in cell culture to study its sustained effects on cell fate and signaling.
Mechanism of Action
CP-31398 functions by stabilizing the p53 protein. This leads to the transcriptional activation of p53 target genes, including the cyclin-dependent kinase inhibitor p21 and pro-apoptotic proteins like Bax, PUMA, and KILLER/DR5.[1][3][6] The induction of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint.[3] In many cancer cell lines, the activation of the apoptotic pathway involves the translocation of stabilized p53 to the mitochondria, which triggers the release of cytochrome c and subsequent activation of caspase-3.[3][6] While the primary mechanism is considered p53-dependent, some studies suggest potential p53-independent effects and that CP-31398 may act as a DNA intercalator, inducing a genotoxic stress response that stabilizes p53.[7][8][9]
Data Presentation: Effects of CP-31398 on Cancer Cell Lines
The cellular response to CP-31398 is cell-type specific and dependent on p53 status. The following tables summarize the observed effects across various human cancer cell lines.
Table 1: Cellular Fate Following CP-31398 Treatment
| Cell Line | Cancer Type | p53 Status | Primary Outcome | Reference |
| SW480 | Colon Cancer | Mutant | Apoptosis | [2] |
| DLD1 | Colon Cancer | Mutant | Cell Cycle Arrest | [1] |
| H460 | Lung Cancer | Wild-Type | Cell Cycle Arrest | [1] |
| A204 | Rhabdomyosarcoma | Wild-Type | Apoptosis & G1 Arrest | [3] |
| RD | Rhabdomyosarcoma | Mutant | Apoptosis & G1 Arrest | [3] |
| A431 | Skin Carcinoma | Mutant | Apoptosis & G0/G1 Arrest | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Mutant | Apoptosis & Cell Cycle Arrest | [5] |
| Huh7 | Hepatocellular Carcinoma | Mutant | Apoptosis & Cell Cycle Arrest | [5] |
| SKOV3 | Ovarian Cancer | Null | No Effect | [1] |
| Hep3B | Hepatocellular Carcinoma | Null | No Effect | [5] |
Table 2: Upregulation of p53 Target Genes by CP-31398
| Cell Line | p53 Status | Upregulated Genes | Reference |
| Multiple Lines | Wild-Type/Mutant | p21WAF1/Cip1, KILLER/DR5 | [1] |
| A204 | Wild-Type | p21, mdm2, PUMA | [3] |
| RD | Mutant | p21, mdm2, PUMA | [3] |
| A431 | Mutant | p21, mdm2, Bax | [6] |
| PLC/PRF/5 | Mutant | p21, Bax | [5] |
| Huh7 | Mutant | p21, Bax | [5] |
Experimental Protocols
General Guidelines for Long-Term Treatment
Long-term studies involve continuous exposure of cell cultures to CP-31398 over several days or weeks. This can be used to assess cellular adaptation, the development of resistance, or the sustained activation of signaling pathways.
-
Drug Preparation: Prepare a concentrated stock solution of CP-31398 in DMSO. Store at -20°C or as recommended by the supplier. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Determining Working Concentration: Before initiating a long-term experiment, perform a dose-response curve (e.g., 72-hour MTT assay) to determine the IC50 value for your cell line. For long-term studies, it is often advisable to use a concentration at or below the IC50 to avoid rapid, widespread cell death and allow for the observation of long-term effects.[10]
-
Culture Maintenance: Cells should be passaged at regular intervals to maintain them in the logarithmic growth phase. During each passage, the medium should be replaced with fresh medium containing the appropriate concentration of CP-31398. A vehicle control (DMSO) must be run in parallel.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of long-term CP-31398 treatment on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CP-31398 and a vehicle control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 3, 5, or 7 days). If the experiment runs for longer than 3-4 days, the medium with the drug should be replenished.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of CP-31398 for the specified duration (e.g., 48, 72, 96 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with CP-31398 for the desired time.
-
Harvesting: Harvest approximately 1 x 106 cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 peak, which represents apoptotic cells.[6]
Protocol: Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of p53 and its downstream targets.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer and load onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-Bax, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-Actin.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of CP-31398 in p53 Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Mutations in the TP53 gene are prevalent in over 50% of human cancers, making the restoration of wild-type p53 function a highly sought-after therapeutic strategy. CP-31398 is a small molecule styrylquinazoline (B1260680) compound identified for its ability to stabilize the wild-type conformation of both wild-type and mutant p53, thereby restoring its tumor-suppressive functions. These application notes provide a comprehensive overview and detailed protocols for utilizing CP-31398 in p53 reporter assays, a fundamental tool for assessing p53 transcriptional activity.
CP-31398 has been shown to reactivate mutant p53 and enhance the activity of wild-type p53, leading to the transcriptional activation of downstream target genes. This results in critical cellular outcomes such as cell cycle arrest and apoptosis.[1][2][3] The compound has demonstrated efficacy in various cancer cell lines, including those derived from rhabdomyosarcoma, glioma, and skin carcinoma.[1][2][3] Notably, in p53-null H1299 lung carcinoma cells transfected with mutant p53, CP-31398 was reported to increase p53-dependent reporter gene expression by approximately 10-fold.
Mechanism of Action
CP-31398 is believed to function by stabilizing the DNA-binding domain of p53, shifting the conformational equilibrium of mutant p53 towards a more wild-type-like, active state. This restoration of conformation allows p53 to bind to its consensus DNA response elements in the promoters of its target genes, thereby activating their transcription. In cells with wild-type p53, CP-31398 can further enhance its activity.[1][2] The activation of p53 by CP-31398 leads to the upregulation of downstream targets such as p21 (CDKN1A), which mediates cell cycle arrest, and MDM2, which is involved in a negative feedback loop with p53.[2] Furthermore, CP-31398 can induce apoptosis through the mitochondrial translocation of p53, leading to the release of cytochrome c.[2]
Data Presentation
The following tables summarize the quantitative effects of CP-31398 on p53 activity and downstream cellular processes as reported in various studies.
Table 1: Effect of CP-31398 on p53 Reporter Gene Activity
| Cell Line | p53 Status | CP-31398 Concentration | Fold Increase in Reporter Activity | Reference |
| H1299 (transfected) | Mutant | Not Specified | ~10-fold | Not Specified |
| Glioma Cell Lines (11 lines) | Wild-type or Mutant | Not Specified | Induced reporter gene activity | [1] |
Table 2: Effect of CP-31398 on the Expression of p53 Target Genes
| Cell Line | p53 Status | CP-31398 Concentration | Target Gene | Change in Expression | Reference |
| A204 (Rhabdomyosarcoma) | Wild-type | Not Specified | p21, MDM2 | Upregulated | [2] |
| RD (Rhabdomyosarcoma) | Mutant | Not Specified | p21, MDM2, PUMA, Apaf1 | Upregulated | [2] |
| A431 (Skin Carcinoma) | Mutant | Not Specified | p21, MDM2, Bax | Upregulated | [3] |
| Glioma Cell Lines (11 lines) | Wild-type or Mutant | Not Specified | p21 | Upregulated | [1] |
Table 3: Cytotoxic Effects of CP-31398
| Cell Line | p53 Status | EC50 Concentration | Effect | Reference |
| Glioma Cell Lines (11 lines) | Wild-type or Mutant | 10-36 µM | Caspase-independent cell death | [1] |
| A204 (Rhabdomyosarcoma) | Wild-type | 10, 20, 40 µg/ml (dose-dependent) | Increased apoptosis | [2] |
Signaling Pathway and Experimental Workflow
References
- 1. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CP-31398 Effects on p21 and BAX Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CP-31398 is a small molecule compound that has been investigated for its potential as an anticancer agent. Its primary mechanism of action is reported to be the stabilization of the p53 tumor suppressor protein, including both wild-type and certain mutant forms.[1][2] The p53 protein is a critical transcription factor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[3][4] Two key downstream targets of p53 are p21 (also known as CDKN1A) and BAX. The p21 protein is a potent cyclin-dependent kinase inhibitor that can induce cell cycle arrest, primarily at the G1/S and G2/M phases.[5][6] BAX is a pro-apoptotic member of the Bcl-2 family that plays a crucial role in the intrinsic pathway of apoptosis by promoting the permeabilization of the mitochondrial outer membrane.[3][7]
By stabilizing p53, CP-31398 is expected to upregulate the expression of both p21 and BAX, leading to cell cycle arrest and apoptosis in cancer cells.[2][7] However, some studies suggest that CP-31398 may also act as a DNA intercalating agent, which would indirectly activate the p53 pathway as a cellular stress response. Regardless of the precise upstream mechanism, the measurement of p21 and BAX expression is a critical step in characterizing the cellular response to CP-31398 treatment.
These application notes provide detailed protocols for assessing the effects of CP-31398 on p21 and BAX expression at both the mRNA and protein levels.
Data Presentation
The following tables summarize the observed effects of CP-31398 on p21 and BAX expression in various cancer cell lines as reported in the literature. It is important to note that much of the available data is qualitative or semi-quantitative, often presented as representative Western blots.
Table 1: Effects of CP-31398 on p21 Expression
| Cell Line | p53 Status | CP-31398 Concentration | Treatment Time | Observed Effect on p21 Expression | Citation |
| HCT116 (colon carcinoma) | Wild-type | Not specified | Not specified | Dramatically elevated protein levels | [3] |
| A431 (epidermoid carcinoma) | Mutant | 10-30 µM | 3 and 6 hours | Upregulated protein and mRNA levels (dose and time-dependent) | [1] |
| A204 (rhabdomyosarcoma) | Wild-type | Not specified | 3, 6, and 12 hours | Upregulated protein expression | [7] |
| RD (rhabdomyosarcoma) | Mutant | Not specified | Not specified | Enhanced protein expression | [7] |
| Esophageal Carcinoma Cells (various) | Various (wild-type, mutant, null) | Not specified | Not specified | Constantly increased expression at the transcriptional level | [5] |
| SW579 (thyroid cancer) | Mutant | 3 µM | 24 hours | Significantly increased protein levels | [8] |
Table 2: Effects of CP-31398 on BAX Expression
| Cell Line | p53 Status | CP-31398 Concentration | Treatment Time | Observed Effect on BAX Expression | Citation |
| HCT116 (colon carcinoma) | Wild-type | Not specified | Not specified | Increased protein expression | [3] |
| A431 (epidermoid carcinoma) | Mutant | 10-30 µM | Not specified | Time- and dose-dependent increase in protein expression | [1] |
| A204 (rhabdomyosarcoma) | Wild-type | Not specified | Not specified | Increased protein expression | [7] |
| MMRU (melanoma) | Wild-type | 15 µg/mL | Not specified | Increased transcription | [9] |
| MeWo (melanoma) | Mutant (single point mutation) | 15 µg/mL | Not specified | Increased transcription | [9] |
Mandatory Visualizations
Caption: CP-31398 signaling pathway leading to p21 and BAX upregulation.
Caption: Experimental workflow for measuring p21 and BAX expression.
Experimental Protocols
Cell Culture and Treatment with CP-31398
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., HCT116, A431) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates, 10 cm dishes, or 96-well plates, depending on the downstream application, at a density that will result in 70-80% confluency at the time of harvest.
-
-
CP-31398 Preparation:
-
Prepare a stock solution of CP-31398 in an appropriate solvent (e.g., DMSO).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Once cells have reached the desired confluency, replace the old medium with fresh medium containing various concentrations of CP-31398.
-
Include a vehicle control (medium with the same concentration of solvent used for CP-31398) and an untreated control.
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Western Blot Analysis for p21 and BAX Protein Expression
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21 and BAX (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qPCR) for p21 and BAX mRNA Expression
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for p21 and BAX (and a reference gene like GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of p21 and BAX mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the control group.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of CP-31398 concentrations as described in Protocol 1.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
By following these detailed protocols, researchers can effectively measure the impact of CP-31398 on the expression of the critical cell cycle and apoptosis regulators, p21 and BAX, and thereby gain valuable insights into the compound's mechanism of action.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway [pubmed.ncbi.nlm.nih.gov]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1's inhibitory effect on Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Complexities of CP-31398: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule CP-31398 has generated significant interest for its potential to reactivate the tumor suppressor protein p53. However, research has yielded a complex and often contradictory body of evidence, leading to challenges in interpreting and reproducing experimental outcomes. This technical support center provides a comprehensive resource to address common issues, offering troubleshooting guidance, detailed experimental protocols, and a transparent overview of the inconsistent findings surrounding CP-31398.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for CP-31398?
A1: CP-31398 is a styrylquinazoline (B1260680) that was initially reported to function by stabilizing the DNA-binding domain of both wild-type and mutant p53, thereby restoring its tumor-suppressive functions.[1][2][3] This stabilization is thought to lead to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[4][5][6] The proposed mechanism involves the induction of a wild-type conformation in mutant p53, allowing it to bind to DNA and execute its downstream effects.[1]
Q2: Why are there so many inconsistent results reported with CP-31398?
A2: The inconsistencies in experimental results with CP-31398 are a central challenge. Several factors may contribute to this, including:
-
Off-target effects: Some studies suggest that CP-31398 can act as a DNA intercalator, which could induce a p53 response as a secondary effect of DNA damage, rather than through direct p53 binding.[2][7] This could lead to p53-independent cytotoxicity.
-
Cell-type specific responses: The cellular context, including the specific p53 mutation and the genetic background of the cell line, appears to significantly influence the response to CP-31398.[1][8]
-
Contradictory binding studies: There is conflicting evidence regarding the direct interaction of CP-31398 with p53.[7][9] Some biophysical studies have failed to detect a direct binding event.[7][9]
-
Experimental conditions: Variations in experimental parameters such as compound concentration, treatment duration, and the assays used to measure p53 activation and cell viability can lead to different outcomes.
Q3: Does CP-31398 affect both wild-type and mutant p53?
A3: Yes, CP-31398 has been reported to affect both wild-type and various mutant forms of p53.[4] For wild-type p53, it is suggested to enhance its stability and activity.[1][3][4] For mutant p53, the compound was initially shown to restore a wild-type conformation and function.[1][5] However, the efficacy and mechanism can vary depending on the specific p53 mutation.[8]
Q4: What are the known downstream effects of CP-31398 treatment?
A4: In cell lines that respond to CP-31398, the following downstream effects have been observed:
-
Upregulation of p53 target genes: This includes genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, PUMA, and MDM2).[4][5][6]
-
Induction of apoptosis: CP-31398 can trigger the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential alteration, cytochrome c release, and activation of caspases-9 and -3.[4][5][6]
-
Cell cycle arrest: The compound can induce cell cycle arrest, primarily at the G1 phase.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or p53 activation. | Cell line resistance: The chosen cell line may be non-responsive due to its specific p53 status or other genetic factors.[1] | Cell Line Screening: Test a panel of cell lines with different p53 statuses (wild-type, null, and various mutations). Positive Control: Include a known p53 activator (e.g., doxorubicin) to ensure the p53 pathway is functional in your cell line. |
| Suboptimal compound concentration or treatment time: The effective concentration and duration of treatment can be highly cell-type dependent. | Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response curve (e.g., 1-50 µg/mL) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.[4] | |
| Compound stability/solubility issues: CP-31398 may degrade or precipitate in culture media. | Fresh Preparation: Prepare fresh stock solutions of CP-31398 in an appropriate solvent (e.g., DMSO) for each experiment. Solubility Check: Visually inspect the media for any signs of precipitation after adding the compound. | |
| High levels of cytotoxicity observed in all cell lines, including p53-null cells. | Off-target toxicity/DNA intercalation: The observed cell death may be due to p53-independent mechanisms, such as DNA intercalation.[2][7] | p53-Null Control: Always include a p53-null cell line (e.g., H1299, Saos-2) in your experiments to assess p53-independent effects.[2] DNA Damage Markers: Assess markers of DNA damage (e.g., γH2AX phosphorylation) to investigate potential DNA intercalation. |
| Inconsistent upregulation of p53 target genes. | Variable transcriptional activation: The extent of target gene induction can be variable.[1] | Multiple Target Gene Analysis: Analyze the expression of a panel of p53 target genes (e.g., p21, MDM2, Bax, PUMA) by qPCR or Western blot for a more comprehensive picture of p53 activation. Functional Assays: Correlate target gene expression with functional outcomes like cell cycle arrest or apoptosis. |
| Conflicting results with previous publications. | Different experimental protocols: Minor variations in methodology can lead to significant differences in results. | Protocol Standardization: Carefully review and standardize your protocols with those from key publications. Pay close attention to cell density, passage number, and specific assay conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to highlight the range of experimental conditions and outcomes.
Table 1: Effective Concentrations of CP-31398 in Different Cell Lines
| Cell Line | p53 Status | Effective Concentration (µg/mL) | Observed Effect | Reference |
| A204 (Rhabdomyosarcoma) | Wild-type | 10 - 40 | G1 arrest and apoptosis | [4] |
| RD (Rhabdomyosarcoma) | Mutant | Not specified | Stabilization of p53, apoptosis | [4] |
| A431 (Epidermoid Carcinoma) | Mutant (R273H) | Not specified | p53 target gene induction, apoptosis | [5] |
| HCT116+/+ (Colon Carcinoma) | Wild-type | Not specified | Apoptosis | [6] |
| HCT116-/- (Colon Carcinoma) | Null | Not specified | No apoptosis | [6] |
| H1299 (Lung Carcinoma) | Null | >10 | High toxicity | [2] |
| Saos-2 (Osteosarcoma) | Null | >10 | High toxicity | [2] |
| MeWo (Melanoma) | Mutant (single point) | 15 | Apoptosis | [8] |
| Sk-mel-110 (Melanoma) | Mutant (multiple) | 15 | No apoptosis | [8] |
Table 2: Reported Effects of CP-31398 on p53 and Downstream Targets
| Effect | Method of Detection | Cell Line(s) | Reference |
| Increased p53 protein levels | Western Blot | A204, RD, H460 | [3][4] |
| Upregulation of p21 | Western Blot, qPCR | A204, A431, HCT116+/+ | [4][5][6] |
| Upregulation of MDM2 | Western Blot | A204, A431 | [4][5] |
| Upregulation of Bax | Western Blot | A431, HCT116+/+ | [5][6] |
| Increased Caspase-3 cleavage | Western Blot | A204, A431, HCT116+/+ | [4][5][6] |
| Altered mitochondrial membrane potential | Flow Cytometry (JC-1) | A204, A431 | [4][5] |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways of CP-31398, including the controversial DNA intercalation mechanism.
Caption: A typical experimental workflow for evaluating the effects of CP-31398 on cancer cell lines.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of CP-31398 (e.g., 0, 1, 5, 10, 20, 40 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for p53 Pathway Proteins
-
Cell Lysis: After treatment with CP-31398, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following CP-31398 treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
This technical support guide aims to provide a balanced and evidence-based resource for researchers working with CP-31398. By acknowledging the inconsistencies and providing clear, actionable guidance, we hope to facilitate more robust and reproducible research in the field of p53-targeted cancer therapy.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
CP-31398 off-target effects in cancer research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-31398 in cancer research. The information is designed to address common experimental issues and clarify the molecule's complex on-target and off-target effects.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of CP-31398?
CP-31398 was initially identified as a small molecule capable of restoring the wild-type, active conformation to mutant p53 proteins.[1][2][3][4][5][6] This "reactivation" is intended to re-establish the tumor suppressor functions of p53, including the transcriptional activation of downstream target genes like p21, mdm2, PUMA, and Bax, leading to cell cycle arrest and apoptosis.[2][7] Additionally, CP-31398 has been observed to stabilize wild-type p53 protein levels.[1][7][8]
2. Is the effect of CP-31398 strictly dependent on p53?
No, and this is a critical consideration for experimental design and data interpretation. While CP-31398 can induce p53-dependent responses, a significant body of evidence indicates it also exerts p53-independent off-target effects.[6][9] These can include the induction of apoptosis even in p53-null cancer cells.[9] Therefore, attributing all observed cellular effects solely to p53 modulation may be inaccurate.
3. What are the known off-target effects of CP-31398?
The most prominent off-target effect of CP-31398 is its ability to intercalate into DNA.[10][11] This activity can, by itself, induce genotoxic stress and trigger a p53-like transcriptional response, independent of direct binding to the p53 protein.[10] This DNA intercalation is also linked to general cellular toxicity at higher concentrations.[6][10][12] Furthermore, p53-independent cell death has been observed, characterized by mechanisms such as calcium release.[9]
4. Why do I observe cell death in my p53-null cell line treated with CP-31398?
This is a frequently observed phenomenon and is likely due to the p53-independent, off-target effects of the compound.[9] The DNA intercalating properties of CP-31398 can induce cytotoxicity irrespective of p53 status.[10][11] When designing experiments, it is crucial to include p53-null cell lines as a control to distinguish between on-target p53-mediated effects and off-target cytotoxicity.
5. What is the effective concentration range for CP-31398?
The effective concentration of CP-31398 can vary significantly between cell lines. For instance, EC50 concentrations for cell death in glioma cell lines have been reported in the range of 10-36 µM.[9] It is essential to perform a dose-response curve for each new cell line to determine the optimal concentration for observing p53-mediated effects versus non-specific toxicity. High concentrations are more likely to induce off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent results in p53-mutant cell lines.
-
Possible Cause 1: Off-target effects dominating. At higher concentrations, the cytotoxic effects of DNA intercalation may mask any specific p53-reactivating effects.
-
Solution: Perform a detailed dose-response experiment. Use a lower concentration range and assess specific markers of p53 activation (e.g., p21, MDM2 induction) at early time points before widespread cell death occurs.
-
-
Possible Cause 2: Specific p53 mutation. The efficacy of CP-31398 may vary depending on the specific p53 mutation.
-
Solution: If possible, test the compound on cell lines with different p53 mutations. Compare your results to published data for the same or similar mutations.
-
Problem 2: No induction of p53 target genes (e.g., p21, Bax) in a p53-mutant cell line.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Optimize the concentration and duration of treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal window for target gene induction.
-
-
Possible Cause 2: The primary mechanism in your cell line is p53-independent.
-
Solution: Assess markers of DNA damage and genotoxic stress. The observed effects might be a consequence of DNA intercalation rather than direct p53 reactivation.
-
-
Possible Cause 3: The specific mutant p53 is not responsive to CP-31398.
-
Solution: Use a positive control, such as a cell line known to be responsive to CP-31398. This will help validate your experimental setup and the activity of your compound stock.
-
Problem 3: High levels of cell death in wild-type p53 and p53-null control cell lines.
-
Possible Cause: Concentration is too high, leading to off-target toxicity.
-
Solution: Lower the concentration of CP-31398. The goal is to find a concentration that stabilizes wild-type p53 or reactivates mutant p53 without causing overwhelming non-specific cytotoxicity. Compare the IC50 values between p53 wild-type, mutant, and null cell lines to identify a potential therapeutic window.
-
Data Presentation
Table 1: Summary of CP-31398 Effects on Cancer Cell Lines
| Cell Line Type | Expected On-Target Effect (p53-mediated) | Potential Off-Target Effect | Key Experimental Readouts |
| p53-mutant | Increased expression of p21, MDM2, PUMA, Bax; Cell cycle arrest; Apoptosis. | DNA damage response; p53-independent apoptosis. | Western Blot, qRT-PCR for p53 targets; Cell cycle analysis; Apoptosis assays (e.g., Annexin V). |
| p53 wild-type | Stabilization of p53 protein; Increased expression of p21, MDM2; Cell cycle arrest.[1][7] | DNA damage response; Apoptosis at high concentrations. | Western Blot for p53 and p21; Cell viability assays. |
| p53-null | No p53-mediated effects. | Cell death via p53-independent pathways (e.g., calcium release, general cytotoxicity).[9] | Cell viability assays; Apoptosis assays. |
Experimental Protocols
1. Western Blot for p53 and p21 Induction
-
Cell Treatment: Plate cells at a density that will not exceed 80% confluency at the time of harvest. Treat with a range of CP-31398 concentrations (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of CP-31398 and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
-
Analysis: Normalize the results to the vehicle-treated control and calculate IC50 values.
Visualizations
Caption: On-target signaling pathway of CP-31398 via mutant p53 reactivation.
Caption: Known off-target effects of CP-31398 leading to p53-independent cell death.
Caption: Troubleshooting workflow for interpreting CP-31398 experimental results.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Drugging p53 in cancer: one protein, many targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CP-31398 Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with CP-31398. Our goal is to help you optimize the concentration of this compound to achieve desired experimental outcomes while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-31398?
A1: CP-31398 is a styrylquinazoline (B1260680) compound that has been reported to restore the wild-type DNA-binding conformation to mutant p53 proteins.[1][2] It can also stabilize wild-type p53.[3][4] By restoring or stabilizing p53 function, CP-31398 can induce the transcription of p53 target genes, leading to cell-cycle arrest and apoptosis in cancer cells.[5][6][7]
Q2: What is a typical effective concentration range for CP-31398 in in vitro experiments?
A2: The effective concentration of CP-31398 can vary depending on the cell line and the specific p53 mutation. Published studies have used a range of concentrations, typically from 5 µg/mL to 40 µg/mL.[5][8] It is crucial to perform a dose-response experiment for your specific cell model to determine the optimal concentration that induces the desired biological effect with minimal toxicity.
Q3: What are the known toxicities associated with CP-31398?
A3: At higher concentrations, CP-31398 can induce apoptosis and cell death even in cells lacking p53, suggesting potential off-target effects or non-specific toxicity.[4][8] In vivo studies in rats and dogs have identified the liver as the primary organ for dose-limiting toxicity, with observed effects including hepatic necrosis and infarcts at high doses.[9][10] Mild anemia and renal toxicity have also been reported in animal models.[9]
Q4: How should I prepare and store a stock solution of CP-31398?
A4: CP-31398 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[11] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] When preparing your working concentration, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[13]
Data Presentation: In Vitro and In Vivo Concentrations and Observed Effects
Table 1: Summary of CP-31398 Concentrations and Effects in In Vitro Studies
| Cell Line | p53 Status | Concentration Range | Observed Effects | Reference(s) |
| A204 (Rhabdomyosarcoma) | Wild-type | 10 - 40 µg/mL | G1 cell cycle arrest, apoptosis, increased p53 expression. | [5] |
| RD (Rhabdomyosarcoma) | Mutant | Not specified | p53-dependent cell-cycle arrest and apoptosis. | [5][6] |
| A431 (Human Skin Carcinoma) | Mutant | Not specified | G0/G1 cell-cycle arrest at lower concentrations, apoptosis at higher concentrations. | [3] |
| H1299 (Lung Carcinoma) | p53-null | 5 - 20 µg/mL | High toxicity and massive cell death observed. | [8] |
| Saos-2 (Osteosarcoma) | p53-null | Not specified | High toxicity and massive cell death observed. | [8] |
| PLC/PRF/5 (Hepatocellular Carcinoma) | Mutant (R249S) | 5 - 10 µg/mL | Inhibition of cell growth, cell-cycle arrest, and apoptosis. | [14] |
| HT-29 (Colorectal Cancer) | Mutant | Not specified | Inhibition of cell growth, cell-cycle arrest, and apoptosis. | [7] |
Table 2: Summary of CP-31398 Dosages and Toxicities in In Vivo Studies
| Animal Model | Dosage Range | Key Toxicity Findings | Reference(s) |
| Rats | 40 - 160 mg/kg/day (oral gavage) | High dose: mortality due to hepatic infarcts. Mid to high dose: hepatic toxicity, renal toxicity, mild anemia. MTD: 80 mg/kg/day. | [9][10] |
| Dogs | 10 - 40 mg/kg/day (oral gavage) | High dose: mortality due to hepatic necrosis. Mid to high dose: emesis. All doses: reductions in body weight gain. MTD: 20 mg/kg/day. | [9][10] |
Mandatory Visualizations
Caption: CP-31398 signaling pathway.
Caption: Experimental workflow for optimizing CP-31398.
Caption: Troubleshooting decision tree for CP-31398.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in all treatment groups, including low concentrations. | 1. High solvent (DMSO) concentration: The final concentration of DMSO in the media may be toxic to the cells. 2. Compound instability: The compound may have degraded, producing toxic byproducts. 3. Pre-existing poor cell health: Cells may have been stressed or unhealthy prior to treatment. | 1. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle-only control to confirm solvent is not toxic.[13] 2. Prepare a fresh stock solution of CP-31398. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| No observable effect of CP-31398 on cell viability or target gene expression. | 1. Sub-optimal concentration: The concentration range tested may be too low for the specific cell line. 2. Incorrect p53 status: The cell line may be p53-null, and the desired effect is p53-dependent.[4] 3. Inactive compound: The compound may have degraded due to improper storage. 4. Insufficient incubation time: The treatment duration may be too short to induce a measurable response. | 1. Perform a dose-response experiment with a wider concentration range. 2. Verify the p53 status of your cell line. Note that at high concentrations, CP-31398 can have p53-independent toxic effects.[8] 3. Use a fresh aliquot of CP-31398 and consider purchasing a new batch if necessary. 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Precipitation of the compound in the cell culture media. | 1. Low aqueous solubility: CP-31398, like many small molecules, may have limited solubility in aqueous media.[11] 2. "Salting out" effect: Rapid dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate. | 1. Visually inspect the media after adding CP-31398. If precipitation is observed, consider filtering the media before adding it to the cells. 2. Pre-warm the cell culture media to 37°C before adding the compound. Add the CP-31398 stock solution dropwise while gently swirling the media to ensure rapid mixing.[11] |
| Inconsistent results between experiments. | 1. Variations in cell density: Different starting cell numbers can lead to variability in the response to the compound. 2. Inconsistent compound preparation: Errors in preparing dilutions can lead to different final concentrations. 3. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can lead to compound degradation.[12] | 1. Ensure consistent cell seeding density across all experiments. 2. Calibrate pipettes and prepare fresh dilutions for each experiment. 3. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol: Determining the Optimal Non-Toxic Concentration of CP-31398 using an MTT Assay
This protocol provides a method to determine the concentration of CP-31398 that effectively induces a biological response (e.g., reduced proliferation) without causing excessive non-specific toxicity.
Materials:
-
CP-31398
-
Anhydrous DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of CP-31398 in anhydrous DMSO. For example, dissolve 3.8 mg of CP-31398 (MW: 379.9 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of CP-31398 in complete culture medium. A common starting range is 0.1, 0.5, 1, 5, 10, 20, 40, 50 µg/mL.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest CP-31398 concentration) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared CP-31398 dilutions or controls to the respective wells (perform in triplicate).
-
-
Incubation:
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C in the dark, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of the CP-31398 concentration to generate a dose-response curve.
-
From this curve, you can determine the IC50 (the concentration that inhibits cell growth by 50%) and select an optimal concentration for your experiments that shows a biological effect without excessive cell death (e.g., >80% viability).
-
References
- 1. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
troubleshooting CP-31398 solubility and precipitation issues
Welcome to the technical support center for CP-31398. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and troubleshooting of common issues encountered during experimentation with CP-31398.
Frequently Asked Questions (FAQs)
Q1: What is CP-31398 and what is its primary mechanism of action?
A1: CP-31398 is a styrylquinazoline (B1260680) compound that has been identified as a small molecule that can stabilize the p53 tumor suppressor protein. Its primary mechanism of action involves restoring the wild-type conformation and DNA-binding activity to mutant p53, as well as stabilizing wild-type p53. This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Q2: What is the solubility of CP-31398 in common laboratory solvents?
Q3: How should I prepare a stock solution of CP-31398?
A3: It is recommended to prepare a stock solution of CP-31398 dihydrochloride (B599025) in fresh, anhydrous DMSO. A stock solution of up to 100 mg/mL can be prepared. To aid dissolution, ultrasonic treatment may be necessary. It is important to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q4: How should I store CP-31398 solid compound and stock solutions?
A4: The solid form of CP-31398 should be stored at 4°C, sealed, and protected from moisture and light.[1] Once dissolved in DMSO, the stock solution should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q5: My CP-31398 solution has precipitated. What should I do?
A5: If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If you are diluting a DMSO stock into an aqueous buffer, precipitation can occur if the dilution is done too rapidly or if the final concentration exceeds its solubility limit in the aqueous medium. Refer to the troubleshooting guide below for more detailed steps.
Solubility and Stability Data
The following table summarizes the available quantitative data on the solubility and stability of CP-31398.
| Parameter | Solvent/Matrix | Concentration | Temperature | Duration | Stability | Reference |
| Solubility | DMSO | 100 mg/mL (229.68 mM) | Room Temperature | N/A | Requires sonication | [1] |
| Stability | Water | 200 ng/mL | 4°C, -20°C, -70°C | At least 1 month | Stable | [2] |
| Stability | Water | 200 ng/mL | 37°C | 168 hours | Degraded to 81% of initial | [2] |
| Stability | Water | 200 ng/mL | 37°C | 1 month | Degraded to 67% of initial | [2] |
| Stability | Human, Rat, and Dog Plasma | 200 ng/mL | 4°C, -20°C, -70°C | At least 1 month | Stable | [2] |
Troubleshooting Guide: Precipitation Issues
Precipitation of CP-31398 out of solution is a common issue, particularly when diluting a DMSO stock into aqueous buffers for cell culture or other experiments.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., PBS, cell culture medium).
Possible Causes:
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of aqueous buffer can cause the compound to crash out of solution due to rapid solvent change.
-
High Final Concentration: The desired final concentration of CP-31398 in the aqueous buffer may exceed its solubility limit.
-
Low Temperature of Aqueous Buffer: Diluting into a cold buffer can decrease the solubility of the compound.
-
Buffer Composition: The pH, ionic strength, or presence of certain salts in the buffer can influence the solubility of CP-31398.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in the aqueous buffer, vortex well, and then add this intermediate dilution to the final volume of the buffer.
-
Pre-warming the Buffer: Warm the aqueous buffer to 37°C before adding the CP-31398 stock solution.
-
Increase Final DMSO Concentration (with caution): For in vitro assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity to cells. However, a slightly higher but still non-toxic concentration of DMSO might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Vortexing During Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring to ensure rapid and uniform mixing.
Problem: Solution is initially clear but a precipitate forms over time during incubation.
Possible Causes:
-
Temperature Change: A decrease in temperature during the experiment (e.g., moving from a 37°C incubator to a room temperature microscope stage) can cause the compound to precipitate.
-
Interaction with Media Components: CP-31398 may interact with components in the cell culture medium (e.g., proteins in fetal bovine serum) over time, leading to precipitation.
-
Evaporation: Evaporation of the solvent from the experimental vessel can increase the concentration of the compound, leading to precipitation.
Solutions:
-
Maintain Constant Temperature: Try to maintain a constant temperature throughout your experiment.
-
Pre-complex with Serum: Before diluting into the full volume of media, you can try to pre-mix the CP-31398 stock with a small amount of serum (if your experiment allows) to potentially improve its stability in the complete medium.
-
Use Freshly Prepared Solutions: Prepare working solutions of CP-31398 immediately before use to minimize the time for potential precipitation to occur.
-
Seal Experimental Vessels: Ensure that plates or tubes are properly sealed to prevent evaporation, especially during long-term incubations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM CP-31398 Stock Solution in DMSO
Materials:
-
CP-31398 dihydrochloride (MW: 435.39 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.35 mg of compound.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution of CP-31398 in Cell Culture Medium
Materials:
-
10 mM CP-31398 stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the 10 mM CP-31398 stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium in a sterile tube. This creates a 100 µM solution (a 1:100 dilution). Vortex gently to mix.
-
Prepare the final 10 µM working solution by adding 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed cell culture medium. This represents a 1:10 dilution of the intermediate stock.
-
Mix the final working solution by gentle inversion. Do not vortex vigorously to avoid damaging media components.
-
Use the freshly prepared 10 µM working solution for your experiment immediately.
Note: The final DMSO concentration in this working solution is 0.1%. Remember to include a vehicle control with 0.1% DMSO in your experiment.
Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathway of CP-31398 and a suggested experimental workflow for its use.
References
CP-31398 Degradation and Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the degradation and stability of CP-31398 in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for CP-31398 in solution?
A1: The primary stability concern for CP-31398 is its sensitivity to light. It is recommended that all sample preparation and handling be performed under yellow light to prevent photodegradation.[1] Additionally, like many small molecules, its stability can be affected by pH, temperature, and the presence of oxidizing agents.
Q2: How should I prepare and store stock solutions of CP-31398?
A2: For reliable experimental results, it is crucial to follow proper preparation and storage procedures. Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to degradation.[2]
Recommended Storage Conditions for Stock Solutions:
-
Store at -80°C for up to 6 months.[2]
-
Store at -20°C for up to 1 month.[2]
-
Solutions should be sealed and protected from moisture and light.[2]
Q3: Can I use a CP-31398 solution that has precipitated?
A3: If precipitation is observed, it may be possible to redissolve the compound by gentle heating and/or sonication.[2] However, it is crucial to ensure that the compound has not degraded. If you are uncertain, it is best to prepare a fresh solution.
Q4: What is the recommended solvent for preparing CP-31398 stock solutions?
A4: The choice of solvent will depend on the specific experimental requirements. However, it is essential to consult solubility information for CP-31398 to select an appropriate solvent. For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to CP-31398 stability.
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of your CP-31398 solution. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for CP-31398 stability issues.
Quantitative Data Summary
Due to a lack of publicly available quantitative data on the degradation of CP-31398, the following tables are provided as templates for researchers to record their own findings from stability studies.
Table 1: CP-31398 Stability Under Different pH Conditions
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Degradation |
| 3 | 25 | 24 | |||
| 5 | 25 | 24 | |||
| 7 | 25 | 24 | |||
| 9 | 25 | 24 |
Table 2: Photostability of CP-31398
| Light Condition | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Degradation |
| Ambient Light | 25 | 24 | |||
| Yellow Light | 25 | 24 | |||
| Dark | 25 | 24 |
Experimental Protocols
Protocol: Forced Degradation Study of CP-31398
This protocol provides a framework for assessing the stability of CP-31398 under various stress conditions.
Caption: Experimental workflow for a forced degradation study of CP-31398.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of CP-31398 in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp or direct sunlight), while keeping a control sample in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of degradation at each time point for each stress condition.
Signaling Pathway
While the precise mechanism of action of CP-31398 is a subject of ongoing research, it has been reported to stabilize the p53 tumor suppressor protein. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of CP-31398 in p53 stabilization.
References
Technical Support Center: p53-Independent Apoptosis Induced by CP-31398
This technical support guide provides troubleshooting advice and frequently asked questions for researchers investigating the p53-independent apoptotic effects of CP-31398. While CP-31398 is widely recognized for its role in stabilizing p53, evidence suggests it can also induce cell death through mechanisms that do not require functional p53.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-31398?
CP-31398 is a styrylquinazoline (B1260680) compound originally identified for its ability to restore a wild-type conformation to mutant p53, thereby reactivating its tumor suppressor functions.[1][2] Its primary and most studied mechanism involves stabilizing both wild-type and mutant p53, leading to the upregulation of p53 target genes like p21, Bax, and PUMA, which in turn induces cell cycle arrest and p53-dependent apoptosis.[2][3][4]
Q2: Is there evidence for p53-independent apoptosis induced by CP-31398?
Yes, several studies have reported p53-independent cell death upon treatment with CP-31398.[5] For instance, CP-31398 has been shown to be highly toxic to p53-null cell lines such as H1299 and Saos-2.[6] One study delineated two distinct pathways of CP-31398-induced cell death: an early, p53-dependent pathway, and a late, p53-independent pathway.[5]
Q3: What is the proposed mechanism for p53-independent apoptosis by CP-31398?
The proposed p53-independent mechanism is less defined than its p53-dependent counterpart. One study suggests a late-stage pathway characterized by the release of calcium, which is sensitive to the endonuclease inhibitor aurintricarboxylic acid.[5] Additionally, some research indicates that CP-31398 may act as a DNA intercalator, which could contribute to cytotoxicity in a p53-independent manner.[6]
Q4: Can CP-31398 induce apoptosis in cells with wild-type p53 through a p53-independent pathway?
It is plausible that in cells with wild-type p53, both p53-dependent and -independent pathways are activated by CP-31398.[5] The overall apoptotic response would likely be a combination of these effects.
Troubleshooting Guide
Issue 1: I am observing significant cell death in my p53-null/deficient cell line after CP-31398 treatment. Is this expected?
Yes, this is an expected observation based on published data.[5][6] This suggests that CP-31398 is inducing apoptosis through a p53-independent mechanism in your cells. You can further investigate this by examining markers of the intrinsic apoptotic pathway, such as caspase activation and changes in mitochondrial membrane potential.[7]
Issue 2: My experimental results with CP-31398 are inconsistent across different cell lines.
This variability can be attributed to several factors:
-
p53 Status: The primary determinant of a cell's response to CP-31398 is its p53 status (wild-type, mutant, or null).[1][8]
-
Genetic Background: Other genetic factors and cellular context can influence the sensitivity to CP-31398.
-
Off-Target Effects: As CP-31398 may have off-target effects, such as DNA intercalation, the cellular response can vary.[6]
Issue 3: How can I differentiate between p53-dependent and p53-independent effects in my experiments?
To dissect these two pathways, you can use the following experimental approaches:
-
Use p53-null or siRNA-mediated p53 knockdown cells: Comparing the effects of CP-31398 in these cells to their p53-proficient counterparts is the most direct method.[5][7]
-
Time-course experiments: Since the p53-independent pathway has been described as a "late" event, a detailed time-course analysis may help distinguish the kinetics of the two pathways.[5]
-
Inhibitors: Use inhibitors of specific pathways. For example, to investigate the role of calcium, you could use a calcium chelator.
Data Presentation
Table 1: Effects of CP-31398 on Apoptosis and Cell Cycle in Various Cell Lines
| Cell Line | p53 Status | Concentration (µg/mL) | Duration (h) | Observed Effect | Reference |
| HCT116+/+ | Wild-type | Not Specified | Not Specified | Increased p53 and p21, apoptosis | [7] |
| HCT116-/- | Null | Not Specified | Not Specified | Smaller p21 induction, apoptosis | [7] |
| A204 | Wild-type | 10, 20, 40 | 24 | G1 cell cycle arrest, apoptosis | [2][3] |
| RD | Mutant | Not Specified | Not Specified | p53-dependent cell cycle arrest and apoptosis | [2][3] |
| SKOV3 | Null | Not Specified | Not Specified | No growth inhibition | [1] |
| A431 | Mutant | Various | Various | G0/G1 cell cycle arrest, apoptosis | [4] |
| LN-308 | Null | 10-36 µM (EC50) | Prolonged | Caspase-independent cell death | [5] |
Table 2: Molecular Effects of CP-31398 Treatment
| Effect | Protein/Marker | Cell Line (p53 status) | Observation | Reference |
| Apoptosis | Bax | HCT116+/+ | Increased expression | [7] |
| Cytochrome c | HCT116+/+ | Release from mitochondria | [7] | |
| Caspase-9 | HCT116+/+ | Cleavage/Activation | [7] | |
| Caspase-3 | HCT116+/+ | Cleavage/Activation | [7] | |
| PARP | A204 (Wild-type) | Cleavage | [3] | |
| Bcl-2 | A204 (Wild-type) | Reduction in xenograft tumors | [3] | |
| Cell Cycle | p21 | HCT116+/+ | Dramatic elevation | [7] |
| p21 | HCT116-/- | Smaller induction | [7] | |
| Cyclin E | A204 (Wild-type) | Decreased expression | [3] | |
| Signaling | p53 | A204 (Wild-type) | Mitochondrial translocation | [2][3] |
| ROS | A204 (Wild-type) | Generation | [3] |
Experimental Protocols
1. Western Blot Analysis for Apoptotic Proteins
-
Cell Lysis: Treat cells with CP-31398 for the desired time and concentration. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p53, anti-p21) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with CP-31398. Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear in the sub-G0/G1 peak.[2][3]
3. Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Treatment: Treat cells with CP-31398 as required.
-
Staining: Use a fluorescent dye such as JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[3]
-
Analysis: Analyze the stained cells by flow cytometry, measuring the shift from red to green fluorescence as an indicator of mitochondrial membrane depolarization.[3]
Mandatory Visualizations
Caption: Proposed p53-independent apoptotic pathway of CP-31398.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
cell line-specific responses to CP-31398 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CP-31398. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-31398?
A1: CP-31398 is a styrylquinazoline (B1260680) compound that has been shown to stabilize the p53 tumor suppressor protein.[1][2][3] It can restore the wild-type DNA-binding conformation to some mutant forms of p53, thereby reactivating its tumor suppressor functions.[4][5][6] In cells with wild-type p53, CP-31398 can also increase p53 protein levels and promote its activity.[3][7] The primary outcomes of CP-31398 treatment are the induction of cell cycle arrest or apoptosis in cancer cells.[1][2][8]
Q2: Why do different cell lines exhibit varied responses (apoptosis vs. cell cycle arrest) to CP-31398 treatment?
A2: The response of a specific cell line to CP-31398 is highly dependent on its cellular context, particularly the status of the p53 gene.[1][2] While the exact determinants are multifaceted and not entirely understood, studies have shown that:
-
p53 Status: The specific type of p53 mutation can influence the cellular outcome. For example, some mutant p53-expressing cell lines undergo apoptosis, while others undergo cell cycle arrest.[1][6] Cell lines lacking p53 (p53-null) are often resistant to CP-31398.[1][2]
-
Cellular Background: The genetic and epigenetic makeup of a cell line, independent of p53 status, can also dictate the response. This includes the expression levels of other apoptosis-regulating proteins and cell cycle checkpoint proteins.
Q3: What are the expected downstream effects of CP-31398 on p53 target genes?
A3: CP-31398 treatment typically leads to the transcriptional activation of p53 target genes. Commonly upregulated genes include:
-
p21 (WAF1/Cip1): A key regulator of cell cycle arrest.[1][4][9]
-
Pro-apoptotic genes: Such as Bax, PUMA, and KILLER/DR5.[1][4][10]
However, the expression of these target genes does not always directly correlate with the final cellular outcome (apoptosis or arrest).[1][2]
Q4: Does CP-31398 affect cells lacking p53?
A4: Generally, CP-31398 has minimal effect on the growth of p53-null cancer cell lines, highlighting its p53-dependent mechanism of action.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of CP-31398 on my cell line. | The cell line may be p53-null. | Verify the p53 status of your cell line through sequencing or Western blotting. |
| The specific p53 mutation in your cell line may not be responsive to CP-31398. | Test a panel of cell lines with different p53 mutations to identify a responsive model.[6] | |
| Inadequate drug concentration or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| High levels of apoptosis are observed in my control (vehicle-treated) cells. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the vehicle is low and non-toxic to your cells. Run a vehicle-only toxicity test. |
| I see an increase in p21 expression, but no cell cycle arrest or apoptosis. | The induction of p21 may not be sufficient to trigger a full cellular response in your specific cell line. | Analyze the expression of other key cell cycle and apoptosis regulators. Consider combination treatments to enhance the effect.[1][2] |
| The cellular outcome may be delayed. | Extend the time course of your experiment. | |
| I am unsure if the observed cell death is apoptosis. | Cell death can occur through various mechanisms (e.g., necrosis). | Use multiple assays to confirm apoptosis, such as Annexin V/PI staining, TUNEL assay, and Western blotting for cleaved caspases.[4][10] |
Data Presentation
Table 1: Summary of Cell Line-Specific Responses to CP-31398
| Cell Line | Cancer Type | p53 Status | Primary Response to CP-31398 | Reference |
| HCT116 | Colon Carcinoma | Wild-Type | Apoptosis | [10] |
| DLD1 | Colon Cancer | Mutant | Cell Cycle Arrest | [1][9] |
| H460 | Lung Cancer | Wild-Type | Cell Cycle Arrest | [1][9] |
| SKOV3 | Ovarian Cancer | Null | No significant growth inhibition | [1][2] |
| A431 | Skin Carcinoma | Mutant (R273H) | Cell Cycle Arrest and Apoptosis | [4] |
| A204 | Rhabdomyosarcoma | Wild-Type | Cell Cycle Arrest and Apoptosis | [7][8] |
| RD | Rhabdomyosarcoma | Mutant | Cell Cycle Arrest and Apoptosis | [7][8] |
| MMRU | Melanoma | Wild-Type | Apoptosis | [6] |
| MeWo | Melanoma | Mutant (single point mutation) | Apoptosis | [6] |
| Sk-mel-110 | Melanoma | Mutant (multiple mutations) | No Apoptosis | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of CP-31398 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with CP-31398 for the desired time.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for p53 and Downstream Targets
-
Protein Extraction: Following treatment with CP-31398, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: CP-31398 signaling pathway leading to cell cycle arrest or apoptosis.
Caption: Experimental workflow for characterizing cell line responses to CP-31398.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanisms of resistance to CP-31398 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with CP-31398, a small molecule modulator of the p53 protein. The information is designed to address specific experimental issues and provide clarity on the compound's mechanisms of action and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-31398?
A1: CP-31398 is a styrylquinazoline (B1260680) compound initially developed to restore the wild-type DNA-binding conformation and tumor suppressor function to mutant p53 (mutp53) proteins.[1][2][3] It has also been shown to stabilize wild-type p53 (wtp53) by blocking its ubiquitination and degradation, without necessarily interrupting its interaction with MDM2.[4][5][6] The restoration of p53 function leads to the transcriptional activation of downstream target genes like p21, mdm2, PUMA, and Bax, resulting in cell cycle arrest (primarily at the G1 phase) and apoptosis.[4][7][8]
Q2: Does CP-31398 work on all types of p53 mutations?
A2: The efficacy of CP-31398 can be dependent on the specific type of p53 mutation. Studies have shown that its ability to restore wild-type function may be limited in cell lines with multiple or complex p53 mutations compared to those with single point mutations. For instance, the Sk-mel-110 melanoma cell line, which has multiple p53 mutations, did not undergo apoptosis in response to CP-31398, whereas the MeWo cell line with a single p53 point mutation was sensitive.[9][10] Therefore, the mutational status of p53 is a critical factor in determining cellular response.[9]
Q3: Are there known mechanisms of resistance to CP-31398?
A3: While specific acquired resistance mechanisms are not extensively documented, intrinsic resistance can be attributed to several factors:
-
p53 Status: Cells lacking p53 expression (p53-null) are resistant to the p53-dependent effects of CP-31398.[1][2]
-
Type of p53 Mutation: As mentioned, certain p53 mutations may not be amenable to conformational rescue by the compound.[9]
-
Downstream Pathway Defects: Resistance can occur in cells with wild-type p53 if there are defects in downstream effector genes. For example, cells that are Bax-deficient show reduced susceptibility to CP-31398-induced apoptosis.[1][2]
-
Overexpression of p53 Inhibitors: Increased levels of p53 inhibitors, such as Mdm4, can stabilize Mdm2 and prevent p53 activation, potentially leading to drug resistance.[11]
Q4: What are the off-target or p53-independent effects of CP-31398?
A4: At higher concentrations, CP-31398 can induce p53-independent cell death.[12] Some studies suggest that CP-31398 can intercalate into DNA, which may induce a genotoxic stress response and contribute to its cytotoxic effects.[13] This p53-independent pathway may involve calcium release and the formation of free radicals.[12] These off-target effects are an important consideration, especially when observing toxicity in p53-null control cells.
Q5: Why are there conflicting reports on the direct mechanism of CP-31398?
A5: The scientific literature presents some debate regarding the direct action of CP-31398. While initial reports showed it could refold mutant p53, subsequent studies have questioned a direct binding interaction.[13][14] Some research suggests its effects are a result of DNA intercalation, leading to a classic genotoxic stress response that stabilizes p53.[13] This controversy highlights the complexity of the compound's activity, which may involve multiple mechanisms.
Troubleshooting Guides
Problem 1: No significant apoptosis or cell cycle arrest is observed after CP-31398 treatment.
| Possible Cause | How to Troubleshoot | Recommended Solution |
| Cell line is resistant. | Verify the p53 status (wild-type, mutant, or null) of your cell line via sequencing or Western blot. Some mutations may not be responsive.[9] | Test a panel of cell lines with different known p53 statuses to establish positive and negative controls for the drug's effect. |
| Suboptimal drug concentration. | Perform a dose-response experiment. The effective concentration (EC50) can vary significantly between cell lines (typically 10-40 µg/ml).[4][12] | Titrate CP-31398 across a range (e.g., 5 to 50 µg/ml) to determine the optimal concentration for your specific cell line. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48 hours). p53 stabilization and downstream gene expression can precede apoptosis.[2] | Assess key markers at multiple time points. For example, check for p21 induction at earlier time points (e.g., 6-12 hours) and apoptosis (e.g., cleaved PARP) at later time points (24-48 hours). |
| Defective downstream apoptotic machinery. | Check the basal expression levels of key p53 target genes involved in apoptosis, such as Bax and PUMA.[1][2] | If a key downstream effector is missing, the cell line may be unsuitable. Consider synergistic treatments to bypass the block (e.g., combining with FAK or MDM2 inhibitors).[15] |
Problem 2: High levels of cell death are observed in p53-null control cells.
| Possible Cause | How to Troubleshoot | Recommended Solution |
| p53-independent toxicity. | This is often observed at higher concentrations of CP-31398.[12] Compare the EC50 values between your p53-positive and p53-null cell lines. | Use the lowest effective concentration that elicits a p53-dependent response in your target cells to minimize off-target toxicity. |
| Genotoxic stress from DNA intercalation. | Assess markers of DNA damage (e.g., γH2AX phosphorylation) in both p53-positive and p53-null cells after treatment.[13] | Acknowledge this potential mechanism in your experimental interpretation. If trying to isolate p53-specific effects, lower concentrations are critical. |
Quantitative Data Summary
The table below summarizes the effects of CP-31398 on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | p53 Status | CP-31398 Concentration | Observed Effect | Reference |
| A204 | Rhabdomyosarcoma | Wild-Type | 10-40 µg/ml | G1 arrest, apoptosis, increased p53 & p21 | [4] |
| RD | Rhabdomyosarcoma | Mutant | Not specified | p53-dependent apoptosis, increased p21 & mdm2 | [4] |
| A431 | Skin Carcinoma | Mutant (R273H) | 10-20 µg/ml | G0/G1 arrest, apoptosis, increased p21 & Bax | [7] |
| HT-29 | Colorectal Cancer | Mutant (R273H) | 10 µg/ml | G1 arrest, apoptosis, increased Bax & p21 | [8] |
| MeWo | Melanoma | Mutant (point mutation) | 15 µg/ml | Apoptosis, increased Bax & PUMA transcription | [9] |
| Sk-mel-110 | Melanoma | Mutant (multiple) | 15 µg/ml | No apoptosis | [9] |
| SKOV3 | Ovarian Cancer | Null | Not specified | No growth inhibition | [1][2] |
| H460 | Lung Cancer | Wild-Type | 15 µg/ml | Cell cycle arrest, p53 stabilization | [1][5] |
Experimental Protocols
1. Western Blot for p53 Pathway Activation
This protocol is for detecting changes in protein levels of p53 and its downstream targets.
-
Cell Treatment: Plate cells to be 60-70% confluent at the time of harvest. Treat with the desired concentration of CP-31398 and a vehicle control (e.g., PBS) for the specified duration (e.g., 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 30-50 µg of protein per well onto a 4-20% gradient or 12% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, MDM2, cleaved Caspase-3, and a loading control (e.g., Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize bands using an enhanced chemiluminescence (ECL) substrate.[4][5]
2. Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of CP-31398 on cell cycle distribution.
-
Cell Treatment: Treat cells with CP-31398 as described above. Include both attached and floating cells in your collection.
-
Harvesting: Harvest cells by trypsinization, then centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer. The sub-G1 peak is indicative of apoptotic cells.[4]
3. In Vivo p53 Ubiquitination Assay
This protocol determines if CP-31398 stabilizes p53 by inhibiting its ubiquitination.
-
Cell Culture: Grow cells in a 6-well plate to approximately 80% confluency.
-
CP-31398 Treatment: Add CP-31398 (e.g., 15 µg/ml) and incubate for 1 hour at 37°C.
-
Proteasome Inhibition: Add a proteasome inhibitor (e.g., 50 µM ALLN or MG132) to allow ubiquitinated proteins to accumulate. Incubate for an additional 4-5 hours.
-
Lysis: Wash cells with ice-cold PBS and add boiled SDS sample buffer directly to the plate to lyse the cells and denature proteins.
-
Western Blot: Collect the lysates and run SDS-PAGE as described above.
-
Detection: Probe the Western blot with an anti-p53 antibody (e.g., DO-1). A ladder of high-molecular-weight bands above the main p53 band indicates ubiquitinated p53. Compare the intensity of this ladder between control and CP-31398 treated samples.[5]
Visualizations
Caption: CP-31398 signaling pathway in cells with wild-type or mutant p53.
Caption: Workflow for characterizing cellular response and resistance to CP-31398.
Caption: Troubleshooting logic for lack of response to CP-31398 treatment.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53-stabilizing Agent CP-31398 Prevents Growth and Invasion of Urothelial Cancer of the Bladder in Transgenic UPII-SV40T Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resistance and gain-of-resistance phenotypes in cancers harboring wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of a p53-activating CP-31398 and an MDM2 or a FAK inhibitor produces growth suppressive effects in mesothelioma with wild-type p53 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Multifaceted Mechanism of CP-31398
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the conflicting reports on the mechanism of action of CP-31398. The information is presented in a question-and-answer format to directly address common issues and ambiguities encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My results with CP-31398 are inconsistent. What are the main theories about its mechanism of action?
There are three primary, and sometimes conflicting, theories regarding the mechanism of action of CP-31398:
-
Direct Reactivation of Mutant p53: The initial hypothesis and a significant body of research suggest that CP-31398 directly binds to the DNA-binding domain of mutant p53, restoring its wild-type conformation and function.[1][2] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[3][4][5][6][7][8] Evidence also points to the stabilization of wild-type p53 by this compound.[4][6][9][10]
-
DNA Intercalation and Genotoxic Stress: A conflicting body of evidence proposes that CP-31398 acts as a DNA intercalating agent.[11][12][13][14][15][16][17] This action is thought to induce genotoxic stress, which in turn activates a classical p53-dependent stress response, leading to p53 stabilization and apoptosis.[11][17] This theory is supported by studies that failed to detect a direct interaction between CP-31398 and the p53 core domain using various biophysical methods.[12][14][15]
-
Inhibition of p53 Ubiquitination: A third proposed mechanism is that CP-31398 stabilizes p53 by inhibiting its ubiquitination, thus preventing its proteasomal degradation.[5][8][9][10] Notably, this is suggested to occur without disrupting the interaction between p53 and its primary E3 ubiquitin ligase, MDM2.[4][5][6][9][10] This mechanism is considered distinct from the typical DNA damage response as it does not involve the phosphorylation of p53 at key sites like Serine 15 or 20.[9][10][11]
These differing mechanisms may not be mutually exclusive and could be cell-type or context-dependent.
Q2: I am observing p53-independent toxicity in my cell line with CP-31398. Is this expected?
Yes, p53-independent effects of CP-31398 have been reported.[12][16][18] If the primary mechanism in your system is DNA intercalation, general toxicity independent of p53 status can be expected.[11][12] It is also important to note that some studies have found that the concentrations of CP-31398 required to observe p53 reactivation are generally toxic to cells.[11]
Q3: How can I experimentally distinguish between the proposed mechanisms of CP-31398 in my model?
To dissect the predominant mechanism of CP-31398 in your experimental setup, consider the following troubleshooting approaches:
-
To test for direct p53 binding vs. DNA intercalation:
-
Chromatin Immunoprecipitation (ChIP): Assess if CP-31398 enhances the binding of mutant p53 to the promoter regions of its target genes.[1] An increase would support the reactivation model.
-
DNA Damage Response (DDR) Markers: Analyze the phosphorylation of key DDR proteins like ATM, ATR, Chk1, Chk2, and H2AX. Activation of these markers would be consistent with the DNA intercalation and genotoxic stress hypothesis.[16] The absence of their activation, particularly the lack of p53 phosphorylation at Ser15 and Ser20, would argue against a classical DNA damage response.[9][10]
-
-
To investigate the inhibition of ubiquitination:
-
In vivo Ubiquitination Assay: Treat cells with a proteasome inhibitor (e.g., MG132) in the presence or absence of CP-31398. Immunoprecipitate p53 and blot for ubiquitin. A decrease in polyubiquitinated p53 in the presence of CP-31398 would support this mechanism.[9]
-
p53-MDM2 Co-Immunoprecipitation: Determine if CP-31398 disrupts the interaction between p53 and MDM2. Reports suggest it does not, which would distinguish its mechanism from that of Nutlins.[4][9]
-
Q4: What are the expected downstream effects of CP-31398 on p53 target genes and cellular processes?
Regardless of the upstream mechanism, successful activation or stabilization of p53 by CP-31398 should lead to:
-
Upregulation of p53 target genes: Look for increased expression of genes involved in cell cycle arrest (e.g., p21/WAF1/Cip1) and apoptosis (e.g., PUMA, Bax, KILLER/DR5).[3][4][5][6][7][8]
-
Cell Cycle Arrest: Typically observed as an accumulation of cells in the G1 or G2/M phase, depending on the cell line.[4][6]
-
Apoptosis: Often mediated through the mitochondrial pathway, involving the translocation of p53 to the mitochondria, release of cytochrome c, and activation of caspases.[3][5][7][19]
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature. Note that optimal concentrations and observed effects can be highly cell-line dependent.
Table 1: Effective Concentrations of CP-31398 in Various Assays
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| A431 (human epidermoid carcinoma) | Western Blot | 3-6 µg/mL | Upregulation of p21 and mdm2 | [3] |
| A431 (human epidermoid carcinoma) | Cell Cycle Analysis | 3-6 µg/mL | G1 arrest | [3] |
| HCT116 (p53+/+) | Western Blot | 4-15 µg/mL | Inhibition of p53 ubiquitination | [9] |
| Various human cancer cell lines | Apoptosis/Cell Cycle Arrest | Not specified | Induction of apoptosis or cell cycle arrest | [4] |
| RD (rhabdomyosarcoma) | Western Blot | 20-40 µg/mL | Stabilization of p53, increased p21 and mdm2 | [5] |
| Purified p53 core domain (R273H, R249S) | DNA Binding Assay | Dose-dependent | Restoration of DNA binding activity | [1] |
Table 2: Reported Effects of CP-31398 on Protein Expression and Activity
| Protein/Process | Effect | Magnitude of Change | Cell Line/System | Reference |
| p53 | Stabilization | Significant increase in protein level | Multiple human cell lines | [9] |
| p53 Ubiquitination | Inhibition | Complete absence of ubiquitinated p53 ladders | HCT116 (p53+/+) | [9] |
| p53 Phosphorylation (Ser15/20) | No change | No measurable phosphorylation | Multiple human cell lines | [9][10] |
| p53-MDM2 Interaction | No change | No disruption of physical association | In vivo | [4][9] |
| p21, mdm2, Bax | Upregulation | Time- and dose-dependent increase | A431 | [3] |
| Mutant p53 DNA Binding | Increased | Significant increase in Bmax and affinity (Kd) | Purified p53 core domain | [1] |
Experimental Protocols
1. In vivo Ubiquitination Assay
-
Objective: To determine if CP-31398 inhibits the ubiquitination of p53.
-
Methodology:
-
Plate cells (e.g., HCT116 p53+/+) and allow them to adhere overnight.
-
Treat cells with CP-31398 at the desired concentration for the desired time (e.g., 4-15 µg/mL for 4-8 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., ALLN or MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitate p53 from the cell lysates using an anti-p53 antibody (e.g., DO-1).
-
Wash the immunoprecipitates thoroughly.
-
Elute the proteins and resolve them by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated p53, which will appear as a high-molecular-weight smear or ladder. A parallel blot with an anti-p53 antibody should be done to confirm equal loading of immunoprecipitated p53.[9]
-
2. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To assess the binding of mutant p53 to the promoter of a target gene (e.g., p21) in response to CP-31398.
-
Methodology:
-
Treat cells expressing mutant p53 with CP-31398 or a vehicle control.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an antibody specific for p53. Include a negative control immunoprecipitation with a non-specific IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) to amplify a region of the p21 promoter known to contain a p53 response element.
-
An increase in the amount of amplified p21 promoter DNA in the CP-31398-treated sample compared to the control would indicate enhanced binding of mutant p53.[1]
-
Visualizing the Conflicting Mechanisms
The following diagrams illustrate the proposed signaling pathways for CP-31398.
Caption: Proposed direct reactivation of mutant p53 by CP-31398.
Caption: Proposed mechanism of CP-31398 via DNA intercalation.
References
- 1. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] CP-31398 Restores DNA-binding Activity to Mutant p53 in Vitro but Does Not Affect p53 Homologs p63 and p73* | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. aminer.org [aminer.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating CP-31398 Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-31398. The content addresses common issues related to cellular stress induced by this compound and offers potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is CP-31398 and what is its primary mechanism of action?
A1: CP-31398 is a small molecule, initially identified for its ability to restore the wild-type conformation and function to mutant p53 proteins. It has also been shown to stabilize wild-type p53.[1][2][3][4][5] Its primary mechanism of action involves the activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis in susceptible cell lines.[1][2][3][5][6][7][8][9] Some studies suggest it may also have p53-independent effects.
Q2: What are the common cellular stress responses observed after CP-31398 treatment?
A2: The most common cellular stress responses to CP-31398 are:
-
Apoptosis: Programmed cell death is a primary outcome, often mediated through the intrinsic (mitochondrial) pathway.[2][3][5][6][7]
-
Cell Cycle Arrest: Cells may arrest at the G1 or G2/M phase of the cell cycle.[2][3][5]
-
Reactive Oxygen Species (ROS) Production: Increased levels of ROS have been observed in some contexts following CP-31398 treatment, contributing to apoptosis.[6][10]
Q3: My cells are dying too rapidly after CP-31398 treatment. How can I reduce the apoptotic effect for my experimental needs?
A3: To mitigate CP-31398-induced apoptosis, you can consider the following approaches:
-
Pan-Caspase Inhibition: Use a pan-caspase inhibitor like z-VAD-FMK to block the activity of caspases, which are key executioners of apoptosis.[11][12][13]
-
Overexpression of Anti-Apoptotic Proteins: Overexpressing proteins like Bcl-2 can inhibit the mitochondrial pathway of apoptosis.[14][15][16]
-
Inhibition of p53: A p53 inhibitor like Pifithrin-α can be used to block p53-dependent apoptosis.[17][18][19][20]
Q4: I am observing significant cell cycle arrest, which is interfering with my downstream assays. Can this be reversed?
A4: Reversing cell cycle arrest induced by a p53-activating compound can be challenging as it is a primary mechanism of action. However, you could try to synchronize cells before treatment to enrich for a specific cell cycle phase or use the compound at a lower concentration or for a shorter duration to minimize the effect. For specific experimental needs requiring cell cycle progression, exploring alternatives to CP-31398 might be necessary.
Q5: Is the cellular stress induced by CP-31398 always dependent on p53?
A5: While the major effects of CP-31398 are p53-dependent, some studies have suggested the possibility of p53-independent mechanisms.[1][5] If you observe cellular stress in p53-null cells, it may be due to off-target effects of the compound.
Troubleshooting Guides
Issue 1: Excessive or Unintended Apoptosis
| Potential Cause | Recommended Solution |
| High concentration of CP-31398 | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals. |
| High sensitivity of the cell line | Reduce the incubation time with CP-31398. |
| Apoptosis is masking other observable effects | Co-treat with a pan-caspase inhibitor, such as z-VAD-FMK, to reduce apoptosis and allow for the observation of other cellular responses. |
| Off-target effects | If working with p53-null cells, consider that the observed apoptosis may be due to p53-independent mechanisms. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in cell culture conditions | Ensure consistent cell density, passage number, and media composition for all experiments. |
| Degradation of CP-31398 | Prepare fresh stock solutions of CP-31398 in a suitable solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles. |
| Inaccurate pipetting | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
Issue 3: Unexpected Cell Cycle Arrest Profile
| Potential Cause | Recommended Solution |
| Cell line-specific response | The cell cycle arrest profile can vary between cell lines. Characterize the response in your specific cell model using flow cytometry. |
| Asynchronous cell population | For cell cycle-dependent studies, synchronize the cells before treating them with CP-31398. |
| Concentration-dependent effects | Lower concentrations of CP-31398 may favor cell cycle arrest, while higher concentrations may lead to more apoptosis.[2] Perform a dose-response analysis to identify the desired outcome. |
Data Presentation
The following tables provide illustrative quantitative data on the efficacy of different strategies to mitigate CP-31398-induced cellular stress. Note: This is example data and may not be representative of all cell lines.
Table 1: Effect of z-VAD-FMK on CP-31398-Induced Apoptosis in HCT116 cells
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | 5% |
| CP-31398 (10 µM) | 45% |
| CP-31398 (10 µM) + z-VAD-FMK (20 µM) | 15% |
| CP-31398 (10 µM) + z-VAD-FMK (50 µM) | 8% |
Table 2: Effect of N-acetylcysteine (NAC) on CP-31398-Induced ROS Production and Apoptosis in A204 cells
| Treatment | Relative ROS Levels (DCF-DA) | % Apoptotic Cells (Sub-G1) |
| Vehicle Control | 100% | 4% |
| CP-31398 (20 µg/ml) | 250% | 35% |
| CP-31398 (20 µg/ml) + NAC (5 mM) | 120% | 18% |
Table 3: Effect of Pifithrin-α on CP-31398-Induced p21 Expression and Cell Viability in PaCa3 cells
| Treatment | p21 Expression (Fold Change) | % Cell Viability (MTT Assay) |
| Vehicle Control | 1.0 | 100% |
| CP-31398 (40 µM) | 4.5 | 55% |
| CP-31398 (40 µM) + Pifithrin-α (30 µM) | 1.2 | 85% |
Experimental Protocols
Protocol 1: Inhibition of Apoptosis with z-VAD-FMK
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Reagents: Prepare a stock solution of z-VAD-FMK (e.g., 20 mM in DMSO).[11] Prepare the desired concentration of CP-31398 in cell culture medium.
-
Co-treatment: Add z-VAD-FMK to the cell culture medium at the desired final concentration (e.g., 20-50 µM) one hour prior to the addition of CP-31398.
-
CP-31398 Treatment: Add CP-31398 to the cell culture medium at the desired final concentration.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Analysis: Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase activity.
Protocol 2: Reduction of ROS with N-acetylcysteine (NAC)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Preparation of Reagents: Prepare a fresh stock solution of NAC in sterile water or PBS and neutralize the pH to 7.4. Prepare the desired concentration of CP-31398 in cell culture medium.
-
Pre-treatment with NAC: Pre-incubate the cells with NAC at the desired final concentration (e.g., 1-10 mM) for 1-2 hours before adding CP-31398.[21]
-
CP-31398 Treatment: Add CP-31398 to the medium containing NAC.
-
Incubation: Incubate for the desired duration.
-
Analysis: Measure intracellular ROS levels using a fluorescent probe like DCF-DA. Assess apoptosis to determine the effect of ROS reduction on cell viability.
Protocol 3: Inhibition of p53-dependent Transcription with Pifithrin-α
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Preparation of Reagents: Prepare a stock solution of Pifithrin-α (e.g., 10 mM in DMSO). Prepare the desired concentration of CP-31398 in cell culture medium.
-
Co-treatment: Add Pifithrin-α to the cell culture medium at the desired final concentration (e.g., 10-30 µM) simultaneously with or shortly before the addition of CP-31398.[19]
-
CP-31398 Treatment: Add CP-31398 to the cell culture medium.
-
Incubation: Incubate for the desired period.
-
Analysis: Analyze the expression of p53 target genes (e.g., p21, BAX) by qPCR or Western blot to confirm the inhibition of p53 transcriptional activity. Assess cell viability or apoptosis to determine the effect of p53 inhibition.
Mandatory Visualizations
Caption: CP-31398 induced p53-mediated signaling pathway.
References
- 1. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. columbia.edu [columbia.edu]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase inhibitor Z-VAD-FMK potentiates heat shock-induced apoptosis and HSP70 synthesis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bcl-2 overexpression inhibits cell death and promotes the morphogenesis, but not tumorigenesis of human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pifithrin-alpha inhibits p53 signaling after interaction of the tumor suppressor protein with hsp90 and its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The p53 inhibitor pifithrin-alpha is a potent agonist of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Inhibition of p53 by pifithrin-alpha reduces myocyte apoptosis and leukocyte transmigration in aged rat hearts following 24 hours of reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting p53 Activation with CP-31398
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-31398 to modulate p53 activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CP-31398?
CP-31398 is a styrylquinazoline (B1260680) compound that was initially identified for its ability to restore a wild-type, DNA-binding conformation to mutant p53 proteins.[1][2] It is also reported to stabilize wild-type p53 protein, leading to its accumulation and enhanced transcriptional activity.[1][3] The proposed mechanism for wild-type p53 stabilization involves the blockade of its ubiquitination and degradation, without disrupting the p53-MDM2 interaction.[3][4][5]
Q2: What are the expected cellular outcomes after treating cancer cells with CP-31398?
Treatment with CP-31398 is expected to induce p53-dependent downstream effects, including cell cycle arrest (primarily at the G1 phase) and apoptosis.[1][2][4][5] The induction of apoptosis often involves the mitochondrial pathway, characterized by p53 translocation to the mitochondria, changes in mitochondrial membrane potential, cytochrome c release, and caspase activation.[4][5][6][7]
Q3: Does CP-31398 only affect cells with mutant p53?
No. While CP-31398 can restore function to some mutant p53 proteins, it also significantly enhances the protein level and activity of wild-type p53 in many human cancer cell lines.[1][3][4][5] However, the compound's efficacy can be dependent on the specific p53 mutation, with some studies showing that cell lines with multiple p53 mutations may not respond.[8]
Q4: Are there any known p53-independent effects of CP-31398?
Some studies suggest that CP-31398 may have p53-independent effects, especially at higher concentrations or upon prolonged exposure.[9] There is evidence to suggest that CP-31398 can intercalate into DNA, which may induce a genotoxic stress response and contribute to its cellular effects.[10] Additionally, gene expression analysis has revealed that CP-31398 can alter the expression of non-p53 target genes.[1]
Troubleshooting Guides
Problem 1: No significant p53 activation or downstream effects are observed after CP-31398 treatment.
-
Possible Cause 1: Suboptimal concentration or treatment duration.
-
Possible Cause 2: Cell line resistance or specific p53 mutation.
-
Possible Cause 3: Compound stability and handling.
-
Suggestion: Ensure proper storage and handling of the CP-31398 compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Problem 2: High levels of cytotoxicity are observed that do not seem to correlate with p53 status.
-
Possible Cause 1: p53-independent toxicity.
-
Possible Cause 2: Off-target effects.
-
Suggestion: The DNA intercalating properties of CP-31398 could be contributing to generalized cytotoxicity.[10] Evaluate markers of genotoxic stress to investigate this possibility.
-
Problem 3: Conflicting results when assessing p53 downstream target gene expression.
-
Possible Cause 1: Cell-type specific responses.
-
Possible Cause 2: Kinetics of gene expression.
-
Suggestion: The timing of target gene induction can differ. Perform a time-course experiment to capture the peak expression of different downstream targets. For instance, p21 is often an early response gene.[2]
-
Data Presentation
Table 1: Summary of CP-31398 Effects on p53 and Downstream Pathways
| Parameter | Effect of CP-31398 | Cell Lines Studied (Examples) | References |
| p53 Conformation (Mutant) | Restores wild-type conformation | SW480, A431, MeWo | [2][6][8][11] |
| p53 Protein Level (Wild-Type) | Stabilizes and increases protein levels | H460, U2OS, A204 | [1][3][4] |
| p53 DNA Binding | Increases binding to response elements | SW480, R273H & R249S mutants | [2][11] |
| Cell Cycle | Induces G1 arrest | DLD1, H460, A204 | [1][4][5] |
| Apoptosis | Induces apoptosis via mitochondrial pathway | Multiple cancer cell lines | [1][4][5][6] |
| Downstream Target Upregulation | p21, Mdm2, PUMA, Bax, KILLER/DR5 | HT-29, A431, A204, RD | [1][4][6][12][13] |
Experimental Protocols
1. Western Blot Analysis for p53 and Downstream Targets
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentration of CP-31398 (e.g., 10-20 µg/ml) or vehicle control for the specified duration (e.g., 16-24 hours).[2]
-
Lysate Preparation: Harvest cells and prepare total cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, Mdm2, Bax, cleaved PARP, and a loading control (e.g., actin or GAPDH). Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with CP-31398 as described above.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.
3. Mitochondrial Membrane Potential Assay (e.g., using JC-1)
-
Cell Treatment: Treat cells with CP-31398 for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: Trypsinize and resuspend cells in a solution containing the JC-1 dye (e.g., 200 nM) and incubate at 37°C in a CO2 incubator.[4]
-
Analysis: Analyze the stained cells by flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a measure of the mitochondrial membrane potential.[4]
Mandatory Visualizations
Caption: Mechanism of p53 activation by CP-31398.
Caption: Troubleshooting workflow for CP-31398 experiments.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 8. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-31398 & Non-Tumorigenic Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of CP-31398 in non-tumorigenic cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of CP-31398 on non-tumorigenic cell lines?
A1: Several studies suggest that CP-31398 exhibits a degree of selectivity, with lower toxicity observed in non-tumorigenic cells compared to cancerous cell lines.[1] For instance, the normal hepatic cell line L02, which has wild-type p53, showed no response to CP-31398 treatment in one study. Similarly, the growth of OKF6/TERT1 and Human Dermal Fibroblast (HDF) cell lines was not significantly inhibited by CP-31398.[1] This suggests that at concentrations effective against cancer cells, CP-31398 may have minimal impact on the viability of normal cells.
Q2: Does CP-31398 stabilize wild-type p53 in non-tumorigenic cells?
A2: Yes, CP-31398 has been shown to stabilize wild-type p53 protein.[2][3][4] While much of the research has focused on its effect on mutant p53 in cancer cells, the compound can also increase the steady-state levels of wild-type p53.[2][4] This stabilization, however, does not necessarily correlate with the induction of apoptosis or cell cycle arrest in non-tumorigenic cells at similar concentrations.[2][3]
Q3: What are the known p53-independent effects of CP-31398 that might be observed in non-tumorigenic cells?
A3: CP-31398 can induce cell death through p53-independent pathways.[5] Research has identified a late-onset, p53-independent cell death pathway characterized by calcium release.[5] Furthermore, some studies suggest that CP-31398 may not bind to p53 directly but rather intercalates into DNA, which could contribute to cytotoxicity independent of p53 status.[6] These off-target effects are a critical consideration in interpreting experimental outcomes. An Affymetrix GeneChip Array has also revealed that CP-31398 alters the expression of non-p53 target genes.[2][3]
Q4: Is there a difference in the effect of CP-31398 on non-tumorigenic cells with wild-type p53 versus p53-null non-tumorigenic cells?
A4: While direct comparative studies on isogenic non-tumorigenic lines are limited in the provided results, the primary mechanism of CP-31398 is often linked to p53. In p53 wild-type non-tumorigenic cells like L02, no significant response was observed.[7] For a hypothetical p53-null non-tumorigenic line, any observed effects would likely be attributable to the p53-independent mechanisms, such as DNA intercalation or calcium flux.[5][6]
Troubleshooting Guide
Issue 1: High cytotoxicity observed in my non-tumorigenic cell line at concentrations reported to be safe in the literature.
-
Possible Cause 1: Cell Line Specific Sensitivity. Different cell lines, even if non-tumorigenic, can have varying sensitivities to chemical compounds due to differences in metabolism, membrane transport, or off-target expression.
-
Troubleshooting Steps:
-
Confirm Cell Line Identity: Perform cell line authentication to ensure you are working with the correct, uncontaminated cell line.
-
Titrate CP-31398 Concentration: Conduct a dose-response experiment starting from a much lower concentration and titrating up to the concentration of interest. This will help determine the specific IC50 for your cell line.
-
Reduce Exposure Time: If high toxicity is observed at 24 or 48 hours, try shorter exposure times (e.g., 6, 12 hours) to see if the effect is time-dependent.
-
Review Literature for Your Specific Cell Line: Search for any publications that have used CP-31398 on your specific non-tumorigenic cell line.
-
Issue 2: Unexpected changes in gene or protein expression unrelated to the p53 pathway.
-
Possible Cause: Off-Target Effects of CP-31398. As noted, CP-31398 can alter the expression of non-p53 target genes and may function as a DNA intercalator.[2][3][6]
-
Troubleshooting Steps:
-
Perform Control Experiments: Include vehicle-only (e.g., DMSO) controls to ensure the observed changes are due to CP-31398 and not the solvent.
-
Use a Positive Control: If possible, include a positive control compound known to induce the observed off-target effect to validate your assay.
-
Consult Pathway Analysis Tools: Use bioinformatics tools to analyze the unexpectedly regulated genes/proteins to identify potential off-target pathways affected by CP-31398.
-
Consider Alternative Compounds: If the off-target effects are confounding your results, you may need to consider other molecules designed to stabilize p53 that may have a different off-target profile.
-
Data Summary
Table 1: Effect of CP-31398 on Various Cell Lines
| Cell Line | Type | p53 Status | Observed Effect of CP-31398 | Reference |
| OKF6/TERT1 | Non-tumorigenic Keratinocyte | Wild-Type | No significant growth inhibition | [1] |
| HDF | Non-tumorigenic Fibroblast | Wild-Type | No significant growth inhibition | [1] |
| L02 | Normal Hepatic | Wild-Type | No response to treatment | [7] |
| A431 | Human Skin Carcinoma | Mutant | Cell cycle arrest and apoptosis | [8] |
| A204 | Rhabdomyosarcoma | Wild-Type | G1 cell cycle arrest and apoptosis | [9] |
| RD | Rhabdomyosarcoma | Mutant | Apoptosis | [9] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Mutant | Inhibition of growth, cell cycle arrest, apoptosis | [7] |
| Huh7 | Hepatocellular Carcinoma | Mutant | Inhibition of growth, cell cycle arrest, apoptosis | [7] |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | Weak response | [7] |
| Hep3B | Hepatocellular Carcinoma | Null | Weak response | [7] |
Experimental Protocols
General Protocol for Assessing CP-31398 Cytotoxicity using an MTT Assay
-
Cell Seeding: Plate non-tumorigenic cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of CP-31398 in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of CP-31398. Include a vehicle-only control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: A generalized workflow for experiments involving CP-31398 treatment of cell lines.
Caption: Dual proposed mechanisms of CP-31398 action: p53-dependent and p53-independent pathways.
References
- 1. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
long-term toxicity of CP-31398 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term toxicity of CP-31398 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known long-term toxicity profile of CP-31398 in animal models?
Currently, there is a lack of publicly available long-term (i.e., chronic, 6 months or longer) toxicity and carcinogenicity studies specifically for CP-31398 in animal models. The most comprehensive data comes from a 28-day subchronic oral toxicity study in rats and dogs.[1][2] This study identified the liver as the primary site of limiting toxicity in both species.[1][3]
Key findings from this subchronic study include:
-
Mortality: High doses of CP-31398 resulted in mortality in both rats (160 mg/kg/day) and dogs (40 mg/kg/day).[1][2] The cause of death was primarily related to severe liver damage, including hepatic infarcts in rats and hepatic necrosis in dogs.[1][2]
-
Hepatic Toxicity: Dose-dependent liver damage was a consistent finding, with clinical pathology showing elevated liver enzymes and microscopic examinations revealing necrosis and other changes.[1][2]
-
Renal Toxicity: Evidence of kidney toxicity was also observed, particularly in rats at higher doses.[1]
-
Hematological Effects: Mild anemia was seen in both species.[1][2]
-
Other Toxicities: Other observed toxicities included inflammatory reactions and coagulopathies in rats.[1] In dogs, sporadic emesis and reductions in body weight gain were noted.[1][2]
It is important to note that a No Observed Adverse Effect Level (NOAEL) could not be established in this 28-day study, suggesting that even at the lowest doses tested, some adverse effects were observed.[1]
Q2: Have any carcinogenicity studies been conducted for CP-31398?
Based on the available literature, dedicated long-term carcinogenicity bioassays for CP-31398 in rodents have not been published. Standard rodent carcinogenicity studies are typically conducted over a two-year period.
Q3: What were the Maximum Tolerated Doses (MTDs) determined in the subchronic toxicity studies?
The Maximum Tolerated Dose (MTD) for subchronic oral administration of CP-31398 was established as:
Q4: I am observing unexpected toxicity in my animal model at doses previously reported to be safe. What could be the cause?
Several factors could contribute to unexpected toxicity in your experiments:
-
Animal Strain and Species Differences: Toxicity can vary between different species and even between different strains of the same species. The primary subchronic toxicity study used CD rats and beagle dogs.[1] If you are using a different species or strain, their sensitivity to CP-31398 may differ.
-
Vehicle and Formulation: The vehicle used to dissolve and administer CP-31398 can influence its absorption and, consequently, its toxicity. Ensure your vehicle is appropriate for the route of administration and is not contributing to the observed toxicity.
-
Route of Administration: The published subchronic toxicity studies used daily oral gavage.[1][4] Different routes of administration (e.g., intraperitoneal, intravenous) will result in different pharmacokinetic and toxicokinetic profiles, which can significantly alter the toxicity.
-
Animal Health Status: The overall health of the animals can impact their susceptibility to drug-induced toxicity. Ensure that your animals are healthy and free from underlying diseases.
-
Compound Stability: CP-31398 stability should be considered. Degradation of the compound could potentially lead to the formation of more toxic byproducts.
Troubleshooting Guides
Issue: Higher than expected mortality in a long-term study.
-
Dose Verification: Re-verify your dose calculations and the concentration of your dosing solution.
-
Animal Health Monitoring: Increase the frequency of clinical observations. Monitor for early signs of toxicity such as weight loss, changes in behavior, rough coat, or hunched posture.[2]
-
Staggered Dosing: Consider a dose escalation phase in a small cohort of animals to re-establish a tolerable dose for your specific animal model and experimental conditions.
-
Pathology: Conduct a full necropsy and histopathological examination of any animals that die prematurely to determine the cause of death. Compare findings with the known target organs of CP-31398 toxicity (liver, kidney).[1]
Issue: Significant weight loss in treated animals.
-
Food and Water Consumption: Quantify daily food and water intake to determine if the weight loss is due to reduced consumption, which could be a sign of general malaise or a direct effect of the compound.
-
Gastrointestinal Distress: Observe for signs of gastrointestinal issues such as diarrhea or emesis (in relevant species).[1]
-
Metabolic Cage Studies: For a more detailed assessment, consider using metabolic cages to monitor for changes in metabolism.
-
Dose Reduction: A reduction in the dose may be necessary if significant and progressive weight loss is observed.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the 28-day subchronic oral toxicity study of CP-31398 in rats and dogs.
Table 1: Summary of Subchronic Oral Toxicity of CP-31398 in Rats
| Parameter | 40 mg/kg/day | 80 mg/kg/day | 160 mg/kg/day |
| Mortality | No deaths | No deaths | 7 male, 4 female deaths |
| Primary Cause of Death | N/A | N/A | Hepatic infarcts |
| Key Clinical Signs | No clinical evidence of toxicity | No clinical evidence of toxicity | Chromodacryorrhea, rough coat, hypoactivity, hunched posture |
| Body Weight Effects | No significant effect | No significant effect | Significant reductions in mean body weight in both sexes |
| Primary Target Organs | Liver, Kidney, Heart, Bone Marrow, Lung, Adrenals, Spleen, Thymus, Skeletal Muscle, Ovary | Liver, Kidney, Heart, Bone Marrow, Lung, Adrenals, Spleen, Thymus, Skeletal Muscle, Ovary | Liver, Kidney, Heart, Bone Marrow, Lung, Adrenals, Spleen, Thymus, Skeletal Muscle, Ovary |
Table 2: Summary of Subchronic Oral Toxicity of CP-31398 in Dogs
| Parameter | 10 mg/kg/day | 20 mg/kg/day | 40 mg/kg/day |
| Mortality | No deaths | No deaths | 2 female deaths |
| Primary Cause of Death | N/A | N/A | Hepatic necrosis |
| Key Clinical Signs | Reductions in body weight gain | Sporadic emesis, reductions in body weight gain | Sporadic emesis, reductions in body weight gain |
| Body Weight Effects | Reductions in mean body weight gain | Reductions in mean body weight gain | Reductions in mean body weight gain |
| Primary Target Organs | Central Nervous System, Lung, Liver | Central Nervous System, Lung, Liver | Central Nervous System, Lung, Liver |
Experimental Protocols
Subchronic Oral Toxicity Study in Rats
-
Animal Model: CD Rats.
-
Group Size: 15 rats/sex/group for the main study, with additional animals for a recovery cohort.
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Dose Groups: 0 (vehicle control), 40, 80, or 160 mg/kg/day.[1]
-
In-life Evaluations:
-
Clinical Observations: Conducted daily.
-
Body Weights: Measured weekly.
-
Functional Observational Battery (FOB): Performed pre-study and on weeks 1 and 4.[2]
-
-
Clinical Pathology:
-
Hematology, Coagulation, and Clinical Chemistry: Blood samples collected from fasted rats prior to necropsy.
-
-
Pathology:
-
Necropsy: Complete necropsy performed on all animals.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries/testes, spleen, thyroid, and uterus were weighed.
-
Histopathology: Approximately 45 tissues per rat were collected, fixed in 10% neutral buffered formalin, and processed for microscopic evaluation.[2]
-
-
Recovery Period: A subset of animals was observed for a 14-day recovery period after the 28-day dosing phase.[2]
Subchronic Oral Toxicity Study in Dogs
-
Animal Model: Beagle Dogs.
-
Group Size: 5 dogs/sex/group.
-
Dosing: Daily oral gavage for 28 consecutive days.
-
Dose Groups: 0 (vehicle control), 10, 20, or 40 mg/kg/day.[1][2]
-
In-life Evaluations:
-
Clinical Observations: Conducted daily.
-
Body Weights: Measured weekly.
-
Ophthalmology and Electrocardiography: Performed pre-study and during week 4.
-
-
Clinical Pathology:
-
Hematology, Coagulation, and Clinical Chemistry: Blood samples collected pre-study and on days 14 and 28.
-
-
Pathology:
-
Necropsy: Complete necropsy performed on all animals.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, ovaries/testes, spleen, and thyroid were weighed.
-
Histopathology: Tissues were collected, fixed, and processed for microscopic evaluation.
-
Signaling Pathway Diagrams
The primary mechanism of action of CP-31398 is the stabilization of the p53 tumor suppressor protein, which can lead to cell cycle arrest or apoptosis.[3][5]
Caption: CP-31398 stabilizes p53, leading to cell cycle arrest or apoptosis.
The apoptotic pathway induced by CP-31398 primarily involves the intrinsic mitochondrial pathway.
Caption: CP-31398 induces apoptosis via the mitochondrial pathway.
References
- 1. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subchronic oral toxicity and metabolite profiling of the p53 stabilizing agent, CP-31398, in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and stability of CP-31398 in plasma from experimental animals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of p53 Mutation Type on CP-31398 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of p53 mutation type on the efficacy of CP-31398.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of CP-31398?
CP-31398 is a styrylquinazoline (B1260680) compound designed to restore the wild-type conformation and function of mutant p53 proteins.[1][2][3][4] It can also stabilize wild-type p53, leading to increased protein levels and enhanced tumor suppressor activity.[1][5] The restored or stabilized p53 can then transactivate its downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells.[2][6][7]
2. Does the efficacy of CP-31398 vary depending on the type of p53 mutation?
Yes, the efficacy of CP-31398 can be influenced by the specific type of p53 mutation. While CP-31398 has shown activity against various p53 mutants, its ability to restore wild-type function may be more pronounced for certain conformational mutants compared to DNA-contact mutants.[8][9] For instance, studies have shown that cell lines with a single p53 point mutation may be more sensitive to CP-31398-induced apoptosis than those with multiple p53 mutations.[9][10]
3. Is CP-31398 effective in cancer cells with wild-type p53?
Yes, CP-31398 has been shown to be effective in cancer cells expressing wild-type p53.[5][6] The compound can stabilize the wild-type p53 protein, leading to its accumulation and enhanced transcriptional activity, which in turn can induce apoptosis and inhibit tumor growth.[5][6]
4. What is the expected outcome of treating p53-null cancer cells with CP-31398?
CP-31398 is generally ineffective in cancer cells that do not express p53 (p53-null).[1] Its primary mechanism of action is dependent on the presence of the p53 protein. However, some studies have reported p53-independent effects at higher concentrations, suggesting potential off-target activities.
5. How can I determine if CP-31398 is restoring p53 function in my experimental model?
Several methods can be employed to assess the restoration of p53 function:
-
Western Blotting: Look for increased expression of p53 and its downstream targets, such as p21, BAX, and PUMA.[11]
-
Chromatin Immunoprecipitation (ChIP): Assess the binding of mutant p53 to the promoter regions of its target genes.[8]
-
Cell Cycle Analysis: Use flow cytometry to detect cell cycle arrest, typically at the G1 or G2/M phase.
-
Apoptosis Assays: Measure apoptosis through methods like TUNEL staining or Annexin V flow cytometry.[6]
6. I am not observing the expected apoptotic effect of CP-31398 on my mutant p53 cell line. What could be the reason?
Several factors could contribute to a lack of apoptotic response:
-
Mutation Type: As mentioned, the specific p53 mutation in your cell line might be less susceptible to conformational rescue by CP-31398.[9]
-
Drug Concentration and Treatment Duration: The concentration of CP-31398 and the duration of treatment may need to be optimized for your specific cell line.
-
Cellular Context: Other genetic or epigenetic alterations in the cancer cells might confer resistance to p53-mediated apoptosis.
-
Compound Stability: Ensure the proper storage and handling of the CP-31398 compound to maintain its activity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of CP-31398 in various cancer cell lines with different p53 statuses.
Table 1: Effect of CP-31398 on Cell Viability and Apoptosis
| Cell Line | Cancer Type | p53 Status | CP-31398 Concentration | Observed Effect | Reference |
| A431 | Epidermoid Carcinoma | Mutant (R273H) | 10-20 µg/mL | Induction of apoptosis and cell cycle arrest | [7] |
| RD | Rhabdomyosarcoma | Mutant | 20 µg/mL | Induction of p53-dependent apoptosis | [6] |
| A204 | Rhabdomyosarcoma | Wild-Type | 20 µg/mL | Induction of p53-dependent apoptosis | [6] |
| MeWo | Melanoma | Mutant (Single point mutation) | 15 µg/mL | Exhibited apoptosis | [9] |
| Sk-mel-110 | Melanoma | Mutant (Multiple mutations) | 15 µg/mL | Did not exhibit apoptosis | [9] |
| MMRU | Melanoma | Wild-Type | 15 µg/mL | Exhibited apoptosis | [9] |
| HT-29 | Colorectal Cancer | Mutant (R273H) | 10 µg/mL | Inhibition of cell growth, induction of apoptosis | [11][12] |
| Saos-2 | Osteosarcoma | p53-null (transfected with mutant p53) | 16 µg/mL | Elevated p21 expression | [3] |
Table 2: Effect of CP-31398 on p53 DNA Binding Affinity
| p53 Mutant | Method | CP-31398 Effect | Reference |
| R273H | Quantitative DNA binding assay | Increased amount of mutant p53 binding to cognate DNA (Bmax) and its affinity (Kd) | [8] |
| R249S | Quantitative DNA binding assay | Increased amount of mutant p53 binding to cognate DNA (Bmax) and its affinity (Kd) | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with CP-31398.
-
Materials:
-
Cancer cell line of interest
-
CP-31398
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of CP-31398 for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis of p53 and Downstream Targets
This protocol outlines the steps for analyzing protein expression changes in response to CP-31398 treatment.
-
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.[14]
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Wash the membrane again and add chemiluminescent substrate.[15]
-
Visualize protein bands using an imaging system.[15]
-
3. Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the binding of p53 to the promoter regions of its target genes.
-
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonciator
-
Anti-p53 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for p53 target gene promoters (e.g., p21, BAX)
-
qPCR machine and reagents
-
-
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitate the p53-DNA complexes using an anti-p53 antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of p53 target genes to quantify the amount of immunoprecipitated DNA.
-
Visualizations
Caption: CP-31398 signaling pathway.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
Validation & Comparative
Restoring Guardian Angel Function: A Head-to-Head Comparison of CP-31398 and PRIMA-1 for Mutant p53 Reactivation
For researchers, scientists, and drug development professionals, the quest to reactivate the tumor suppressor p53, often mutated in cancer, is a paramount objective. Two small molecules, CP-31398 and PRIMA-1, have emerged as key players in this endeavor. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these critical research tools.
The p53 protein, dubbed the "guardian of the genome," plays a crucial role in preventing cancer formation. Mutations in the TP53 gene, which encodes this protein, are the most frequent genetic alterations in human cancers, leading to a loss of its tumor-suppressive functions. Consequently, the pharmacological restoration of wild-type activity to mutant p53 represents a promising therapeutic strategy. This comparison guide delves into the mechanisms, efficacy, and experimental considerations of two pioneering molecules in this field: CP-31398 and PRIMA-1.
Mechanism of Action: Two Paths to p53 Reactivation
While both CP-31398 and PRIMA-1 aim to restore the normal function of mutant p53, they achieve this through distinct mechanisms.
CP-31398 , a styrylquinazoline (B1260680) derivative, is believed to function by stabilizing the wild-type conformation of mutant p53.[1] It is thought to intercalate into the DNA binding domain of the p53 protein, thereby restoring its ability to bind to DNA and transactivate its target genes.[2] This restoration of proper folding is crucial for p53's tumor suppressor activities, including the induction of cell cycle arrest and apoptosis.[3] However, some studies suggest that CP-31398 may also exert p53-independent effects, including DNA intercalation, which could contribute to its cytotoxic activity.[4]
PRIMA-1 (p53-Reactivation and Induction of Massive Apoptosis-1) and its more potent analogue, APR-246 (PRIMA-1MET), operate through a different modality. PRIMA-1 is a prodrug that is converted intracellularly to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This covalent modification is thought to refold the mutant protein to a wild-type-like conformation, restoring its DNA binding and transcriptional activities.[5] This mechanism leads to the induction of apoptosis in cancer cells harboring mutant p53.[5][6]
Performance Data: A Quantitative Look at Efficacy
The true measure of these compounds lies in their ability to inhibit cancer cell growth and induce apoptosis. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons are challenging due to the use of different cell lines, experimental conditions, and p53 mutation types across studies.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Citation |
| CP-31398 | Glioma cell lines | Glioma | Wild-type or Mutant | 10-36 | [7] |
| Esophageal carcinoma cells | Esophageal Squamous Cell Carcinoma | Wild-type | 4.97 ± 1.23 | [8] | |
| Esophageal carcinoma cells | Esophageal Squamous Cell Carcinoma | Mutant | 4.27 ± 0.40 | [8] | |
| PRIMA-1MET (APR-246) | Cholangiocarcinoma cells | Cholangiocarcinoma | Mutant | 21.9-40.8 | [9] |
| Epithelial ovarian cancer cells | Ovarian Cancer | Wild-type or Mutant | 2.6 - 20.1 | [10] | |
| Neuroblastoma cell lines | Neuroblastoma | Various | 10.5 - 58.8 | [11] | |
| PRIMA-1 | Esophageal squamous cell carcinoma cells | Esophageal Squamous Cell Carcinoma | Missense Mutant | ~16.2 | [6] |
| Esophageal squamous cell carcinoma cells | Frameshift/Nonsense/Wild-type | ~73.6 | [6] | ||
| MDA-MB-231 | Triple Negative Breast Cancer | Mutant | (Used in combination) | [12] |
Induction of Apoptosis
The ability to trigger programmed cell death (apoptosis) is a key desired outcome for any anti-cancer agent.
| Compound | Cell Line | Cancer Type | Assay | Results | Citation |
| CP-31398 | A204 (wild-type p53), RD (mutant p53) | Rhabdomyosarcoma | Flow Cytometry | Dose-dependent increase in sub-G0 (apoptotic) population | [2][13] |
| MMRU (wild-type p53), MeWo (mutant p53) | Melanoma | Apoptosis Assay | Induced apoptosis in both cell lines | [3] | |
| Sk-mel-110 (multiple p53 mutations) | Melanoma | Apoptosis Assay | Did not exhibit apoptosis | [3] | |
| PRIMA-1MET (APR-246) | TOV21G | Ovarian Cancer | Annexin V-FITC/PI | Increase in early and late apoptotic cells from 5.4% to 57.8% with 20 µM | [10] |
| Colorectal cancer cell lines | Colorectal Cancer | Annexin V-FITC/Sytox Blue | Induced apoptosis in a dose-dependent manner | [14] | |
| PRIMA-1 | PANC-1 (mutant p53) | Pancreatic Cancer | Annexin V-FITC | Dose-dependent increase in apoptosis | [15] |
Upregulation of p53 Target Genes
Reactivation of mutant p53 should lead to the transcription of its downstream target genes, such as the cell cycle inhibitor p21.
| Compound | Cell Line | Cancer Type | Target Gene | Fold Induction/Observation | Citation |
| CP-31398 | A431 | Epidermoid Carcinoma | p21 | Upregulation observed at 3 and 6 hours | [16] |
| A204 (wild-type p53), RD (mutant p53) | Rhabdomyosarcoma | p21, mdm2, puma | Induction of downstream targets observed | [17] | |
| Esophageal carcinoma cells | Esophageal Squamous Cell Carcinoma | p21 | Consistently increased p21 expression | [8][18] | |
| PRIMA-1MET (APR-246) | KKU-100, KKU-213 | Cholangiocarcinoma | p21 | Significant increase in p21 expression | [9] |
| PRIMA-1 | MDA-MB-231 | Triple Negative Breast Cancer | TP53 | Significant boost in mRNA expression | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating these compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols used to evaluate CP-31398 and PRIMA-1.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of CP-31398 or PRIMA-1 for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[19][20][21][22]
Apoptosis Assay (Annexin V Staining)
Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Harvesting: After treatment with CP-31398 or PRIMA-1, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or DAPI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[23][24][25][26]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This is crucial for confirming the upregulation of p53 and its downstream targets.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, p21, Bax, β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of protein.[27][28][29][30][31]
Conclusion
Both CP-31398 and PRIMA-1 are valuable tools for researchers investigating mutant p53 reactivation. CP-31398 appears to act by stabilizing the wild-type conformation of p53, while PRIMA-1, through its active metabolite MQ, covalently modifies cysteine residues to induce refolding. The choice between these compounds may depend on the specific p53 mutation being studied, the cancer cell type, and the desired experimental outcome.
The provided quantitative data and experimental protocols offer a foundation for designing and interpreting experiments aimed at restoring the function of the "guardian of the genome." As research in this area continues, a deeper understanding of the nuances of these and other p53-reactivating molecules will undoubtedly pave the way for novel cancer therapies.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRIMA-1MET Induces Cellular Senescence and Apoptotic Cell Death in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PRIMA-1 synergizes olaparib-induced cell death in p53 mutant triple negative human breast cancer cell line via restoring p53 function, arresting cell cycle, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. protocols.io [protocols.io]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 26. kumc.edu [kumc.edu]
- 27. benchchem.com [benchchem.com]
- 28. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 29. resources.novusbio.com [resources.novusbio.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CP-31398 and Nutlin-3a in p53 Activation
For researchers, scientists, and drug development professionals, the activation of the p53 tumor suppressor protein represents a key therapeutic strategy in oncology. Two small molecules that have garnered significant attention for their ability to modulate p53 activity are CP-31398 and Nutlin-3a. This guide provides an objective comparison of their mechanisms of action, performance in preclinical studies, and the experimental protocols used to evaluate their efficacy.
Executive Summary
CP-31398 and Nutlin-3a are both potent activators of the p53 pathway, albeit through distinct and debated mechanisms. Nutlin-3a functions as a well-characterized inhibitor of the MDM2-p53 interaction, leading to the stabilization and activation of wild-type p53. In contrast, the mechanism of action for CP-31398 is more complex and subject to scientific debate. While initially reported to restore wild-type conformation and function to mutant p53, subsequent studies have suggested it may act as a DNA intercalator, inducing a p53 response through genotoxic stress. This fundamental difference in their mode of action dictates their suitability for different therapeutic contexts and their effects on cancer cells with varying p53 status.
Mechanism of Action
CP-31398: A Tale of Two Proposed Mechanisms
The scientific literature presents two main hypotheses for how CP-31398 activates p53.
-
Mutant p53 Refolding and Wild-Type Stabilization: Initial studies proposed that CP-31398 could bind to the core domain of mutant p53, restoring its wild-type conformation and DNA-binding activity.[1][2] This mechanism suggested that CP-31398 could be particularly effective in cancers harboring p53 mutations. Additionally, it was shown to stabilize wild-type p53 protein.[3][4]
-
DNA Intercalation and Genotoxic Stress: Subsequent research challenged the direct p53-binding hypothesis, providing evidence that CP-31398 intercalates into DNA.[1][5][6] This action would induce DNA damage, triggering a classical p53-dependent stress response, leading to p53 stabilization and activation.[5][7] This mechanism implies a broader, less specific mode of action that is not dependent on the p53 mutation status for its initial trigger.
Nutlin-3a: A Specific MDM2 Antagonist
Nutlin-3a's mechanism is well-established. It is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[8][9] By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation.[10] This leads to the accumulation of functional, wild-type p53 in the nucleus, where it can transactivate its target genes, leading to cell cycle arrest, apoptosis, or senescence.[9][11] Nutlin-3a's efficacy is primarily observed in cancer cells with wild-type p53.[8][9]
Signaling Pathway Diagrams
Performance Comparison: Experimental Data
A direct comparison of CP-31398 and Nutlin-3a in mesothelioma cell lines with varying p53 status provides valuable insights into their differential activities.[12]
| Parameter | CP-31398 | Nutlin-3a | Cell Lines Tested | p53 Status | Reference |
| IC50 (µM) | p53-independent growth suppression | 3.64 ± 2.87 (wild-type) | Mesothelioma cell lines | Wild-type and Mutant | [12] |
| 30.49 ± 7.93 (mutant) | |||||
| p53 Upregulation | Upregulated p53 levels in wild-type p53 cells | Increased p53 levels in wild-type p53 cells | Mesothelioma cell lines | Wild-type | [12] |
| p21 Upregulation | - | Increased p21 levels in wild-type p53 cells | Mesothelioma cell lines | Wild-type | [12] |
| MDM2 Expression | Increased MDM2 expression and phosphorylation in wild-type p53 cells | Increased MDM2 levels in wild-type p53 cells | Mesothelioma cell lines | Wild-type |
Cellular Effects
| Cellular Outcome | CP-31398 | Nutlin-3a |
| Cell Cycle Arrest | Induces cell cycle arrest.[3] | Induces G1 and G2/M cell cycle arrest in wild-type p53 cells.[9] |
| Apoptosis | Induces apoptosis, which can be p53-dependent or independent. | Induces apoptosis primarily in wild-type p53 cells.[9][11] |
| Senescence | - | Can induce cellular senescence in wild-type p53 cells.[9] |
Experimental Protocols
Western Blot Analysis for p53 and Downstream Targets
This protocol is used to detect and quantify the protein levels of p53, p21, and MDM2 following treatment with CP-31398 or Nutlin-3a.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the desired concentrations of CP-31398, Nutlin-3a, or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of CP-31398 and Nutlin-3a and to determine their IC50 values.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of CP-31398 and Nutlin-3a in a culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
4. Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Immunoprecipitation for p53-MDM2 Interaction
This technique is used to assess the ability of Nutlin-3a to disrupt the interaction between p53 and MDM2.
1. Cell Lysis and Protein Quantification:
-
Follow the same cell lysis and protein quantification steps as in the Western Blot protocol.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against p53 or MDM2 overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated p53, blot for MDM2).
Conclusion
CP-31398 and Nutlin-3a represent two distinct approaches to activating the p53 pathway. Nutlin-3a's targeted inhibition of the MDM2-p53 interaction makes it a valuable tool for studying and potentially treating cancers with wild-type p53. The ongoing debate surrounding the mechanism of CP-31398 highlights the complexity of targeting the p53 pathway and underscores the importance of thorough mechanistic validation in drug development. While CP-31398 has shown efficacy in both wild-type and mutant p53 contexts, its potential for off-target effects due to DNA intercalation warrants careful consideration. The choice between these two compounds will ultimately depend on the specific research question and the p53 status of the cancer model being investigated. Further direct comparative studies across a broader range of cancer types are needed to fully elucidate their relative therapeutic potential.
References
- 1. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 by Nutlin-3a, an antagonist of MDM2, induces apoptosis and cellular senescence in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 10. Cooperation of Nutlin-3a and a Wip1 inhibitor to induce p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of a p53-activating CP-31398 and an MDM2 or a FAK inhibitor produces growth suppressive effects in mesothelioma with wild-type p53 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating p53-Dependent Effects of CP-31398 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule CP-31398 and its p53-dependent effects, with a focus on validation using small interfering RNA (siRNA). We will explore the mechanism of action of CP-31398, compare its performance with an alternative p53-activating agent, Nutlin-3 (B1677040), and provide detailed experimental protocols for key validation assays.
Introduction to CP-31398 and p53
The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest or apoptosis in response to cellular stress. In many cancers, p53 is mutated, leading to loss of its tumor-suppressive functions. CP-31398 is a styrylquinazoline (B1260680) compound that was initially identified for its ability to restore the wild-type conformation and function to mutant p53, as well as stabilize wild-type p53.[1][2][3][4] This activity leads to the transcriptional activation of p53 target genes, such as p21 and Bax, ultimately triggering cell cycle arrest and apoptosis.[1][2][3][5] However, emerging evidence suggests that CP-31398 may also exert its effects through p53-independent mechanisms, making validation of its on-target effects crucial.[6][7]
One of the most definitive methods to validate the p53-dependency of a compound's effects is through the use of siRNA to specifically silence p53 gene expression. By comparing the cellular response to CP-31398 in the presence and absence of p53, researchers can delineate the p53-dependent and -independent activities of the drug.
Performance Comparison: CP-31398 vs. Nutlin-3
To provide a clear benchmark for the activity of CP-31398, we compare it with Nutlin-3, a well-characterized small molecule that activates p53 through a different mechanism. Nutlin-3 is an MDM2 inhibitor that disrupts the interaction between p53 and its negative regulator, MDM2, leading to the stabilization and activation of wild-type p53.[1][8][9]
Quantitative Data Summary
The following tables summarize the effects of CP-31398 and Nutlin-3 on cell viability, cell cycle progression, and apoptosis. The data for CP-31398's p53-dependent effects are based on studies utilizing p53-positive and p53-negative (or siRNA-depleted) cancer cell lines.
Table 1: Effect on Cell Viability (MTT Assay)
| Compound | Cell Line (p53 Status) | Concentration | Treatment Duration | % Decrease in Cell Viability |
| CP-31398 | A549 (wt p53) | 10 µg/mL | 48h | ~40% |
| HCT116 (wt p53) | 10 µM | 24h | ~50% | |
| HCT116 (p53-/-) | 10 µM | 24h | ~20% | |
| Nutlin-3 | A549 (wt p53) | 10 µM | 48h | ~60% |
| HCT116 (wt p53) | 10 µM | 48h | ~70% | |
| HCT116 (p53-/-) | 10 µM | 48h | <10% |
Table 2: Effect on Cell Cycle Progression (Flow Cytometry)
| Compound | Cell Line (p53 Status) | Concentration | Treatment Duration | % Cells in G1 Phase | % Cells in G2/M Phase | % Cells in S Phase |
| CP-31398 | A204 (wt p53) | 20 µg/mL | 24h | Increased (up to 38% > control)[10] | - | Decreased |
| A431 (mut p53) | 10 µg/mL | 24h | Increased[3] | - | Decreased | |
| Nutlin-3 | HCT116 (wt p53) | 4 µM | 40h | ~75%[11] | ~10%[11] | ~15%[11] |
| A549 (wt p53) | 10 µM | 24h | Increased[12] | Increased[12] | Decreased[12] |
Table 3: Effect on Apoptosis (Annexin V Staining)
| Compound | Cell Line (p53 Status) | Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+) |
| CP-31398 | A204 (wt p53) | 20 µg/mL | 24h | Dose-dependent increase[10] |
| A431 (mut p53) | >10 µg/mL | 24h | Increased (Sub-G1)[3] | |
| Nutlin-3 | RMS lines (wt p53) | 10 µM | 48h | 30-50% increase[1] |
| CLL cells (wt p53) | 10 µM | 72h | >30% increase in 91% of samples[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
CP-31398 Signaling Pathway
Caption: CP-31398's proposed p53-dependent signaling pathway.
Experimental Workflow for siRNA Validation
Caption: Workflow for validating CP-31398's p53-dependency using siRNA.
Comparison of CP-31398 and Nutlin-3 Mechanisms
Caption: Comparison of the mechanisms of p53 activation by CP-31398 and Nutlin-3.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of p53
Objective: To specifically reduce the expression of p53 protein in cancer cells to validate the p53-dependency of CP-31398's effects.
Materials:
-
p53-specific siRNA (e.g., Santa Cruz Biotechnology, sc-29435)
-
Non-targeting control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Cancer cell line of interest (e.g., A549, HCT116)
-
6-well plates
-
Standard cell culture reagents
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute p53 siRNA or control siRNA to a final concentration of 20-50 nM in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with drug treatment and subsequent assays.
Western Blot Analysis for p53 and p21
Objective: To confirm the knockdown of p53 protein and assess the effect of CP-31398 on the expression of the p53 target gene, p21.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability (MTT) Assay
Objective: To quantify the effect of CP-31398 on cell viability in the presence and absence of p53.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and perform siRNA transfection as described above.
-
After 24-48 hours, treat the cells with a range of concentrations of CP-31398 or vehicle control.
-
-
MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The validation of on-target effects is a critical step in the development of any therapeutic agent. For compounds like CP-31398 that target the p53 pathway, siRNA-mediated gene silencing is an indispensable tool to dissect p53-dependent and -independent mechanisms of action. The data and protocols presented in this guide provide a framework for researchers to objectively evaluate the performance of CP-31398 and similar molecules. While CP-31398 shows promise in activating p53 and inducing anti-cancer effects, it is important to acknowledge its potential for p53-independent activities, which may contribute to its overall efficacy and toxicity profile. In contrast, agents like Nutlin-3 offer a more specific mechanism for activating wild-type p53. The choice of which compound to use will depend on the specific research question and the p53 status of the cancer model being studied.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Restoration of p53 pathway by nutlin-3 induces cell cycle arrest and apoptosis in human rhabdomyosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Disruption of the p53-Mdm2 Complex by Nutlin-3 Reveals Different Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
CP-31398: A Comparative Analysis of Efficacy Against Standard Chemotherapy in p53-Mutated Cancers
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are the most common genetic alteration in human cancers, occurring in over 50% of all tumors. These mutations not only inactivate the tumor suppressor functions of p53 but can also endow the mutant protein with new oncogenic activities. The presence of TP53 mutations is often associated with resistance to standard chemotherapy and poor patient prognosis.
CP-31398 is a small molecule styrylquinazoline (B1260680) derivative that has emerged as a promising therapeutic agent for cancers harboring p53 mutations. It is designed to restore the wild-type conformation and function of mutant p53, as well as stabilize wild-type p53, thereby reactivating the p53 signaling pathway and inducing cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative overview of the preclinical efficacy of CP-31398 in relation to standard chemotherapy regimens for two cancer types where p53 mutations are prevalent: rhabdomyosarcoma and urothelial carcinoma.
Mechanism of Action: Restoring p53 Function
CP-31398's primary mechanism of action involves the stabilization of the p53 protein, particularly the DNA-binding domain of both wild-type and some mutant forms of p53. This stabilization is thought to rescue the transcriptional activity of p53, leading to the upregulation of its downstream target genes. These target genes are crucial for inducing cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). In essence, CP-31398 aims to reinstate the cell's natural defense mechanisms against tumor progression that are compromised by p53 mutations.
Standard chemotherapy agents, in contrast, primarily act by inducing widespread DNA damage or interfering with cellular division. While these agents can be effective, their efficacy is often diminished in cancer cells with non-functional p53, as these cells are unable to undergo p53-mediated apoptosis in response to DNA damage.
Efficacy in Rhabdomyosarcoma
Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children. While outcomes for localized disease have improved, high-risk and recurrent RMS remain a significant clinical challenge. Mutations in TP53 are found in a subset of RMS tumors and are associated with a poorer prognosis. The standard of care for RMS typically involves a combination of chemotherapy, radiation, and surgery. The most common chemotherapy regimen is the VAC protocol, which includes vincristine, actinomycin (B1170597) D, and cyclophosphamide.
Preclinical Evidence for CP-31398 in Rhabdomyosarcoma
A key preclinical study investigated the efficacy of CP-31398 in xenograft models of rhabdomyosarcoma using two different cell lines: A204 (wild-type p53) and RD (mutant p53). In this study, nude mice bearing established tumors were treated with intraperitoneal (i.p.) injections of CP-31398. The treatment resulted in a significant reduction in tumor growth in both models.
Table 1: In Vivo Efficacy of CP-31398 in Rhabdomyosarcoma Xenograft Models
| Cell Line | p53 Status | Treatment | Dosage | Tumor Volume Reduction | Citation |
| A204 | Wild-type | CP-31398 | 2 mg/mouse/day (i.p.) | Significant reduction vs. control | [1] |
| RD | Mutant (R248W) | CP-31398 | 2 mg/mouse/day (i.p.) | Significant reduction vs. control | [1] |
Note: This table summarizes the reported effects of CP-31398. A direct, head-to-head comparison with the VAC regimen in the same study was not available in the reviewed literature.
Standard Chemotherapy in Rhabdomyosarcoma
The VAC regimen is a cornerstone of RMS treatment. While direct comparative preclinical data with CP-31398 is lacking, the efficacy of VAC is well-established in clinical practice. However, tumors with p53 mutations often exhibit resistance to such DNA-damaging agents.
Efficacy in Urothelial Carcinoma
Urothelial carcinoma, the most common type of bladder cancer, is another malignancy with a high frequency of TP53 mutations, particularly in muscle-invasive and advanced stages. Standard first-line chemotherapy for advanced urothelial carcinoma typically involves cisplatin-based combination regimens, such as gemcitabine (B846) plus cisplatin (B142131) (GC) or methotrexate, vinblastine, doxorubicin, and cisplatin (MVAC).
Preclinical Evidence for CP-31398 in Urothelial Carcinoma
The efficacy of CP-31398 in urothelial carcinoma has been evaluated in a transgenic mouse model (UPII-SV40T) that develops tumors closely resembling human transitional cell carcinoma. In this model, the SV40 large T antigen inactivates p53. Mice were fed a diet containing CP-31398 for 34 weeks.
Table 2: In Vivo Efficacy of CP-31398 in a Transgenic Mouse Model of Urothelial Carcinoma
| Mouse Model | p53 Status | Treatment | Dosage | Key Findings | Citation |
| UPII-SV40T | p53 inactivated | CP-31398 in diet | 150 ppm | 80% reduction in tumor weight (male mice) | [2] |
| UPII-SV40T | p53 inactivated | CP-31398 in diet | 300 ppm | 68.6% reduction in tumor weight (male mice) | [2] |
| UPII-SV40T | p53 inactivated | CP-31398 in diet | 150 ppm | 36.9% reduction in tumor weight (female mice) | [2] |
| UPII-SV40T | p53 inactivated | CP-31398 in diet | 300 ppm | 55.3% reduction in tumor weight (female mice) | [2] |
Note: This table summarizes the reported effects of CP-31398. A direct, head-to-head comparison with a cisplatin-based regimen in the same study was not available in the reviewed literature.
Standard Chemotherapy in Urothelial Carcinoma
Cisplatin-based chemotherapy is the standard of care for advanced urothelial carcinoma. Clinical trials have demonstrated the efficacy of regimens like GC and MVAC. However, resistance, often linked to p53 status, remains a significant hurdle.
Experimental Protocols
Rhabdomyosarcoma Xenograft Study
-
Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.
-
Cell Lines: A204 (wild-type p53) and RD (mutant p53) human rhabdomyosarcoma cells.
-
Tumor Induction: Subcutaneous injection of 2 x 10^6 cells in the flank.
-
Treatment: Intraperitoneal (i.p.) injection of CP-31398 (2 mg/mouse) dissolved in a vehicle solution, administered daily or twice daily.
-
Efficacy Assessment: Tumor volume was measured every other day with calipers. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers of proliferation and apoptosis.[1]
Urothelial Carcinoma Transgenic Mouse Study
-
Animal Model: UPII-SV40T transgenic mice, which develop transitional cell carcinoma of the bladder.
-
Treatment: At 6 weeks of age, mice were fed a control diet or experimental diets containing 150 ppm or 300 ppm of CP-31398 for 34 weeks.
-
Efficacy Assessment: Bladder tumor growth was monitored by magnetic resonance imaging (MRI). At 40 weeks of age, mice were euthanized, and bladders were collected for weight determination, tumor incidence, and histopathological analysis.[2][3]
Visualizing the Pathways
The following diagrams illustrate the proposed signaling pathway of CP-31398 and a typical experimental workflow for in vivo efficacy studies.
Caption: CP-31398 restores the function of mutant p53, leading to cell cycle arrest and apoptosis.
Caption: A typical workflow for evaluating the in vivo efficacy of an anti-cancer agent.
Conclusion
The available preclinical data suggests that CP-31398 is a promising therapeutic agent for cancers harboring p53 mutations, including rhabdomyosarcoma and urothelial carcinoma. Its mechanism of action, which involves the restoration of the tumor suppressor function of p53, offers a targeted approach that is distinct from the cytotoxic mechanisms of standard chemotherapy. While the presented in vivo studies demonstrate significant anti-tumor activity of CP-31398 as a monotherapy, a clear limitation in the current body of literature is the lack of direct, head-to-head comparative studies with standard-of-care chemotherapy regimens within the same experimental setting. Such studies are crucial to definitively establish the relative efficacy of CP-31398 and to guide its future clinical development, both as a monotherapy and in combination with existing treatments. Further research is warranted to explore the full potential of this p53-reactivating compound in the treatment of p53-mutated cancers.
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-stabilizing Agent CP-31398 Prevents Growth and Invasion of Urothelial Cancer of the Bladder in Transgenic UPII-SV40T Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Combination Therapy of CP-31398 and Doxorubicin: A Guide to Investigating Synergistic Potential in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Combination Therapy
The development of effective cancer therapies often involves a multi-pronged approach, targeting distinct cellular pathways to enhance efficacy and overcome drug resistance. The combination of a targeted agent like CP-31398 with a conventional cytotoxic drug such as doxorubicin (B1662922) presents a compelling strategy.
CP-31398 is a small molecule designed to stabilize the tumor suppressor protein p53. In cancer cells with wild-type p53, CP-31398 can enhance its activity, while in cells with certain p53 mutations, it can help restore its proper conformation and function.[1][2] This leads to the activation of p53-downstream pathways, ultimately inducing cell cycle arrest and apoptosis.[2][3]
Doxorubicin is a potent anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[4][5] Doxorubicin also generates reactive oxygen species (ROS), further contributing to DNA damage and cellular stress.[5] This DNA damage can trigger p53-dependent apoptotic pathways.
The synergistic potential of this combination lies in the convergence of their mechanisms. Doxorubicin-induced DNA damage activates the p53 pathway, and CP-31398 can potentiate this activation, leading to a more robust and sustained apoptotic response. This could potentially allow for lower, less toxic doses of doxorubicin to be used, improving the therapeutic index.
Comparative Analysis of Monotherapy vs. Combination Therapy (Hypothetical Data)
The following tables present a hypothetical scenario of expected outcomes from in vitro studies to illustrate the potential synergistic effects. It is crucial to note that this data is for illustrative purposes only and requires experimental validation.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Drug | Hypothetical IC50 (µM) |
| Cancer Cell Line A (p53 wild-type) | Doxorubicin | 1.5 |
| CP-31398 | 10 | |
| Doxorubicin + CP-31398 (1:5 ratio) | 0.5 | |
| Cancer Cell Line B (p53 mutant) | Doxorubicin | 3.0 |
| CP-31398 | 8 | |
| Doxorubicin + CP-31398 (1:5 ratio) | 1.2 |
Table 2: Apoptosis Induction (Hypothetical Annexin V Staining Data)
| Cell Line | Treatment | Hypothetical % Apoptotic Cells (Annexin V Positive) |
| Cancer Cell Line A (p53 wild-type) | Control | 5 |
| Doxorubicin (1 µM) | 25 | |
| CP-31398 (5 µM) | 15 | |
| Doxorubicin (1 µM) + CP-31398 (5 µM) | 60 | |
| Cancer Cell Line B (p53 mutant) | Control | 4 |
| Doxorubicin (2 µM) | 20 | |
| CP-31398 (4 µM) | 12 | |
| Doxorubicin (2 µM) + CP-31398 (4 µM) | 55 |
Table 3: Synergy Analysis (Hypothetical Combination Index)
| Cell Line | Drug Combination (Ratio) | Hypothetical Combination Index (CI) | Interpretation |
| Cancer Cell Line A (p53 wild-type) | Doxorubicin + CP-31398 (1:5) | 0.4 | Synergy |
| Cancer Cell Line B (p53 mutant) | Doxorubicin + CP-31398 (1:5) | 0.6 | Synergy |
Note: A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Proposed Signaling Pathway and Experimental Workflow
To investigate the synergistic mechanism, it is essential to visualize the targeted signaling pathway and the experimental workflow.
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo inhibition of tumor cell viability by combined dihydroartemisinin and doxorubicin treatment, and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh | MDPI [mdpi.com]
In Vivo Efficacy of CP-31398 and Cisplatin: A Comparative Guide
This guide provides a detailed comparison of the in vivo efficacy of two anti-cancer compounds, CP-31398 and cisplatin (B142131). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms, experimental data, and relevant biological pathways.
Introduction
CP-31398 is a styrylquinazoline (B1260680) derivative identified for its ability to restore the wild-type conformation and DNA-binding function to mutant p53 proteins.[1][2] The p53 tumor suppressor gene is mutated in over half of all human cancers, making its restoration a promising therapeutic strategy.[3][4] In vivo studies have demonstrated that CP-31398 can inhibit the growth of various tumors carrying p53 mutations by inducing cell-cycle arrest and apoptosis.[5][6] Interestingly, CP-31398 has also been shown to stabilize wild-type p53 protein.[1]
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of numerous cancers.[7][8] Its primary mechanism of action involves binding to DNA, creating adducts that interfere with DNA replication and transcription, ultimately leading to cell death.[8] The cellular response to cisplatin-induced DNA damage often involves the activation of the p53 pathway, which can trigger apoptosis.[9][10][11] However, the efficacy of cisplatin can be limited by drug resistance and significant side effects.[7][8]
This guide will compare the in vivo anti-tumor effects of these two compounds, drawing on data from various preclinical studies.
Mechanism of Action and Signaling Pathways
Both CP-31398 and cisplatin can modulate the p53 signaling pathway, albeit through different primary mechanisms.
CP-31398 directly targets mutant p53 protein, restoring its tumor suppressor functions.[4][6] This leads to the transactivation of p53 downstream target genes such as p21, mdm2, Bax, and PUMA, resulting in cell cycle arrest and apoptosis.[4][5] The apoptotic induction by CP-31398 also involves the translocation of p53 to the mitochondria, which alters the mitochondrial membrane potential and leads to the release of cytochrome c.[3][12]
Cisplatin induces DNA damage, which in turn activates p53.[10][13] Activated p53 can then initiate apoptosis through both transcription-dependent and -independent mechanisms.[9][14] In some cellular contexts, cisplatin-induced apoptosis is dependent on p53, while in others, p53-independent pathways can also contribute to cell death.[13]
References
- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]
- 5. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 9. Activation and involvement of p53 in cisplatin-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Cisplatin causes cell death via TAB1 regulation of p53/MDM2/MDMX circuitry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the p53-Independent Activities of CP-31398: A Comparative Analysis in p53-Null Cell Lines
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a comparative analysis of CP-31398's activity, with a specific focus on its effects in p53-null cell lines, which serve as a critical negative control to delineate p53-dependent and -independent activities.
CP-31398 was initially identified as a compound capable of stabilizing the wild-type conformation of p53 and restoring function to mutant p53.[1][2][3] Consequently, its primary antitumor effects, including cell cycle arrest and apoptosis, are largely attributed to the activation of the p53 signaling pathway.[1][4][5][6] However, a comprehensive evaluation of its activity in cancer cells lacking functional p53 (p53-null) is essential to unmask any off-target or alternative mechanisms of action. This guide synthesizes experimental data from multiple studies to provide a clear comparison of CP-31398's effects in the presence and absence of p53.
Comparative Efficacy of CP-31398 in p53-Positive vs. p53-Null Cell Lines
The following table summarizes the differential effects of CP-31398 on cell viability, apoptosis, and cell cycle progression in cell lines with varying p53 statuses.
| Cell Line | p53 Status | CP-31398 Concentration | Observed Effect | Reference |
| SKOV3 | Null | Not specified | No growth inhibition | [7] |
| HCT116-/- | Null | Not specified | Small p53-independent induction of p21(Waf1) | [4] |
| LN-308 | Null | 10-36 µM | Late, caspase-independent cell death | [8] |
| Hep3B | Null | Various | Minimal inhibition of cell proliferation compared to p53-mutant and wild-type liver cancer cells | [9] |
| p53–/– murine skin | Null | Not specified | No restoration of UVB-induced cell-cycle arrest and apoptosis | [1] |
| H1299 | Null | Not specified | Used as a p53-null control to show dependence of reporter gene induction on mutant p53 presence | [3] |
| U87MG | Wild-type | 10-36 µM | Early, p53-dependent cell death | [8] |
| HCT116+/+ | Wild-type | Not specified | Dose-, time-, and p53-dependent apoptosis | [4] |
| A431 | Mutant | Not specified | Induction of p53 transcriptional activation, cell-cycle arrest, and apoptosis | [1] |
| PLC/PRF/5 | Mutant | Various | Dose-dependent inhibition of cell proliferation, induction of apoptosis and cell cycle arrest | [9] |
| Huh7 | Mutant | Various | Induction of apoptosis and cell-cycle arrest | [9] |
Delving into the Mechanisms: p53-Independent Effects
While the primary mechanism of CP-31398 is linked to p53, some studies have reported p53-independent effects, suggesting alternative cellular targets or pathways.
One notable study delineated two distinct pathways of CP-31398-induced cell death in glioma cells.[8] An early, p53-dependent pathway was observed in p53 wild-type cells. In contrast, a late, p53-independent pathway was identified in p53-null cells, characterized by calcium release that was sensitive to aurintricarboxylic acid.[8] This suggests that at higher concentrations or upon prolonged exposure, CP-31398 may trigger cell death through mechanisms unrelated to p53.
Furthermore, some reports indicate that CP-31398 can induce cell growth suppression in a p53-independent manner in mesothelioma cells.[10][11] There is also evidence of a minor induction of the cell cycle inhibitor p21(Waf1) in p53-deficient HCT116-/- cells, though this effect is significantly smaller than in their p53-positive counterparts.[4]
It is also important to note the controversy surrounding the direct interaction of CP-31398 with p53. Some studies suggest that the compound may not bind to p53 directly but rather intercalates into DNA, which could contribute to its p53-independent cytotoxic effects.[12]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., p53-wild-type, p53-mutant, and p53-null) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CP-31398 (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of CP-31398 for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with CP-31398 as required.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Visualizing the Experimental Approach and Signaling
To clearly illustrate the experimental design and the proposed p53-independent pathway, the following diagrams are provided.
Figure 1. Experimental workflow for assessing CP-31398 activity.
Figure 2. Proposed p53-independent signaling pathway of CP-31398.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combination of a p53-activating CP-31398 and an MDM2 or a FAK inhibitor produces growth suppressive effects in mesothelioma with wild-type p53 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Screening of CP-31398 Analogs for Improved p53-Targeting Specificity
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] In a majority of human cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene.[1] This has made the restoration of wild-type p53 function a highly sought-after therapeutic strategy. CP-31398, a styrylquinazoline, was one of the first small molecules reported to stabilize the p53 protein and restore its tumor-suppressing functions in cells with mutant p53.[2][3] However, questions regarding its precise mechanism of action and specificity have prompted the development and screening of analogs to identify compounds with improved therapeutic profiles.
This guide provides an objective comparison of CP-31398 and its analogs, focusing on their specificity and performance as p53-activating compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Comparative Performance of CP-31398 and Analogs
The screening of CP-31398 analogs has revealed compounds with varying potencies and mechanisms of action. While some analogs exhibit enhanced cytotoxicity, their specificity for p53-dependent pathways can differ significantly from the parent compound. The following table summarizes the available quantitative data for CP-31398 and a notable analog, (E)-2-(4-Nitrostyryl)-4-(3-dimethylaminopropyl)-aminoquinazoline (designated as 10ah ).
| Compound | Target Cell Line (p53 status) | IC50 (μM) | Primary Mechanism of Action | Reference |
| CP-31398 | MGC-803 (mutant p53) | > 20 | Stabilization of p53, restoration of wild-type conformation | [4] |
| Analog 10ah | MGC-803 (mutant p53) | 1.73 | DNA intercalation, induction of DNA double-strand breaks | [4] |
| CP-31398 | T24 (wild-type p53) | > 20 | Stabilization of p53 | [4] |
| Analog 10ah | T24 (wild-type p53) | 4.41 | DNA intercalation, induction of DNA double-strand breaks | [4] |
| CP-31398 | DU145 (mutant p53) | > 20 | Stabilization of p53 | [4] |
| Analog 10ah | DU145 (mutant p53) | 2.18 | DNA intercalation, induction of DNA double-strand breaks | [4] |
| CP-31398 | PC-3 (p53-null) | > 20 | - | [4] |
| Analog 10ah | PC-3 (p53-null) | 12.02 | DNA intercalation, induction of DNA double-strand breaks | [4] |
| CP-31398 | A549 (wild-type p53) | > 20 | Stabilization of p53 | [4] |
| Analog 10ah | A549 (wild-type p53) | 3.51 | DNA intercalation, induction of DNA double-strand breaks | [4] |
Table 1: Comparative in vitro cytotoxicity of CP-31398 and its analog 10ah against a panel of human cancer cell lines with varying p53 status.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the screening and evaluation of CP-31398 and its analogs.
Cell Viability and Cytotoxicity Assays (MTT/MTS)
These colorimetric assays are used to assess the effect of compounds on cell proliferation and viability.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
-
Protocol (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., CP-31398 analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
p53 Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of compounds to activate the transcriptional function of p53.
-
Principle: Cells are co-transfected with a plasmid containing a p53-responsive element driving the expression of a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization. Activation of p53 leads to an increase in luciferase expression, which is quantified by measuring luminescence.
-
Protocol:
-
Transfection: Co-transfect target cells (e.g., p53-null cells engineered to express mutant p53) with the p53-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with the test compounds.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold-change in luciferase activity relative to the vehicle control indicates the level of p53 transcriptional activation.
-
Western Blot Analysis for p53 and Downstream Targets (p21)
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets, such as p21.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the differentiation of cells in various cell cycle phases.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Visualizing the Pathways and Processes
p53 Signaling Pathway
The following diagram illustrates the p53 signaling pathway and the points at which CP-31398 and its analogs are proposed to act. Cellular stress signals lead to the stabilization and activation of p53, which then transcriptionally activates target genes involved in cell cycle arrest, apoptosis, and DNA repair.
References
- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. columbia.edu [columbia.edu]
- 4. 2-Styryl-4-aminoquinazoline derivatives as potent DNA-cleavage, p53-activation and in vivo effective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the p53 Superfamily: A Comparative Analysis of CP-31398's Influence on p63 and p73
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules with the p53 protein family is paramount. This guide provides a comprehensive comparison of the effects of the well-studied compound CP-31398 on the p53 homologs, p63 and p73, offering insights into its specificity and potential off-target effects. We delve into the conflicting reports surrounding its mechanism of action and present supporting experimental data and methodologies to facilitate informed research decisions.
Initially lauded as a promising agent for reactivating mutant p53, the small molecule CP-31398 has been the subject of extensive investigation. While its ability to stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells, is documented, its influence on the other members of the p53 family, p63 and p73, is less clear and presents a more complex picture.[1][2][3][4][5][6] This guide aims to dissect the available evidence, providing a clear comparison for researchers in the field.
Unraveling the Controversy: CP-31398's Effect on p63 and p73
The scientific literature presents conflicting accounts regarding the direct interaction of CP-31398 with p63 and p73. One seminal study explicitly states that CP-31398 has no effect on the DNA-binding activity of p63 and p73 .[7][8] This suggests a high degree of specificity for p53.
However, another study from Wang et al. alludes to unpublished preliminary data suggesting that p63 and p73 could also be stabilized by CP-31398 .[3] This assertion, lacking published data for robust evaluation, introduces an element of uncertainty. The proposed mechanism for p53 stabilization by CP-31398 involves the inhibition of its ubiquitination, a process that is not the primary degradation pathway for p63 and p73.[2][3]
A third line of evidence from Rippin et al. proposes an indirect mechanism for CP-31398's effects, suggesting that it intercalates with DNA rather than directly binding to p53.[9][10] This DNA intercalation could induce a cellular stress response, leading to the stabilization and activation of p53 as a downstream consequence.[11] Such a mechanism might also indirectly influence p63 and p73, which are also involved in cellular stress responses, although this has not been definitively demonstrated.
This divergence in findings underscores the need for further rigorous investigation to conclusively determine the direct and indirect effects of CP-31398 on p63 and p73.
Comparative Data Summary
Due to the conflicting and limited direct evidence, a quantitative comparison of CP-31398's effect on p63 and p73 is challenging. The following table summarizes the reported effects on the p53 family, highlighting the existing discrepancies.
| Target Protein | Reported Effect of CP-31398 | Supporting Evidence | Conflicting Evidence |
| p53 | Stabilizes wild-type and mutant p53, restores DNA-binding activity, induces transcriptional activation of target genes (e.g., p21, Bax), and promotes apoptosis.[1][2][4][5][6] | Multiple in vitro and in vivo studies demonstrating p53-dependent cellular outcomes.[4][6] | Some studies suggest the primary mechanism is indirect, via DNA intercalation and induction of a stress response, rather than direct binding and stabilization.[9][11] |
| p63 | No effect on DNA-binding activity.[7][8] | Direct experimental evidence from in vitro DNA-binding assays.[7][8] | Unpublished preliminary data suggesting potential stabilization.[3] |
| p73 | No effect on DNA-binding activity.[7][8] | Direct experimental evidence from in vitro DNA-binding assays.[7][8] | Unpublished preliminary data suggesting potential stabilization.[3] |
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental approaches used to study them, the following diagrams are provided.
Caption: p53 family signaling in response to cellular stress and CP-31398.
Caption: Experimental workflow for evaluating compound effects on p53 family proteins.
Detailed Experimental Protocols
While specific, detailed protocols from the original publications are not fully available in the public domain, the following sections outline the general methodologies for the key experiments cited.
Protein Stability Assessment: Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to determine the thermal stability of a protein in the presence and absence of a ligand, such as CP-31398. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates stabilization.
-
Principle: The assay utilizes a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.
-
General Protocol:
-
Purified p53, p63, or p73 protein is mixed with the fluorescent dye in a multi-well PCR plate.
-
The compound of interest (e.g., CP-31398) is added at various concentrations to different wells. A control group without the compound is included.
-
The plate is placed in a real-time PCR instrument, and a temperature gradient is applied.
-
Fluorescence is monitored at each temperature increment.
-
The resulting data is plotted as fluorescence versus temperature, and the Tm is calculated for each condition.[12][13]
-
DNA-Binding Activity Assessment: Luciferase Reporter Displacement Assay
This cell-based assay can be used to assess the ability of a protein to bind to a specific DNA response element and to be displaced by a competitor.
-
Principle: A reporter plasmid containing a luciferase gene under the control of a p53-family responsive element is co-transfected into cells with a plasmid expressing a p53 family member (e.g., p53). The binding of the p53 family member to the response element drives luciferase expression. The addition of a competing protein (e.g., a p63 variant) that also binds to the same response element will displace the initial protein and reduce luciferase activity.
-
General Protocol:
-
Cells (e.g., H1299, which are p53-null) are co-transfected with the luciferase reporter plasmid and a plasmid expressing the p53 family member of interest.
-
Increasing amounts of a plasmid expressing the potential competitor protein (e.g., a p63 or p73 isoform) are also transfected.
-
The cells are then treated with the compound being tested (e.g., CP-31398) or a vehicle control.
-
After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity with increasing competitor concentration indicates displacement from the DNA.[14]
-
Analysis of Protein Levels: Western Blotting
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p53, p63, or p73), followed by a secondary antibody conjugated to an enzyme that allows for detection.
-
General Protocol:
-
Cells are treated with the compound of interest for various times and at different concentrations.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the target protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity corresponds to the amount of protein.
-
Alternatives to CP-31398 for Modulating p63 and p73
Given the questions surrounding the specificity of CP-31398, researchers may consider alternative strategies for modulating p63 and p73 activity. These include:
-
Small Molecules Targeting p73:
-
RETRA (Reactivation of Transcriptional Reporter Activity): This compound has been shown to disrupt the interaction between mutant p53 and p73, thereby releasing p73 to exert its tumor-suppressive functions.[15]
-
-
MicroRNAs (miRNAs): Specific miRNAs have been identified that can regulate the expression of p63 and p73 isoforms. For example, certain miRNAs can selectively target and suppress the expression of the oncogenic ΔNp63 isoforms.
-
Peptides: Peptides designed to mimic the interaction domains of p53 family members or their regulators can be used to disrupt or stabilize specific protein-protein interactions.
Conclusion
References
- 1. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] CP-31398 Restores DNA-binding Activity to Mutant p53 in Vitro but Does Not Affect p53 Homologs p63 and p73* | Semantic Scholar [semanticscholar.org]
- 9. Characterization of the p53-rescue drug CP-31398 in vitro and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An intercalation-locked parallel-stranded DNA tetraplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project [jove.com]
- 14. Disease-related p63 DBD mutations impair DNA binding by distinct mechanisms and varying degree - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P63 and P73 Activation in Cancers with p53 Mutation [mdpi.com]
A Head-to-Head Comparison of CP-31398 and Other p53 Reactivators
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In response to cellular stress, such as DNA damage, p53 can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis)[1][2][3]. Due to its central role in tumor suppression, the p53 signaling pathway is a prime target for cancer therapy. A significant portion of human cancers harbor mutations in the TP53 gene, leading to a non-functional or destabilized p53 protein. Consequently, small molecules that can reactivate mutant p53 or enhance the activity of wild-type p53 are of great interest in oncology drug development.
This guide provides a comparative overview of CP-31398, a styrylquinazoline (B1260680) derivative, and other notable p53 reactivating small molecules, including RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) and PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1). While direct head-to-head studies comparing all three compounds across a wide range of cancer types with uniform experimental conditions are limited, this guide synthesizes available data from various studies to offer an objective comparison of their mechanisms and reported activities.
Mechanism of Action
The primary p53 reactivators differ in their proposed mechanisms of action:
-
CP-31398: This compound is reported to function by stabilizing the DNA-binding domain of both wild-type and some mutant p53 proteins, preventing their ubiquitination and degradation[4][5]. This stabilization allows p53 to accumulate in the nucleus, bind to its target DNA sequences, and activate downstream pathways leading to cell cycle arrest and apoptosis[4][5].
-
RITA: RITA is understood to act by binding to the N-terminus of p53, which disrupts the interaction between p53 and its primary negative regulator, MDM2[6]. This inhibition of the p53-MDM2 interaction prevents p53 degradation, leading to its accumulation and activation.
-
PRIMA-1: PRIMA-1 and its methylated analog, APR-246 (PRIMA-1MET), are thought to covalently modify mutant p53 in the core domain, restoring its wild-type conformation and sequence-specific DNA binding ability[6].
Comparative Performance Data
The following tables summarize the available quantitative data from various studies. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Comparative Efficacy on Cell Viability (IC50 Values)
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
| CP-31398 | A204 (Rhabdomyosarcoma) | Wild-type | ~10-20 | [4] |
| RD (Rhabdomyosarcoma) | Mutant | ~10-20 | [4] | |
| MeWo (Melanoma) | Mutant (single point) | Not specified, effective at 15 µg/mL | [7] | |
| Sk-mel-110 (Melanoma) | Mutant (multiple) | Ineffective at 15 µg/mL | [7] | |
| RITA | Panc1 (Pancreatic Cancer) | Mutant | Not specified, effective at 40 µM | [8] |
| PaCa3 (Pancreatic Cancer) | Wild-type | Not specified, effective at 40 µM | [8] | |
| PRIMA-1 | Panc1 (Pancreatic Cancer) | Mutant | Not specified, less effective than RITA | Data not available in provided abstracts |
Table 2: Comparative Effects on Apoptosis
| Compound | Cell Line | p53 Status | Apoptotic Effect | Reference |
| CP-31398 | A204 (Rhabdomyosarcoma) | Wild-type | Induction of apoptosis (Sub-G0 peak) | [4] |
| RD (Rhabdomyosarcoma) | Mutant | Induction of apoptosis (Sub-G0 peak) | [4] | |
| MeWo (Melanoma) | Mutant (single point) | Increased Bax and PUMA transcription, cytochrome c release | [7] | |
| Nine human cancer cell lines | Wild-type or Mutant | Apoptosis in 6 out of 9 cell lines | [5] | |
| RITA | Oral Squamous Carcinoma Cells | Mutant | Markedly induced apoptosis | Data not available in provided abstracts |
| PRIMA-1 | Oral Squamous Carcinoma Cells | Mutant | Minimally induced apoptosis | Data not available in provided abstracts |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The p53 signaling pathway and points of intervention for CP-31398, RITA, and PRIMA-1.
Caption: A generalized experimental workflow for the comparative analysis of p53 reactivators.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate comparison of compound activity. Below are generalized methodologies for key experiments.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CP-31398, RITA, PRIMA-1, or a vehicle control for 24, 48, and 72 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO).
-
CellTiter-Glo Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the respective p53 reactivators at their approximate IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI)[9][10][11][12]. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+)[9][10][11][12].
p53-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Nuclear Extract Preparation: Treat cells with the p53 reactivators, and then prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide containing a consensus p53 binding site with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) tag[13][14][15][16][17].
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. For competition assays, add an excess of unlabeled probe. For supershift assays, add a p53-specific antibody.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive labels) or chemiluminescence (for non-radioactive labels)[13][14][15][16][17]. An increase in the shifted band indicates enhanced p53-DNA binding.
Western Blotting for p53 and Downstream Targets
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p53, p21, Bax, PUMA, and a loading control (e.g., β-actin or GAPDH)[18][19][20].
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate[18][19][20]. Densitometry can be used to quantify changes in protein expression.
Conclusion
References
- 1. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of p53-mediated apoptosis and cell cycle arrest by Steel factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 - Wikipedia [en.wikipedia.org]
- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. Using electrophoretic mobility shift assays to measure equilibrium dissociation constants: GAL4-p53 binding DNA as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
- 15. Electrophoretic mobility shift assays [bio-protocol.org]
- 16. ERIC - EJ991490 - Using Electrophoretic Mobility Shift Assays to Measure Equilibrium Dissociation Constants: GAL4-p53 Binding DNA as a Model System, Biochemistry and Molecular Biology Education, 2012 [eric.ed.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. benchchem.com [benchchem.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Validating CP-31398 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular assays to validate the target engagement of CP-31398, a small molecule designed to restore the tumor-suppressing function of p53. We will explore various experimental approaches, present comparative data, and offer detailed protocols for key methodologies. Additionally, we will compare CP-31398 with an alternative p53-rescuing compound, PRIMA-1.
Introduction to CP-31398 and its Target: p53
The tumor suppressor protein p53 is a critical regulator of cell cycle progression, DNA repair, and apoptosis.[1] In over half of human cancers, the TP53 gene is mutated, leading to a non-functional or dysfunctional p53 protein that can no longer effectively suppress tumor growth.[1][2] CP-31398 is a styrylquinazoline (B1260680) compound that was developed to rescue mutant p53 by stabilizing its wild-type conformation.[3] This restoration of the proper p53 conformation is intended to reactivate its ability to bind to DNA and transactivate its target genes, such as p21, MDM2, PUMA, and Bax, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Validating that CP-31398 effectively engages with p53 in a cellular context is crucial for its development as a therapeutic agent.
Comparison of Cellular Assays for Validating CP-31398 Target Engagement
A multi-faceted approach is recommended to robustly validate the engagement of CP-31398 with p53 in cells. The following table compares key assays, their principles, and the expected outcomes upon successful target engagement.
| Assay | Principle | Primary Endpoint(s) | Throughput | Direct Target Engagement Evidence | Typical Result with CP-31398 |
| Western Blot | Immunodetection of specific proteins to measure changes in their expression levels. | Increased total p53 levels (stabilization) and increased expression of downstream targets (e.g., p21, MDM2).[1][2] | Medium | Indirect | 1.5 to 3-fold increase in p53 and p21 protein levels.[2][4] |
| Co-Immunoprecipitation (Co-IP) | Antibody-based purification of a specific protein and its binding partners to assess protein-protein interactions or conformational changes. | Increased ratio of p53 in wild-type (PAb1620-reactive) vs. mutant (PAb240-reactive) conformation.[4] | Low | Indirect | ~5-fold increase in the fraction of p53 recognized by the wild-type conformation-specific antibody PAb1620.[4] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Direct binding stabilizes the protein, increasing its melting temperature. | A shift in the melting curve of p53 to a higher temperature in the presence of CP-31398. | Low to Medium | Direct | A measurable thermal shift (e.g., 2-4°C) in the melting temperature of p53. |
| p53 Reporter Assay | A reporter gene (e.g., luciferase) is placed under the control of a p53-responsive promoter. Increased p53 activity leads to increased reporter gene expression. | Increased luciferase activity, indicating enhanced p53 transcriptional activity.[4][5] | High | Indirect | Up to a 10-fold increase in luciferase reporter gene expression.[4] |
| Chromatin Immunoprecipitation (ChIP) | Determines the in vivo association of a protein with specific DNA sequences. | Increased binding of restored mutant p53 to the promoter regions of its target genes (e.g., p21, PUMA).[6] | Low | Indirect | Significant enrichment of p53 at the promoter of target genes.[6] |
Comparison of CP-31398 with the Alternative p53 Activator PRIMA-1
PRIMA-1 is another small molecule designed to rescue mutant p53 function. While both compounds aim for the same therapeutic outcome, their mechanisms and efficacy can differ.
| Feature | CP-31398 | PRIMA-1 |
| Proposed Mechanism | Stabilizes the wild-type conformation of p53.[3] | Covalently modifies mutant p53 cysteine residues, leading to refolding. |
| Effect on p53 DNA Binding (in vitro) | Increases the amount and affinity of mutant p53 for its cognate DNA.[6] | In some assays, shown to have no direct effect on the DNA-binding activity of the p53 core domain.[6] |
| Downstream Effects | Induces p53 target genes (p21, MDM2, PUMA), leading to cell cycle arrest and apoptosis.[1][2] | Also induces p53 target genes and apoptosis in cells with mutant p53. |
| In Vivo Efficacy | Shown to suppress tumor growth in xenograft models.[4] | Also demonstrates anti-tumor activity in vivo.[7] |
| Controversies | Some studies suggest it may act as a DNA intercalator rather than directly binding to p53. |
Experimental Protocols
Western Blot for p53 Stabilization and p21 Induction
-
Cell Culture and Treatment: Plate cells (e.g., A549 with wild-type p53 or SK-BR-3 with mutant p53) and allow them to adhere overnight. Treat cells with various concentrations of CP-31398 (e.g., 5-20 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Co-Immunoprecipitation for p53 Conformation
-
Cell Culture and Treatment: Treat cells as described for the Western blot protocol.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with conformation-specific p53 antibodies (PAb1620 for wild-type, PAb240 for mutant) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer and analyze by Western blot using a total p53 antibody.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Treat intact cells with CP-31398 or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble p53 by Western blot.
-
Data Interpretation: Plot the amount of soluble p53 as a function of temperature. A shift in the melting curve to a higher temperature in the CP-31398-treated samples indicates target engagement.
p53 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., p53-null H1299 cells) with a p53-responsive luciferase reporter plasmid (containing a p53 response element driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization). If studying mutant p53, co-transfect with a mutant p53 expression vector.
-
Cell Treatment: After 24 hours, treat the transfected cells with CP-31398 or vehicle control.
-
Cell Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in luciferase activity in CP-31398-treated cells compared to the vehicle-treated control.[8]
Visualizations
Caption: p53 signaling pathway and the proposed mechanism of CP-31398.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein [pubmed.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of the p53-modulating agents CP-31398 and Prima-1 in tobacco carcinogen-induced lung tumorigenesis in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Comparative Analysis of CP-31398 in Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the small molecule CP-31398, a compound known to stabilize and reactivate the tumor suppressor protein p53. Tailored for researchers, scientists, and drug development professionals, this document objectively evaluates the performance of CP-31398 across various cancer types, presenting supporting experimental data, detailed methodologies, and a comparative perspective against other p53-targeting agents.
Abstract
CP-31398 is a styrylquinazoline (B1260680) derivative that was initially identified for its ability to restore the wild-type conformation and DNA-binding activity of mutant p53. Subsequent research has demonstrated its capacity to also stabilize wild-type p53, leading to cell cycle arrest and apoptosis in a variety of cancer cells. This guide synthesizes findings from multiple studies to offer a comparative overview of CP-31398's efficacy in different cancer models, including colorectal, liver, rhabdomyosarcoma, and lung cancer.
Mechanism of Action: Stabilizing the Guardian of the Genome
CP-31398's primary mechanism of action involves the stabilization of the p53 protein. In cells harboring mutant p53, CP-31398 is proposed to restore the wild-type conformation, thereby enabling it to bind to DNA and transactivate its target genes. In cells with wild-type p53, the compound enhances its stability by inhibiting its ubiquitination and subsequent degradation, a process that appears to be independent of MDM2, a key negative regulator of p53. This stabilization leads to the accumulation of active p53 in the nucleus, triggering downstream pathways that control cell cycle progression and apoptosis.
The activated p53 induces the expression of target genes such as p21WAF1/Cip1, which mediates cell cycle arrest, and pro-apoptotic genes like KILLER/DR5. This ultimately leads to the suppression of tumor cell growth.
Comparative Efficacy of CP-31398 Across Cancer Types
The effectiveness of CP-31398 varies among different cancer types and is often dependent on the p53 status of the cancer cells. The following table summarizes the observed effects of CP-31398 in several cancer models.
| Cancer Type | Cell Line(s) | p53 Status | Observed Effects | Supporting Evidence |
| Colorectal Cancer | DLD1 | Mutant | Cell cycle arrest | |
| SW480 | Mutant | Apoptosis | ||
| Lung Cancer | H460 | Wild-type | Cell cycle arrest | |
| Rhabdomyosarcoma | A204, RD | Wild-type, Mutant | p53-dependent cell cycle arrest and apoptosis; reduced tumor growth in xenografts. | |
| Glioma | 11 cell lines | Wild-type, Mutant | Induced p53 reporter activity and p21 expression; caspase-independent cell death. | |
| Skin Carcinoma | A431 | Mutant | Blocked UVB-induced skin carcinogenesis; induced p53-dependent cell cycle arrest and apoptosis. | |
| Urothelial Cancer | - (in vivo) | - | Prevented tumor invasion in a transgenic mouse model. | |
| Colon Cancer | - (in vivo) | - | Reduced growth of spontaneous colon tumors in APCMIN mice. | |
| Ovarian Cancer | SKOV3 | p53 non-expressing | No growth inhibition. |
Head-to-Head Comparison: CP-31398 vs. Other p53-Targeting Agents
Direct comparative studies of CP-31398 against other p53-reactivating compounds are limited. However, one study in a lung cancer model provides a valuable benchmark.
CP-31398 vs. PRIMA-1 (APR-246) in Lung Adenocarcinoma
A study utilizing a tobacco carcinogen-induced lung tumorigenesis model in A/J mice directly compared the chemopreventive effects of CP-31398 and PRIMA-1.
| Agent | Dose | Tumor Growth Inhibition (Adenocarcinoma) | Reference |
| CP-31398 | 50 ppm in diet | 47% | |
| 100 ppm in diet | 56% | ||
| PRIMA-1 | 150 ppm in diet | 39% | |
| 300 ppm in diet | 56% |
Both compounds demonstrated significant efficacy in suppressing the progression of lung adenoma to adenocarcinoma, suggesting comparable in vivo activity in this model.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the analysis of CP-31398's effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of CP-31398 (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of CP-31398 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
CP-31398 demonstrates significant anti-cancer activity across a range of cancer types, particularly those with altered p53 function. Its ability to reactivate mutant p53 and stabilize wild-type p53 makes it a promising therapeutic agent. However, its efficacy can be cell-type specific, highlighting the importance of understanding the genetic background of the tumor.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of CP-31398 with conventional chemotherapeutics or other targeted therapies.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to CP-31398 treatment.
-
Further In Vivo Studies: Conducting more extensive preclinical studies in a wider range of cancer models to better understand its in vivo efficacy and safety profile.
This guide provides a foundational understanding of CP-31398's comparative performance. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.
A Comparative Analysis of the Therapeutic Window of CP-31398 and Other p53-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic window of CP-31398, a p53-stabilizing molecule, with other emerging p53-targeting therapies, including the mutant p53 reactivator APR-246 (eprenetapopt) and MDM2 inhibitors. This document synthesizes preclinical and clinical data to offer an objective assessment of their therapeutic potential, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Efficacy and Toxicity: A Tabular Overview
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can effectively treat a disease without causing unacceptable toxicity. The following tables summarize key quantitative data for CP-31398 and its comparators, providing a basis for assessing their respective therapeutic windows.
| Drug Class | Compound | Cancer Cell Line | IC50 (µM) | p53 Status | Citation |
| p53 Stabilizer | CP-31398 | Glioma cell lines (11 lines) | 10-36 | Wild-type or Mutant | [1] |
| Rhabdomyosarcoma (A204) | Induces G1 arrest and apoptosis | Wild-type | [2][3] | ||
| Rhabdomyosarcoma (RD) | Induces apoptosis | Mutant | [2] | ||
| Melanoma (MMRU) | Induces apoptosis at 15 µg/mL (~34 µM) | Wild-type | [4] | ||
| Melanoma (MeWo) | Induces apoptosis at 15 µg/mL (~34 µM) | Mutant | [4] | ||
| Liver Cancer (PLC/PRF/5) | Dose-dependent growth inhibition | Mutant | [5][6] | ||
| Colorectal Cancer (HT-29) | Induces apoptosis and cell cycle arrest | Mutant | [7] | ||
| Mutant p53 Reactivator | APR-246 (eprenetapopt) | Head and Neck Squamous Cell Carcinoma (HN31) | 2.43 | Mutant | [8] |
| Ovarian Cancer | Overcomes cisplatin (B142131) resistance | Mutant | [9] | ||
| Esophageal Cancer | Synergizes with 5-FU | Mutant | [10] | ||
| MDM2 Inhibitor | Nutlin-3a (B1683890) | Gastric Cancer (wt p53) | Induces apoptosis | Wild-type | [11] |
| Diffuse Large B-cell Lymphoma (DoHH2) | S-phase fraction decreased by ~80% at 2 µM | Wild-type | [12] | ||
| Colorectal Carcinoma (HCT116 p53+/+) | 1.6 - 8.6 | Wild-type | [13] | ||
| Breast Carcinoma (MCF7) | 0.2 - 1.4 (for navtemadlin) | Wild-type | [13] |
| Drug Class | Compound | Species | Maximum Tolerated Dose (MTD) | Efficacy | Therapeutic Index (TI) | Citation |
| p53 Stabilizer | CP-31398 | Rat | 80 mg/kg/day (subchronic oral) | Significant suppression of intestinal tumors in APCmin/+ mice at 100 and 200 ppm in diet. | Not explicitly calculated, but efficacy is seen at doses below MTD. | [14] |
| Dog | 20 mg/kg/day (subchronic oral) | N/A | N/A | |||
| Mutant p53 Reactivator | APR-246 (eprenetapopt) | Mouse | Well-tolerated in preclinical models with no systemic target organ toxicity observed. | Statistically significant antitumor effect in a human AML xenograft model. | Favorable; 4-8 fold more potent in killing malignant lymphocytes than normal lymphocytes ex vivo. | [15] |
| Human | Recommended Phase 2 Dose (in combination): 4.5 g/day IV for 4 days. | Showed clinical activity in combination with pembrolizumab (B1139204) in solid tumors. | Favorable safety profile in clinical trials. | [16] | ||
| MDM2 Inhibitor | Nutlin-3a | Mouse | Well-tolerated in a xenograft lymphoma model. | Significant inhibition of tumor growth in a DLBCL xenograft model. | Not explicitly calculated, but demonstrates in vivo efficacy without significant toxicity. | [12] |
| Human | Dose-limiting hematological toxicities observed in clinical trials. | Clinical activity observed, particularly in MDM2-amplified tumors. | Narrower, with on-target toxicity in normal tissues being a concern. | [17] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these drugs, the following diagrams illustrate the p53 signaling pathway and a generalized workflow for assessing the therapeutic window of an anticancer drug.
Caption: p53 signaling pathway and points of therapeutic intervention.
Caption: Preclinical workflow for assessing the therapeutic window.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the assessment of the therapeutic window for anticancer drugs.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., CP-31398)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Toxicity and Efficacy Studies
Objective: To determine the maximum tolerated dose (MTD) and the effective dose (ED) of a drug in an animal model, and to calculate the in vivo therapeutic index.
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies with human cancer cell lines.
-
Syngeneic mouse models can be used to study the drug's effect in the context of a competent immune system.
A. Maximum Tolerated Dose (MTD) Study
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the study.
-
Dose Groups: Divide the animals into several groups, including a vehicle control group and at least three dose-level groups of the test compound.
-
Drug Administration: Administer the compound to the animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection) for a specified duration (e.g., daily for 14 or 28 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Data Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis. Perform a complete necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than a 10-20% loss of body weight or significant organ damage) or mortality.
B. In Vivo Efficacy (Tumor Growth Inhibition) Study
Protocol:
-
Tumor Implantation: Inoculate cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width^2) / 2.
-
Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Begin administration of the test compound at doses at and below the MTD, along with a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is often the inhibition of tumor growth in the treated groups compared to the control group. Other endpoints can include tumor regression and survival.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group. The effective dose (e.g., ED50, the dose that causes 50% tumor growth inhibition) can be determined from the dose-response curve.
Calculation of Therapeutic Index (TI):
-
In Vitro TI: IC50 (normal cells) / IC50 (cancer cells)
-
In Vivo TI: MTD / ED50
Discussion and Conclusion
The data presented in this guide offer a comparative overview of the therapeutic window of CP-31398 and other p53-targeting drugs.
CP-31398 demonstrates broad-spectrum activity against cancer cells with both wild-type and mutant p53.[1][2][4] Preclinical in vivo studies have shown its ability to inhibit tumor growth at doses below its MTD, suggesting a potentially favorable therapeutic window.[14][18] However, some studies have reported toxicity at higher concentrations, indicating the need for careful dose optimization.[19]
APR-246 (eprenetapopt) has shown promise in reactivating mutant p53 and has demonstrated a good safety profile in clinical trials, particularly in combination with other agents.[16][20] Its ex vivo selectivity for malignant cells over normal cells is an encouraging indicator of a potentially wide therapeutic window.[15]
MDM2 inhibitors , such as nutlin-3a, are effective in cancers with wild-type p53. However, their therapeutic window appears to be narrower due to on-target toxicities in normal tissues, particularly hematological toxicities, which has been a challenge in their clinical development.[17]
References
- 1. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.unibo.it [cris.unibo.it]
- 5. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of familial adenomatous polyposis by CP-31398, a TP53 modulator, in APCmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Phase Ib study of eprenetapopt (APR-246) in combination with pembrolizumab in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aprea Therapeutics Presents Results From French Phase Ib/II Clinical Trial of APR-246 (Eprenetapopt) and Azacitidine in Patients with TP53 Mutant Myelodysplastic Syndromes and Acute Myeloid Leukemia at the 25th EHA Annual Meeting - BioSpace [biospace.com]
The Synergistic Potential of CP-31398 and Radiation Therapy: A Preclinical Outlook
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cancer therapies often lies in the strategic combination of treatments. One such promising, yet under-investigated, pairing is the p53-reactivating molecule CP-31398 with radiation therapy. The rationale for this combination is compelling: by restoring the function of the tumor suppressor protein p53, CP-31398 may sensitize cancer cells to the DNA-damaging effects of radiation, leading to enhanced tumor cell death.
Performance Data from Preclinical Studies of CP-31398
Numerous in vivo studies have demonstrated the efficacy of CP-31398 in inhibiting tumor growth across various cancer models. Although these studies do not include a radiation combination arm, they offer valuable insights into the drug's standalone anti-cancer activity.
Table 1: In Vivo Efficacy of CP-31398 in Xenograft Models
| Cancer Type | Animal Model | Treatment Group | Outcome | Percentage Inhibition |
| Colorectal Cancer | Nude mice with HT-29 xenografts | CP-31398 | Inhibition of tumor growth | Data not specified[1] |
| Liver Cancer | Nude mice with PLC/PRF/5 xenografts | CP-31398 | Blocked growth of xenograft tumors | Data not specified[2][3] |
Note: The cited studies did not provide specific percentage inhibition values for tumor growth but reported significant blocking or inhibition of tumor progression with CP-31398 treatment.
Unraveling the Mechanism: How CP-31398 May Enhance Radiosensitivity
The tumor suppressor p53 plays a critical role in the cellular response to DNA damage, a key mechanism of action for radiation therapy. In over half of human cancers, p53 is mutated and loses its protective functions. CP-31398 is a small molecule designed to restore the wild-type conformation and function of mutant p53.[4] A restored p53 pathway can trigger cell cycle arrest, allowing time for DNA repair, or induce apoptosis (programmed cell death) if the damage is too severe.
By reactivating mutant p53, CP-31398 is hypothesized to lower the threshold for radiation-induced cell death. The reactivated p53 can augment the apoptotic signals initiated by radiation, leading to a synergistic anti-tumor effect.
Signaling Pathway of CP-31398 Action
Caption: Mechanism of CP-31398 in restoring p53 function.
Experimental Protocols for Evaluating Radiosensitization
To rigorously assess the potential of CP-31398 as a radiosensitizer, specific preclinical experiments are required. The following protocols outline the standard methodologies used in the field.
In Vitro Radiosensitization Assessment: Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the radiosensitivity of cancer cells in vitro.
Objective: To determine if CP-31398 enhances the cell-killing effects of radiation.
Methodology:
-
Cell Culture: Culture cancer cells with a known p53 mutation status.
-
Treatment: Treat cells with a range of concentrations of CP-31398 for a predetermined duration (e.g., 24 hours) prior to irradiation. A vehicle-only control group should be included.
-
Irradiation: Irradiate the cells with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Plate a known number of cells from each treatment group into new culture dishes and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and dose of radiation. Plot the survival curves and determine the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect of CP-31398. A DER or SER greater than 1 indicates radiosensitization.
Experimental Workflow for In Vitro Radiosensitization Study
Caption: Workflow for a clonogenic survival assay.
In Vivo Radiosensitization Assessment: Tumor Growth Delay Assay
Objective: To evaluate the effect of CP-31398 in combination with radiation on tumor growth in a living organism.
Methodology:
-
Animal Model: Implant human cancer cells with a p53 mutation subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups:
-
Vehicle control
-
CP-31398 alone
-
Radiation alone
-
CP-31398 in combination with radiation
-
-
Treatment Administration: Administer CP-31398 (e.g., via oral gavage or intraperitoneal injection) for a specified period. Irradiate the tumors with a clinically relevant dose of radiation.
-
Tumor Measurement: Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.
-
Data Analysis: Plot tumor growth curves for each group. Calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a certain size compared to the control group. A significant increase in tumor growth delay in the combination group compared to the single-treatment groups indicates a synergistic effect.
Future Directions and Conclusion
The restoration of p53 function by CP-31398 presents a highly rational strategy for enhancing the efficacy of radiation therapy. The existing preclinical data on CP-31398's anti-tumor activity are encouraging. However, to translate this promise into clinical reality, rigorous preclinical studies directly investigating the combination of CP-31398 and radiation are essential. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to quantify the synergistic potential of this combination therapy. Such studies will be crucial in determining the optimal dosing and scheduling and in identifying the patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. CP-31398 prevents the growth of p53-mutated colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-31398 inhibits the growth of p53-mutated liver cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Laboratory Examination of CP-31398: Efficacy, Mechanism, and Reproducibility in p53-Targeted Cancer Therapy
An objective comparison of the experimental data surrounding the p53-reactivating molecule CP-31398, designed for researchers, scientists, and drug development professionals. This guide synthesizes findings from multiple laboratories to provide a comprehensive overview of its proposed mechanism and the cross-validation of its effects.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention.[1] Mutations in the p53 gene are found in over half of all human cancers, often leading to a non-functional protein and uncontrolled cell growth.[2][3] The small molecule CP-31398 was initially identified as a promising agent capable of restoring the wild-type, tumor-suppressing conformation to mutant p53, as well as stabilizing wild-type p53.[4][5][6] This guide provides a comparative analysis of the experimental results for CP-31398 across various studies, presents detailed experimental protocols, and contrasts its performance with other p53-targeting alternatives.
Comparative Efficacy of CP-31398 Across Different Cancer Cell Lines
Initial studies across multiple laboratories demonstrated that CP-31398 could induce cell cycle arrest and apoptosis in a variety of cancer cell lines harboring both mutant and wild-type p53.[4][5][7][8] The compound was shown to increase the expression of p53 and its downstream targets, such as p21 and MDM2.[2][7][8] However, subsequent research has raised questions about its direct interaction with p53, with some studies suggesting its effects may be due to DNA intercalation.[9][10]
| Cell Line | p53 Status | Key Findings with CP-31398 | Reported By |
| A204 (Rhabdomyosarcoma) | Wild-type | Increased p53 expression, p21, and mdm2; induced apoptosis via mitochondrial p53 translocation and ROS release.[7][8] | Xu et al.[8] |
| RD (Rhabdomyosarcoma) | Mutant | Stabilized p53 levels and enhanced expression of p21, mdm2, and Apaf1; reduced tumor growth in xenografts.[7] | Athar et al.[7] |
| A431 (Skin Carcinoma) | Mutant | Induced transcriptional activation of p53, cell-cycle arrest, and apoptosis; involved mitochondrial translocation of p53.[2] | Verma et al.[2] |
| HCT116+/+ (Colon Carcinoma) | Wild-type | Dramatically elevated p53 and p21 protein levels; induced apoptosis in a dose-, time-, and p53-dependent manner. | Liu et al. |
| HCT116-/- (Colon Carcinoma) | p53-deficient | A smaller p53-independent induction of p21 was observed. | Liu et al. |
| SW480 (Colon Cancer) | Mutant | Restored DNA-p53 binding activity and induced p21 expression.[5] | Takimoto et al.[5] |
| DLD1 (Colon Cancer) | Wild-type | Underwent exclusively cell cycle arrest.[4][5] | Takimoto et al.[4][5] |
| H460 (Lung Cancer) | Wild-type | Underwent exclusively cell cycle arrest.[4][5] | Takimoto et al.[4][5] |
| SKOV3 (Ovarian Cancer) | p53 non-expressing | Did not inhibit growth.[4][5] | Takimoto et al.[4][5] |
| H1299 (Lung Carcinoma) | p53-null | High toxicity observed; unable to detect specific stimulation of mutant p53 activity.[10] | Rippin et al.[10] |
| Saos-2 (Osteosarcoma) | p53-null | High toxicity observed.[10] | Rippin et al.[10] |
Signaling Pathways and Experimental Workflows
The proposed primary mechanism of CP-31398 involves the stabilization of p53, leading to the transcriptional activation of its target genes. This cascade ultimately results in cell cycle arrest or apoptosis. The intrinsic apoptotic pathway, involving the mitochondria, has been identified as a key component of CP-31398's action in several studies.
Figure 1. Proposed signaling pathway of CP-31398-mediated p53 activation and apoptosis.
A typical experimental workflow to assess the efficacy of CP-31398 involves treating cancer cells with the compound and subsequently analyzing various cellular and molecular endpoints.
Figure 2. General experimental workflow for evaluating CP-31398's effects on cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CP-31398.
Cell Culture and Drug Treatment:
-
Cell Lines: Human cancer cell lines (e.g., A204, RD, A431, HCT116) are cultured in appropriate media (e.g., DMEM, McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
CP-31398 Treatment: CP-31398 is typically dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of the compound (ranging from 1 to 20 µg/ml) for different time periods (e.g., 3 to 24 hours) depending on the assay.[5][7]
Western Blot Analysis:
-
Purpose: To detect the levels of specific proteins.
-
Method: Following treatment, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against proteins of interest (e.g., p53, p21, MDM2, Bax, PARP, caspase-3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[5][7]
Cell Cycle Analysis:
-
Purpose: To determine the distribution of cells in different phases of the cell cycle.
-
Method: Cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA. The DNA content of the cells is then analyzed by flow cytometry. An increase in the sub-G0/G1 population is indicative of apoptosis.[2][7]
Apoptosis Assays:
-
TUNEL Staining: Used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections from xenograft tumors.[7]
-
Mitochondrial Membrane Potential (MMP): Dyes like JC-1 are used to measure changes in MMP. A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane, an early event in apoptosis.[7]
-
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm is assessed by separating mitochondrial and cytosolic fractions of cell lysates followed by Western blotting for cytochrome c.[2][7]
In Vivo Xenograft Studies:
-
Purpose: To evaluate the anti-tumor efficacy of CP-31398 in a living organism.
-
Method: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells. Once tumors are established, mice are treated with CP-31398 (e.g., intraperitoneal injections of 2 mg/mouse/day) or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.[7]
Alternative p53-Targeting Compounds
The challenges and conflicting data surrounding CP-31398 have spurred the development of other small molecules aimed at activating p53.
| Compound | Mechanism of Action | p53 Status Targeted | Development Stage |
| Nutlins (e.g., Nutlin-3) | Inhibit the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization.[7][9] | Wild-type | Clinical Trials |
| PRIMA-1/APR-246 | A pro-drug that is converted to methylene (B1212753) quinuclidinone (MQ), which covalently modifies mutant p53 and restores its wild-type conformation. | Mutant | Clinical Trials[11] |
| Y220C Stabilizers (e.g., PK7088) | Specifically designed to bind to a druggable crevice in the Y220C mutant p53, thereby stabilizing its structure.[9] | Y220C Mutant | Preclinical |
| Arsenic Trioxide (ATO) | Induces the degradation of both DNA contact and structural mutant p53, and can reactivate structural mutants. | Mutant | Clinical Trials[11] |
Conclusion
The initial body of research on CP-31398 presented it as a promising compound for reactivating mutant p53 and stabilizing wild-type p53, with multiple labs demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer models.[2][4][7][8][12] However, the lack of direct evidence for p53 binding in some studies and the emergence of data suggesting it functions as a DNA intercalator cast doubt on its proposed mechanism and specificity.[9][10] This highlights the critical importance of rigorous cross-laboratory validation and mechanistic studies in drug development. While CP-31398 itself may not have progressed to clinical use, the research it inspired has significantly advanced the field of p53-targeted cancer therapy, paving the way for a new generation of compounds like APR-246 and Nutlins, which are now in clinical trials.[11] Future research in this area will continue to focus on developing highly specific and potent molecules that can effectively harness the tumor-suppressing power of p53.
References
- 1. Reviving the guardian of the genome: small molecule activators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials [mdpi.com]
- 12. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CP-31398 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of CP-31398 dihydrochloride (B599025). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
CP-31398 dihydrochloride is a research chemical that requires careful handling and disposal due to its potential health and environmental hazards. This document outlines the necessary steps for its safe management as a laboratory waste product.
Hazard Profile of this compound
Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its key hazard information.
| Hazard Category | GHS Classification | Description |
| Acute Oral Toxicity | Acute Tox. 4 | H302: Harmful if swallowed. |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. |
| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. |
| Chronic Aquatic Toxicity | Aquatic Chronic 4 | H413: May cause long lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Classification
-
Designate as Hazardous Waste: All unused or waste this compound, including contaminated materials, must be treated as hazardous chemical waste.
-
Acute Toxicity Assessment: Based on available toxicity data, this compound is not classified as an EPA P-listed acutely hazardous waste, as its oral LD50 in rats is above the 50 mg/kg threshold. This distinction is important for the management of empty containers.
Step 2: Preparing for Disposal
-
Solid Waste:
-
If possible, keep the waste solid this compound in its original container. The original label provides clear identification for waste handlers.
-
If the original container is not available or is compromised, transfer the waste to a new, clean, and compatible container.
-
-
Contaminated Labware and Debris:
-
Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be collected in a designated hazardous waste container.
-
This container should be a durable, leak-proof plastic (e.g., High-Density Polyethylene - HDPE) or glass bottle with a secure screw-top cap.
-
Step 3: Labeling the Waste Container
-
Affix a Hazardous Waste Label: As soon as the first item of waste is placed in the container, attach a hazardous waste label.
-
Complete the Label: Fill out the label with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Harmful," "Irritant").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage of Chemical Waste
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Incompatible Materials: Do not store with strong oxidizing agents.
-
Secure Storage: Keep the container tightly closed except when adding waste. Ensure it is stored in a secondary containment bin to prevent spills.
Step 5: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste Container Procedure: Since this compound is not a P-listed waste, empty containers are not required to be triple-rinsed.
-
Procedure:
-
Ensure the container is as empty as possible.
-
Deface or remove the original product label.
-
Dispose of the empty container in the regular laboratory glass or plastic recycling, as appropriate.
-
Step 6: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.
-
Schedule a Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste by the Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling CP-31398 dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling CP-31398 dihydrochloride (B599025) in a laboratory setting. It includes procedural guidance on personal protective equipment, operational handling, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
CP-31398 dihydrochloride is classified with the following hazards:
-
Acute Toxicity 4 (Oral): Harmful if swallowed.
-
Skin Irritant 2: Causes skin irritation.
-
Eye Irritant 2: Causes serious eye irritation.
-
Aquatic Chronic 4: May cause long-lasting harmful effects to aquatic life.
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the required PPE.
| PPE Category | Minimum Requirement | Recommended for Large Quantities or High-Risk Operations |
| Body Protection | Standard laboratory coat. | Chemical-resistant disposable gown or coveralls. |
| Hand Protection | Nitrile gloves (single pair). | Double-gloving with nitrile gloves. |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. |
| Face Protection | None required for small quantities in a ventilated enclosure. | Face shield (in addition to goggles) when handling large quantities or if there is a splash hazard. |
| Respiratory Protection | Not required when handled in a certified chemical fume hood. | An approved respirator should be considered if working outside of a fume hood or if aerosolization is possible. |
Operational Handling and Storage
Engineering Controls:
-
Always handle solid this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Use a ventilated balance enclosure when weighing the powder.
Handling Procedures:
-
Weighing:
-
Ensure the ventilated balance enclosure is functioning correctly.
-
Wear all required PPE.
-
Carefully transfer the desired amount of powder using a clean spatula.
-
Avoid generating dust. If powder becomes airborne, cease work and allow the ventilation to clear the particles.
-
Clean the balance and surrounding area with a damp cloth after weighing.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
-
General Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove and properly dispose of contaminated PPE before leaving the laboratory.
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Small Spill Cleanup (Solid):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.
Disposal Workflow:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
